molecular formula C17H26N2O B1212951 Ropivacaine (Standard) CAS No. 98626-61-0

Ropivacaine (Standard)

Cat. No.: B1212951
CAS No.: 98626-61-0
M. Wt: 274.4 g/mol
InChI Key: ZKMNUMMKYBVTFN-HNNXBMFYSA-N
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Description

(S)-ropivacaine is a piperidinecarboxamide-based amide-type local anaesthetic (amide caine) in which (S)-N-propylpipecolic acid and 2,6-dimethylaniline are combined to form the amide bond. It has a role as a local anaesthetic. It is a piperidinecarboxamide and a ropivacaine.
Ropivacaine is an aminoamide local anesthetic drug marketed by AstraZeneca under the trade name Naropin. It exists as a racemate of its S- and R-enantiomers, although the marketed form is supplied only as the purified S-enantiomer.
Ropivacaine is an Amide Local Anesthetic. The physiologic effect of ropivacaine is by means of Local Anesthesia.
Ropivacaine is only found in individuals that have used or taken this drug. It is a local anaesthetic drug belonging to the amino amide group. The name ropivacaine refers to both the racemate and the marketed S-enantiomer. Ropivacaine hydrochloride is commonly marketed by AstraZeneca under the trade name Naropin. Local anesthetics such as Ropivacaine block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. Specifically, they block the sodium-channel and decrease chances of depolarization and consequent action potentials. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers.
An anilide used as a long-acting local anesthetic. It has a differential blocking effect on sensory and motor neurons.

Properties

IUPAC Name

(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMNUMMKYBVTFN-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
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Molecular Formula

C17H26N2O
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DSSTOX Substance ID

DTXSID4040187
Record name Ropivacaine
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Molecular Weight

274.4 g/mol
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Physical Description

Solid
Record name Ropivacaine
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Solubility

2.53e-01 g/L
Record name Ropivacaine
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CAS No.

84057-95-4, 98626-61-0
Record name Ropivacaine
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Record name Ropivacaine [INN:BAN]
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Record name (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide
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Record name ROPIVACAINE
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Record name Ropivacaine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Deep Dive into the Molecular Interactions of Ropivacaine with Neuronal Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ropivacaine, a long-acting amide local anesthetic, is a cornerstone of regional anesthesia and pain management. Its clinical efficacy is rooted in its ability to reversibly block nerve impulse propagation by targeting voltage-gated sodium channels (VGSCs) in neuronal membranes. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning ropivacaine's interaction with these critical ion channels. We will explore its state-dependent and use-dependent blockade, isoform-specific interactions, and the biophysical alterations it induces in channel gating. This document synthesizes key quantitative data from electrophysiological studies into clear, comparative tables and outlines the fundamental experimental protocols used to elucidate these mechanisms. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of ropivacaine's pharmacological profile at the molecular level.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action for ropivacaine, like other local anesthetics, is the reversible inhibition of sodium ion influx through VGSCs in nerve fibers.[1][2] This blockade prevents the depolarization of the neuronal membrane, thereby halting the generation and conduction of action potentials.[3][4] Ropivacaine achieves this by physically obstructing the sodium ion permeation pathway.[5]

Ropivacaine, the pure S-(-)-enantiomer of its parent compound, exhibits a lower propensity for central nervous system (CNS) and cardiac toxicity compared to its racemic counterpart, bupivacaine, a characteristic attributed to its reduced lipophilicity and stereospecific properties.[1][6]

The interaction of ropivacaine with VGSCs is not static; it is a dynamic process influenced by the conformational state of the channel. This leads to the phenomena of state-dependent and use-dependent blockade, which are crucial for its clinical efficacy.

State-Dependent Blockade: A Preference for Open and Inactivated States

Ropivacaine exhibits a higher affinity for VGSCs in the open and inactivated states compared to the resting (closed) state.[2][5][7] This "state-dependent" inhibition is a key feature of its mechanism. When a neuron is at its resting membrane potential, the majority of sodium channels are in the closed state, and ropivacaine has a relatively low affinity for them. However, upon depolarization during an action potential, the channels transition to the open and subsequently to the inactivated state. In these conformations, the binding site for local anesthetics becomes more accessible, leading to a more potent block.[5][8]

This preferential binding to the inactivated state is significant because it stabilizes the channel in a non-conducting conformation, prolonging the refractory period and preventing the neuron from firing another action potential.[7]

Use-Dependent (Frequency-Dependent) Blockade

The phenomenon of "use-dependent" or "frequency-dependent" blockade is a direct consequence of the state-dependent interaction.[9][10] With repetitive stimulation of a nerve fiber, there is an accumulation of sodium channels in the open and inactivated states. This provides more opportunities for ropivacaine to bind, leading to a progressive increase in the degree of blockade with each successive action potential.[7][11] This characteristic is particularly relevant in clinical settings, as it allows ropivacaine to be more effective in blocking nerve fibers that are firing at higher frequencies, such as those transmitting pain signals.[11]

Quantitative Analysis of Ropivacaine's Interaction with Sodium Channels

Electrophysiological studies, primarily using the patch-clamp technique, have provided quantitative data on ropivacaine's potency and its effects on the biophysical properties of sodium channels. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of the block.

Sodium Channel Type/State Preparation IC50 (μM) Reference
Tetrodotoxin-Sensitive (TTX-S) Na+ CurrentRat Dorsal Root Ganglion (DRG) Neurons116 ± 35[9]
Tetrodotoxin-Resistant (TTX-R) Na+ CurrentRat Dorsal Root Ganglion (DRG) Neurons54 ± 14[9]
Sodium Current (from Vh = -80 mV)Rat Dorsal Horn Neurons117.3[10]
Sodium Current (from Vh = -60 mV)Rat Dorsal Horn Neurons74.3[10]
Open SCN5A (cardiac) ChannelsHEK-293 Cells322.2 ± 29.9[12][13]
Inactivated SCN5A (cardiac) ChannelsHEK-293 Cells2.73 ± 0.27[12][13]
K2P (TREK-1) Potassium ChannelCOS-7 Cell Membrane402.7[14]

Table 1: Comparative IC50 values of ropivacaine for different sodium channel subtypes and states.

Ropivacaine also modulates the gating properties of sodium channels. It has been shown to shift the steady-state inactivation curve in the hyperpolarizing direction, meaning that channels become inactivated at more negative membrane potentials in the presence of the drug.[7][9][10] For instance, in rat dorsal horn neurons, ropivacaine produced a significant hyperpolarizing shift of 11 mV in the steady-state inactivation curve.[10]

Isoform Specificity and Differential Blockade

An important aspect of ropivacaine's pharmacology is its differential effect on various subtypes of sodium channels, which contributes to its clinical profile of providing significant sensory blockade with less pronounced motor blockade.[1][15]

Studies on rat dorsal root ganglion (DRG) neurons have shown that ropivacaine preferentially blocks tetrodotoxin-resistant (TTX-R) Na+ channels over tetrodotoxin-sensitive (TTX-S) Na+ channels.[9] Since TTX-R channels are predominantly expressed in small-diameter nociceptive neurons (Aδ and C fibers), this selectivity likely contributes to its potent analgesic effects.[9][15] In contrast, larger myelinated motor fibers (Aβ fibers) are less affected.[1]

Furthermore, ropivacaine's effects on different neuronal (e.g., Nav1.2) and cardiac (Nav1.5) sodium channel isoforms have been investigated. While it blocks both, the cardiac isoform Nav1.5 appears to be more sensitive to ropivacaine.[7] However, ropivacaine dissociates more rapidly from cardiac channels than bupivacaine, which may contribute to its improved cardiovascular safety profile.[16]

Signaling Pathways and Molecular Interactions

The interaction of ropivacaine with the sodium channel is thought to occur at a specific receptor site within the inner pore of the channel.[5] Local anesthetics can access this binding site through two primary pathways, as described by the modulated receptor hypothesis:

  • Hydrophilic Pathway: The ionized (protonated) form of the local anesthetic gains access to the binding site from the intracellular side when the channel is in the open state.[17]

  • Hydrophobic Pathway: The unionized (neutral) form of the local anesthetic partitions into the lipid membrane and accesses the binding site laterally through fenestrations in the channel protein. This pathway is accessible even when the channel is closed.[17][18]

The pKa of ropivacaine is approximately 8.1, meaning that at physiological pH (7.4), a significant portion exists in the ionized form. The neutral form is crucial for crossing the nerve sheath and cell membrane to reach the axoplasm, where it can then re-equilibrate and the charged form can enter the channel via the hydrophilic pathway.[16]

cluster_membrane Neuronal Membrane cluster_channel Voltage-Gated Sodium Channel Resting Resting (Closed) Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Ropivacaine_bound Ropivacaine (Bound) Open->Ropivacaine_bound Inactivated->Resting Repolarization Inactivated->Ropivacaine_bound Ropivacaine_ext Ropivacaine (Extracellular) Ropivacaine_int Ropivacaine (Intracellular) Ropivacaine_ext->Ropivacaine_int Hydrophobic Pathway (Neutral Form) Ropivacaine_int->Open Hydrophilic Pathway (Charged Form) Ropivacaine_bound->Open Ropivacaine_bound->Inactivated

Ropivacaine's interaction pathways with the sodium channel.

Experimental Protocols: Elucidating the Mechanism

The primary technique used to study the effects of ropivacaine on sodium channels is patch-clamp electrophysiology .[10][19] This powerful method allows for the direct measurement of ion currents flowing through channels in the cell membrane.

Whole-Cell Patch-Clamp Recording

Objective: To record the total sodium current from an entire cell and assess the effects of ropivacaine on this current.

Methodology:

  • Cell Preparation: Neurons (e.g., from dorsal root ganglia) are enzymatically dissociated and plated onto coverslips.[9] Alternatively, cell lines heterologously expressing specific sodium channel isoforms (e.g., HEK293 cells) are used.[7][12]

  • Pipette Fabrication: Glass micropipettes with a tip diameter of ~1 µm are pulled and filled with an intracellular solution designed to mimic the cell's cytoplasm.[20]

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.[20][21]

  • Whole-Cell Configuration: A brief pulse of strong suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[21][22]

  • Voltage-Clamp Protocol: The membrane potential is clamped at a holding potential (e.g., -80 mV) where most sodium channels are in the resting state.[10] Depolarizing voltage steps are then applied to elicit sodium currents.

  • Drug Application: Ropivacaine is applied to the extracellular solution at various concentrations.

  • Data Acquisition and Analysis: Sodium currents are recorded before and after drug application. The degree of inhibition, changes in channel kinetics (activation, inactivation), and use-dependent effects (applying trains of depolarizing pulses) are analyzed.[10]

A Cell Preparation (e.g., DRG neurons, HEK293 cells) C Gigaseal Formation on Cell Membrane A->C B Micropipette Fabrication & Filling B->C D Rupture Membrane for Whole-Cell Configuration C->D E Set Holding Potential & Apply Voltage-Clamp Protocol D->E F Record Baseline Sodium Currents E->F G Apply Ropivacaine F->G H Record Sodium Currents in Presence of Ropivacaine G->H I Data Analysis (IC50, Gating Shifts, Use-Dependence) H->I

Generalized workflow for whole-cell patch-clamp experiments.

Logical Relationships in Ropivacaine's Action

The clinical effectiveness of ropivacaine is a direct result of the interplay between its physicochemical properties and the physiology of neuronal sodium channels.

cluster_properties Physicochemical & Pharmacological Properties cluster_outcomes Clinical & Physiological Outcomes A State-Dependent Binding (Higher affinity for open/inactivated states) B Use-Dependent Blockade A->B E Increased Potency in Rapidly Firing Neurons (e.g., pain fibers) B->E C Preferential Block of TTX-R Channels F Potent Sensory Blockade C->F G Reduced Motor Blockade C->G D S-(-)-enantiomer with Reduced Lipophilicity D->G H Improved Safety Profile (Reduced CNS & Cardiotoxicity) D->H

Logical relationships from molecular action to clinical effect.

Conclusion

Ropivacaine's mechanism of action on neuronal sodium channels is a sophisticated interplay of state-dependent binding, use-dependent accumulation of block, and isoform selectivity. Its preferential blockade of open and inactivated channels, particularly the TTX-R isoforms prevalent in nociceptive fibers, provides a strong molecular basis for its clinical profile of potent sensory anesthesia with minimal motor impairment. The quantitative data derived from electrophysiological experiments, coupled with an understanding of the underlying molecular pathways, continues to inform the rational use of ropivacaine in clinical practice and guides the development of future local anesthetics with enhanced efficacy and safety.

References

Ropivacaine Hydrochloride: A Technical Guide to Its Physicochemical Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of Ropivacaine hydrochloride, a widely used local anesthetic. Intended for researchers, scientists, and professionals in drug development, this document compiles essential data, outlines detailed experimental methodologies, and presents visual workflows to facilitate further research and application of this active pharmaceutical ingredient (API).

Core Physicochemical Data

Ropivacaine hydrochloride is an amino amide local anesthetic, supplied as a pure S-(-)-enantiomer.[1] Its physicochemical characteristics are critical to its formulation, stability, and clinical performance. The key quantitative data are summarized in the table below.

PropertyValueNotes and References
Chemical Structure (S)-(-)-1-propyl-2',6'-pipecoloxylidide hydrochloride monohydrate[1]
Molecular Formula C₁₇H₂₆N₂O · HCl · H₂O (Monohydrate) C₁₇H₂₆N₂O · HCl (Anhydrous)[2][3]
Molecular Weight 328.89 g/mol (Monohydrate) 310.86 g/mol (Anhydrous)[1][4]
Melting Point 267-269 °C (Monohydrate) ~262 °C (form unspecified)The existence of multiple polymorphs can lead to variations in the melting point.[5]
pKa 8.07 (in 0.1 M KCl solution at 25°C) ~8.2[1][6]
Aqueous Solubility 53.8 mg/mL (in water at 25°C)[1]
Solubility in other solvents Soluble in ethanol and methanol.[7][8]
Partition Coefficient (log P) 2.9This value indicates its lipophilicity.
Distribution Coefficient (log D) 1.15 (n-octanol/phosphate buffer at pH 7.4)The distribution ratio is 14:1.[1]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. Below are detailed methodologies for key experimental procedures.

Determination of Octanol-Water Partition Coefficient (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the lipophilicity of a compound.

Principle: A known amount of the substance is partitioned between two immiscible phases, typically n-octanol and water, at a constant temperature. The concentration of the substance in each phase is measured after equilibrium is reached.

Methodology:

  • Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.

  • Sample Preparation: A stock solution of Ropivacaine hydrochloride is prepared in the aqueous phase.

  • Partitioning: A defined volume of the stock solution is added to a separatory funnel with a specific volume of the n-octanol phase.

  • Equilibration: The funnel is shaken gently for a set period (e.g., 10-30 minutes) to allow for partitioning. The system is then allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate phase separation.[9]

  • Analysis: The concentration of Ropivacaine hydrochloride in both the aqueous and n-octanol phases is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P (log P) is then reported.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust technique for the quantification of Ropivacaine hydrochloride in various matrices, essential for solubility and partition coefficient studies.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: A reverse-phase C8 or C18 column is typically employed.[10][11]

    • Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.5) and an organic solvent like acetonitrile.[10] The ratio can be isocratic or a gradient.

    • Flow Rate: A typical flow rate is 1.0 mL/min.[10]

    • Detection Wavelength: Detection is commonly performed at 220 nm or 240 nm.[2][10]

  • Sample Preparation: Samples from solubility or partitioning experiments are appropriately diluted with the mobile phase and filtered through a 0.45 µm filter before injection.

  • Quantification: A calibration curve is generated using standard solutions of Ropivacaine hydrochloride of known concentrations. The concentration of the unknown samples is then determined from this curve.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter influencing the ionization state and subsequent physiological behavior of a drug.

Principle: A solution of the drug is titrated with a strong acid or base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

  • Sample Preparation: A precise amount of Ropivacaine hydrochloride is dissolved in a suitable solvent, typically a co-solvent system like water and alcohol, to a known concentration (e.g., 1000 mg in 10 mL water and 40 mL alcohol).[2]

  • Titration Setup: The sample solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the titrant.

  • Data Analysis: The titration data (pH versus volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. For a substance like Ropivacaine hydrochloride, two equivalence points may be observed, and the difference in titrant volume corresponds to the amount of the compound.[2]

Visualized Workflows and Pathways

To further elucidate the experimental and logical processes involved in the research of Ropivacaine hydrochloride, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation prep_phases Prepare & Saturate n-Octanol & Water mix Mix Phases & Sample in Separatory Funnel prep_phases->mix prep_sample Prepare Ropivacaine HCl Stock Solution in Water prep_sample->mix shake Shake to Equilibrate mix->shake separate Allow Phases to Separate (Centrifuge if needed) shake->separate sample_aq Sample Aqueous Phase separate->sample_aq sample_org Sample n-Octanol Phase separate->sample_org hplc Quantify Concentration via HPLC-UV sample_aq->hplc sample_org->hplc calc_p Calculate Partition Coefficient (P) hplc->calc_p calc_logp Calculate log P calc_p->calc_logp

Caption: Workflow for determining the Octanol-Water Partition Coefficient.

logical_relationship cluster_api API Characterization cluster_phys Physical Properties cluster_chem Chemical Properties cluster_form Formulation & Performance api Ropivacaine Hydrochloride (API) mp Melting Point api->mp ps Particle Size api->ps poly Polymorphism api->poly sol Solubility api->sol pka pKa api->pka logp log P api->logp stab Stability api->stab form Formulation Design mp->form ps->form poly->form sol->form pka->form logp->form stab->form bio Bioavailability form->bio

Caption: Logical relationship in API physicochemical characterization.

Mechanism of Action: Sodium Channel Blockade

Ropivacaine hydrochloride exerts its anesthetic effect by reversibly blocking nerve impulse conduction.[12] This is achieved through the inhibition of voltage-gated sodium channels in the neuronal membrane. By binding to these channels, Ropivacaine hydrochloride prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the subsequent propagation of an action potential. This blockade of nerve impulses results in a temporary loss of sensation in the area supplied by the affected nerves. The interaction with sodium channels is a key area of research for understanding the potency and potential toxicity of local anesthetics.

This guide serves as a foundational resource for researchers. For further in-depth analysis, consulting the primary literature and pharmacopeial standards is recommended.

References

Ropivacaine S-enantiomer synthesis and stereospecificity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereospecific Synthesis of (S)-Ropivacaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary stereospecific synthetic routes to (S)-Ropivacaine, a widely used long-acting local anesthetic. The document focuses on the synthesis of the pure S-enantiomer, which is known to have a better safety profile, particularly concerning cardiotoxicity, compared to its R-enantiomer.[1][2] This guide offers a comparative analysis of the key methods, detailed experimental protocols, and quantitative data to aid researchers and professionals in drug development.

(S)-Ropivacaine, chemically known as (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, is distinguished by its single S-enantiomer configuration.[3] The stereospecific synthesis of this compound is crucial to ensure its efficacy and safety. The primary strategies for achieving the desired stereochemistry involve either the resolution of a racemic mixture or the use of a chiral starting material (chiral pool synthesis). More contemporary methods, such as asymmetric hydrogenation, also offer promising alternatives.

Key Synthetic Strategies

The synthesis of (S)-Ropivacaine predominantly follows two well-established pathways:

  • Chiral Resolution Route: This approach begins with the synthesis of a racemic mixture of N-(2,6-dimethylphenyl)pipecoline-2-carboxamide (pipecoloxylidide), which is then resolved to isolate the desired (S)-enantiomer. The resolved intermediate is subsequently N-propylated to yield (S)-Ropivacaine.

  • Chiral Pool Synthesis Route: This strategy utilizes an enantiomerically pure starting material, typically (S)-pipecolic acid (L-pipecolic acid), which is derived from natural sources like L-lysine.[4] This chiral precursor is then converted to (S)-Ropivacaine through a series of reactions, preserving the stereochemistry.

A more recent and highly efficient method involves the asymmetric hydrogenation of a pyridinium salt precursor, which allows for the direct formation of the chiral piperidine ring with high enantioselectivity.[5][6][7]

Chiral Resolution Synthesis of (S)-Ropivacaine

This method is a widely employed industrial process that involves the separation of the S-enantiomer from a racemic mixture of pipecoloxylidide using a chiral resolving agent, most commonly (-)-dibenzoyl-L-tartaric acid (DBTA).[8][9]

Experimental Workflow: Chiral Resolution Route

G racemic_xylidide Racemic (±)-Pipecoloxylidide diastereomeric_salt Diastereomeric Salt Formation ((S)-Pipecoloxylidide-DBTA) racemic_xylidide->diastereomeric_salt dbta (-)-Dibenzoyl-L-tartaric Acid (DBTA) dbta->diastereomeric_salt filtration Filtration diastereomeric_salt->filtration s_xylidide_dbta (S)-Pipecoloxylidide-DBTA Salt filtration->s_xylidide_dbta liberation Liberation of Free Base (aq. NaOH) s_xylidide_dbta->liberation s_xylidide (S)-Pipecoloxylidide liberation->s_xylidide propylation N-Propylation (n-propyl bromide, K2CO3) s_xylidide->propylation s_ropivacaine_base (S)-Ropivacaine Base propylation->s_ropivacaine_base hcl_salt Salt Formation (HCl) s_ropivacaine_base->hcl_salt s_ropivacaine_hcl (S)-Ropivacaine HCl hcl_salt->s_ropivacaine_hcl

Caption: Workflow for the chiral resolution synthesis of (S)-Ropivacaine.

Detailed Experimental Protocols

Step 1: Resolution of (±)-Pipecoloxylidide [9]

  • Dissolution: Dissolve 70 g (0.3 mol) of racemic 2-pipecolinoxylidide in 350 ml of isopropanol at room temperature.

  • Heating: Heat the solution to 80°C.

  • Addition of Resolving Agent: In a separate vessel, dissolve 59.5 g (0.16 mol) of (-)-dibenzoyl-L-tartaric acid in 170 ml of isopropanol at 80°C. Add this solution to the pipecoloxylidide solution over 1 hour.

  • Crystallization: Maintain the reaction mixture at 80°C for 1 hour, then cool to room temperature and stir for an additional hour to allow for the precipitation of the diastereomeric salt.

  • Isolation: Filter the solid, wash with 3 x 25 ml of isopropanol, and dry to obtain the (S)-dibenzoyl-2-pipecolinoxylidide-L-tartrate salt.

Step 2: Liberation of (S)-Pipecoloxylidide Free Base [9]

  • Suspension: Mix 855 g (1.04 mol) of the diastereomeric salt in 3420 ml of demineralized water and 5130 ml of toluene.

  • Basification: Heat the mixture to 60°C and add 280.44 ml of 48 wt% aqueous sodium hydroxide solution over 30 minutes. Stir at 60°C for 30 minutes.

  • Extraction: Separate the organic layer. The aqueous layer is discarded.

Step 3: N-propylation to form (S)-Ropivacaine Base [10]

  • Reaction Setup: To the organic phase containing (S)-pipecoloxylidide, add K₂CO₃ (0.32 kg), a catalytic amount of NaI, and 1-bromopropane (0.28 kg), along with approximately 5% water.

  • Reflux: Heat the mixture to reflux and maintain until the reaction is complete.

  • Work-up: Remove excess bromopropane by distillation. Extract the reaction mixture with water (1.70 L).

  • Isolation: The organic phase now contains the (S)-Ropivacaine base.

Step 4: Formation of (S)-Ropivacaine Hydrochloride Monohydrate [10]

  • Salt Formation: To the organic phase, add acetone (1.70 L) and then aqueous HCl to adjust the pH to ~2.

  • Crystallization: Add seed crystals to the solution and cool to 9°C to induce crystallization.

  • Purification: Collect the crystals by centrifugation, wash with acetone, and dry. The crude product can be recrystallized from a mixture of acetone and water.

Quantitative Data
StepProductYieldEnantiomeric Purity (e.e.)Reference
Resolution(S)-Pipecoloxylidide-DBTA Salt94.6%>99%[9]
N-propylation(S)-Ropivacaine HCl~90%>99.5%[10]
Purification(S)-Ropivacaine Base-99.75% (chiral purity by HPLC)[11]

Chiral Pool Synthesis of (S)-Ropivacaine

This approach leverages a readily available chiral starting material, (S)-pipecolic acid, to avoid a resolution step. (S)-pipecolic acid can be obtained from the resolution of the racemic acid or through the biotransformation of L-lysine.[1][12]

Experimental Workflow: Chiral Pool Synthesis

G l_pipecolic_acid (S)-Pipecolic Acid activation Acid Activation (e.g., Thionyl Chloride) l_pipecolic_acid->activation acid_chloride (S)-Pipecoloyl Chloride activation->acid_chloride amidation Amidation (2,6-Dimethylaniline) acid_chloride->amidation s_xylidide (S)-Pipecoloxylidide amidation->s_xylidide propylation N-Propylation (n-propyl bromide) s_xylidide->propylation s_ropivacaine_base (S)-Ropivacaine Base propylation->s_ropivacaine_base hcl_salt Salt Formation (HCl) s_ropivacaine_base->hcl_salt s_ropivacaine_hcl (S)-Ropivacaine HCl hcl_salt->s_ropivacaine_hcl

Caption: Workflow for the chiral pool synthesis of (S)-Ropivacaine.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-Pipecolic Acid from L-Lysine (Illustrative Biocatalytic Method) [1]

This biotransformation involves the use of L-lysine 6-aminotransferase (LAT) and pyrroline-5-carboxylate (P5C) reductase. E. coli expressing the lat gene can convert L-lysine to L-pipecolic acid. In a fermentation process, L-pipecolic acid can accumulate in the medium, reaching concentrations of 3.9 g/L with an enantiomeric excess of 100%.[1]

Step 2: Amidation of (S)-Pipecolic Acid [12]

  • Acid Chloride Formation: Suspend L-pipecolic acid (e.g., 250 mmol) in toluene. Add thionyl chloride (1.2 equivalents) dropwise at a temperature below 40°C. Stir the mixture for 12 hours at room temperature.

  • Amidation: Cool the resulting suspension of L-pipecolic acid chloride hydrochloride to 0 to -5°C. Add 2,6-dimethylaniline (250 mmol) dropwise. Stir the reaction mixture for 12 hours at this temperature.

  • Work-up: Isolate the precipitated solid by filtration and wash with acetone. Dissolve the solid in water and adjust the pH to 12 with 50% sodium hydroxide solution.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., toluene). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide ((S)-pipecoloxylidide).

Step 3: N-propylation and Salt Formation

The subsequent N-propylation and conversion to the hydrochloride salt follow similar procedures as outlined in the chiral resolution route (Steps 3 and 4).

Quantitative Data
StepProductYieldEnantiomeric Purity (e.e.)Reference
Biotransformation(S)-Pipecolic Acid-100%[1]
Amidation(S)-Pipecoloxylidide>85%>99%[13]
Overall (from L-pipecolic acid)(S)-Ropivacaine Base84%>99.5%[12]

Asymmetric Hydrogenation Route

A modern and highly efficient approach involves the iridium-catalyzed asymmetric hydrogenation of 2-alkoxycarbonyl pyridinium salts. This method provides direct access to the chiral piperidine core of Ropivacaine with excellent enantioselectivity.[5][6]

Logical Relationship: Asymmetric Hydrogenation

G pyridinium_salt 2-Alkoxycarbonyl Pyridinium Salt hydrogenation Asymmetric Hydrogenation pyridinium_salt->hydrogenation ir_catalyst Iridium Catalyst + Chiral Ligand ir_catalyst->hydrogenation h2 H2 h2->hydrogenation chiral_piperidine Chiral Piperidine-2-carboxylate hydrogenation->chiral_piperidine conversion Further Conversion chiral_piperidine->conversion s_ropivacaine (S)-Ropivacaine conversion->s_ropivacaine

Caption: Logical diagram of the asymmetric hydrogenation approach to (S)-Ropivacaine.

Experimental Protocol Outline
  • Substrate Preparation: A 2-alkoxycarbonyl pyridinium salt is prepared from the corresponding pyridine derivative.

  • Asymmetric Hydrogenation: The pyridinium salt is subjected to hydrogenation in the presence of an iridium catalyst complexed with a chiral ligand (e.g., (S,S)-f-Binaphane).

  • Reaction Conditions: The reaction is typically carried out under hydrogen pressure at a controlled temperature.

  • Isolation and Conversion: The resulting enantiomerically enriched piperidine-2-carboxylate is then converted to (S)-Ropivacaine through amidation and N-propylation steps.

Quantitative Data
StepProductYieldEnantiomeric Purity (e.e.)Reference
Asymmetric HydrogenationChiral Piperidine-2-carboxylateHigh92%[6]

Stereospecificity and Analytical Determination

The stereochemical purity of (S)-Ropivacaine is critical for its clinical use. Several analytical techniques are employed to determine the enantiomeric excess.

Methods for Enantiomeric Purity Determination
  • High-Performance Liquid Chromatography (HPLC): This is a common method utilizing a chiral stationary phase, such as cellulose tris(4-chloro-3-methylphenylcarbamate), to separate the enantiomers. The mobile phase composition, including acidic additives like formic acid, can be optimized to achieve baseline separation.

  • Capillary Electrophoresis (CE): CE with a chiral selector, such as methyl-β-cyclodextrin, is another powerful technique for determining the enantiomeric purity of Ropivacaine. This method has shown a limit of quantification of 0.1% for the R-enantiomer impurity.[5][6]

  • High-Performance Thin-Layer Chromatography (HPTLC): Densitometry-HPTLC using a chiral mobile phase additive like chondroitin has also been successfully used for the chiral separation of Ropivacaine enantiomers.[7]

Data on Analytical Methods
MethodChiral Selector/Stationary PhaseLimit of Quantification for R-enantiomerReference
HPLCCellulose tris(4-chloro-3-methylphenylcarbamate)0.1%
Capillary ElectrophoresisMethyl-β-cyclodextrin0.1%[6]
HPTLCChondroitin (mobile phase additive)<0.6 µ g/spot [7]

Conclusion

The stereospecific synthesis of (S)-Ropivacaine is well-established, with both chiral resolution and chiral pool synthesis offering reliable and scalable routes to the final active pharmaceutical ingredient. The choice of synthetic strategy often depends on factors such as the cost and availability of starting materials, as well as the desired overall yield and enantiomeric purity. Newer methods like asymmetric hydrogenation present more efficient and sustainable alternatives that are likely to see increased application in the future. Rigorous analytical control is essential throughout the manufacturing process to ensure the high enantiomeric purity required for this important local anesthetic.

References

Beyond the Sodium Channel: An In-depth Technical Guide to the Molecular Targets of Ropivacaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ropivacaine, a long-acting amide local anesthetic, is clinically prized for its favorable sensory-motor differential block and reduced cardiotoxicity compared to its predecessor, bupivacaine. While its primary mechanism of action through the blockade of voltage-gated sodium channels is well-established, a growing body of evidence reveals a complex pharmacological profile involving numerous other molecular targets. This guide provides a detailed exploration of these "off-target" interactions, offering insights into the broader physiological and potential therapeutic effects of Ropivacaine.

Quantitative Analysis of Ropivacaine's Off-Target Interactions

The following table summarizes the quantitative data on the inhibitory effects of Ropivacaine on various molecular targets beyond voltage-gated sodium channels. These values, primarily half-maximal inhibitory concentrations (IC50) and dissociation constants (KD), provide a comparative measure of Ropivacaine's potency at these sites.

Target ClassSpecific TargetSpecies/SystemKey ParameterValueReference
Potassium Channels hKv1.5Human (stably transfected Ltk cells)KD80 ± 4 µM[1]
Cardiac KATP ChannelsCOS-7 cellsIC50249 µM[2]
K2P TREK-1COS-7 cellsIC50402.7 ± 31.8 µM[3]
K2P TASKXenopus laevis oocytesIC50 (R(+)-ropivacaine)51 µM[4]
K2P TASKXenopus laevis oocytesIC50 (S(-)-ropivacaine)53 µM[4]
HERG ChannelsCHO cellsBlock at 20 µM55.5 ± 2.7%[5]
Calcium Channels High-Voltage-Activated (HVA) Ca2+ CurrentsNewborn Rat Dorsal Horn NeuronsInhibition at 50 µM21.1 ± 2.1%[6]
High-Voltage-Activated (HVA) Ca2+ CurrentsNewborn Rat Dorsal Horn NeuronsInhibition at 100 µM63.2 ± 6.0%[6]
High-Voltage-Activated (HVA) Ca2+ CurrentsNewborn Rat Dorsal Horn NeuronsInhibition at 200 µM79.1 ± 7.6%[6]
Receptors GABAA ReceptorRat Dorsal Root Ganglion NeuronsEC50 (for enhancement of GABA current)23.46 µM[7]
NMDA Receptor (NR1A/NR2A)Xenopus laevis oocytesConcentration-dependent inhibition(Specific IC50 not provided)[8]
Mitochondria Mitochondrial Respiration (Complex I & II)Human Breast Cancer Cells-(Inhibition observed, quantitative data not specified)[9][10][11]
Signaling Proteins Gαq Protein SubunitXenopus laevis oocytes-(Stereoselective and noncompetitive inhibition of LPA signaling)[12]

Signaling Pathways Modulated by Ropivacaine

Ropivacaine has been shown to influence several critical intracellular signaling pathways, particularly in the context of cancer biology and inflammation. These interactions may underlie some of its observed anti-proliferative and anti-inflammatory effects.

Apoptosis Induction in Cancer Cells

Ropivacaine can induce apoptosis in various cancer cell lines, including hepatocellular carcinoma and breast cancer, through mitochondria-dependent and independent pathways.[13][14][15] A key mechanism involves the disruption of mitochondrial function, leading to the release of cytochrome c.[13][15] This, in turn, activates a caspase cascade, culminating in programmed cell death.

G Ropivacaine Ropivacaine Mitochondria Mitochondria Ropivacaine->Mitochondria Damages Bcl2 Bcl-2 Ropivacaine->Bcl2 Inhibits Cytochrome_c Cytochrome c (Release) Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Cleavage) Apaf1->Caspase9 Caspase3 Caspase-3 (Cleavage) Caspase9->Caspase3 PARP PARP (Cleavage) Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Ropivacaine-induced mitochondrial apoptosis pathway.
Inhibition of Pro-Survival Signaling in Cancer

Ropivacaine has been demonstrated to suppress key pro-survival and proliferative signaling pathways in cancer cells. In hepatocellular carcinoma, it inhibits the Insulin-like Growth Factor-1 Receptor (IGF-1R)/PI3K/AKT/mTOR axis.[16] Similarly, in breast cancer, Ropivacaine inhibits the phosphorylation of Akt and mTOR.[9][11]

G Ropivacaine Ropivacaine IGF1R IGF-1R Ropivacaine->IGF1R PI3K PI3K IGF1R->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Inhibition of the IGF-1R/PI3K/AKT/mTOR pathway by Ropivacaine.
Modulation of Inflammatory Pathways

Ropivacaine exhibits anti-inflammatory properties by modulating key inflammatory signaling cascades. It has been shown to inhibit the activation of the NLRP3 inflammasome in response to high glucose in human umbilical vein endothelial cells (HUVECs), a process dependent on SIRT1.[17] Additionally, Ropivacaine can suppress the MAPK and NF-κB signaling pathways in macrophages.[18]

G cluster_0 High Glucose Stimulus ROS ROS TxNIP TxNIP ROS->TxNIP NLRP3 NLRP3 Inflammasome Activation TxNIP->NLRP3 Caspase1 Caspase-1 NLRP3->Caspase1 IL1b Pro-IL-1β Caspase1->IL1b Cleavage IL18 Pro-IL-18 Caspase1->IL18 Cleavage Mature_IL1b Mature IL-1β Mature_IL18 Mature IL-18 Inflammation Inflammation Mature_IL1b->Inflammation Mature_IL18->Inflammation Ropivacaine Ropivacaine Ropivacaine->NLRP3 SIRT1 SIRT1 SIRT1->Ropivacaine Mediates

Ropivacaine's inhibition of the NLRP3 inflammasome.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the cited data and for designing future research. Below are detailed protocols for key experiments used to characterize Ropivacaine's interactions with its non-canonical targets.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the effects of Ropivacaine on ion channel function.

  • Objective: To measure the effect of Ropivacaine on ion channel currents (e.g., potassium or calcium channels).

  • Cell Preparation: Cells endogenously expressing or recombinantly overexpressing the target ion channel (e.g., Ltk cells for hKv1.5, COS-7 cells for KATP and TREK-1, or acutely dissociated neurons) are cultured on glass coverslips.[1][2][3]

  • Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and pressed against the cell membrane. A gigaohm seal is formed by applying gentle suction. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.

  • Experimental Procedure:

    • A baseline recording of the channel's activity is obtained by applying a specific voltage protocol (e.g., depolarizing voltage steps to activate voltage-gated channels).

    • Ropivacaine, at various concentrations, is applied to the bath solution perfusing the cells.

    • The voltage protocol is repeated in the presence of Ropivacaine, and the resulting currents are recorded.

    • The percentage of current inhibition is calculated by comparing the current amplitude before and after drug application.

    • Concentration-response curves are generated by plotting the percentage of inhibition against the Ropivacaine concentration, from which IC50 or KD values are calculated.

  • Workflow Diagram:

    G A Cell Culture with Target Ion Channel B Achieve Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Ion Channel Currents (Voltage Protocol) B->C D Apply Ropivacaine (Varying Concentrations) C->D E Record Currents in Presence of Ropivacaine D->E F Data Analysis: Calculate % Inhibition, Generate Dose-Response Curve, Determine IC50/KD E->F

    Workflow for whole-cell patch-clamp analysis.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This method is ideal for studying the function of heterologously expressed ion channels and receptors.

  • Objective: To characterize the effects of Ropivacaine on cloned ion channels (e.g., K2P channels, NMDA receptors) or G protein-coupled receptors expressed in Xenopus laevis oocytes.[4][8][12]

  • Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated. They are then injected with cRNA encoding the target protein(s). The oocytes are incubated for several days to allow for protein expression.

  • Recording Setup: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

  • Experimental Procedure:

    • The oocyte is perfused with a control solution, and baseline currents are recorded in response to agonist application (for receptors) or voltage steps (for channels).

    • The oocyte is then incubated with or perfused with a solution containing Ropivacaine.

    • The agonist or voltage stimulus is reapplied in the presence of the drug, and the resulting current is measured.

    • The degree of inhibition is quantified, and concentration-response relationships are determined.

  • Workflow Diagram:

    G A Harvest & Prepare Xenopus Oocytes B Inject cRNA of Target Protein A->B C Incubate for Protein Expression B->C D Perform Two-Electrode Voltage-Clamp Recording (Baseline) C->D E Apply Ropivacaine D->E F Record Response in Presence of Ropivacaine E->F G Analyze Data for Inhibition Characteristics F->G

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify changes in the expression or phosphorylation status of specific proteins within a signaling pathway.

  • Objective: To determine if Ropivacaine alters the levels of key signaling proteins (e.g., cleaved caspase-3, phosphorylated Akt, Bcl-2). [13][15][16]* Cell Treatment and Lysis: Cancer cells (e.g., HepG2, Bel7402) are treated with various concentrations of Ropivacaine for a specified duration. Following treatment, the cells are washed and lysed with a buffer containing detergents and protease/phosphatase inhibitors to extract total cellular proteins.

  • Protein Quantification and Electrophoresis: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay). Equal amounts of protein from each sample are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer and Immunodetection:

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-cleaved caspase-3).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

    • A chemiluminescent substrate is added, which reacts with the enzyme to produce light. The light is captured on X-ray film or with a digital imager. The intensity of the resulting band corresponds to the amount of the target protein.

  • Workflow Diagram:

    G A Cell Treatment with Ropivacaine B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Immunodetection (Antibodies & Substrate) E->F G Signal Detection & Quantification F->G

    Workflow for Western blotting analysis.

Conclusion

The pharmacological profile of Ropivacaine is far more intricate than its primary function as a voltage-gated sodium channel blocker suggests. Its interactions with a range of potassium and calcium channels, G protein-coupled receptors, and critical intracellular signaling pathways in mitochondria and the cytoplasm contribute to its overall clinical effects and open avenues for potential therapeutic repurposing. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the complex molecular mechanisms of Ropivacaine and to explore its potential in new therapeutic contexts, such as oncology and the management of inflammatory conditions. A deeper understanding of these off-target effects is paramount for both optimizing its current clinical use and unlocking its future therapeutic potential.

References

Ropivacaine's Interaction with Potassium Channels in Nerve Fibers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropivacaine, a long-acting amide local anesthetic, is widely utilized for regional anesthesia and pain management. Its primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in nerve fibers, which inhibits the propagation of action potentials.[1] However, a growing body of evidence indicates that ropivacaine's clinical profile, including its sensory-motor differential block and potential cardiotoxicity, is also significantly influenced by its interaction with various potassium channels. This dose-dependent inhibition of potassium channels potentiates its primary action on sodium channels.[2] This technical guide provides a comprehensive overview of the current understanding of ropivacaine's effects on potassium channels in nerve fibers, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular interactions.

Quantitative Data Summary

The inhibitory effects of ropivacaine on different potassium channels have been quantified in several studies. The following tables summarize the key findings, including half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd), to facilitate a comparative analysis of ropivacaine's potency across various channel subtypes.

Potassium Channel SubfamilySpecific ChannelTest SystemRopivacaine IC50 / KdReference
Tandem Pore Domain (K2P) TREK-1COS-7 cells402.7 ± 31.8 µM (IC50)[3]
TASK-1 (R(+)-ropivacaine)Xenopus laevis oocytes51 µM (IC50)
TASK-1 (S(-)-ropivacaine)Xenopus laevis oocytes53 µM (IC50)[4]
Voltage-Gated (Kv) hKv1.5Ltk cells80 ± 4 µM (Kd)
Inwardly Rectifying (Kir) Cardiac KATPCOS-7 cells249 µM (IC50)[5]
Calcium-Activated (KCa) SK2HEK-293 cells46.5 µM (IC50)[6]
Other Flicker K+ Channel (extracellular)Amphibian myelinated nerve fibers4.2 µM (IC50)[7]
Flicker K+ Channel (intracellular)Amphibian myelinated nerve fibers6.6 µM (IC50)[7]

Experimental Protocols

The investigation of ropivacaine's interaction with potassium channels predominantly relies on electrophysiological techniques, particularly the patch-clamp method. This allows for the direct measurement of ion channel activity in various cell preparations.

Whole-Cell Patch-Clamp Recording on Transfected Cell Lines (e.g., COS-7, Ltk, HEK-293)

This is a common method to study the effect of ropivacaine on specific potassium channel subtypes in a controlled environment.

  • Cell Culture and Transfection:

    • Mammalian cell lines such as COS-7, Ltk, or HEK-293 are cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics.

    • The cells are then transiently transfected with plasmids encoding the specific potassium channel subunit(s) of interest (e.g., TREK-1, hKv1.5, SK2). A fluorescent reporter protein (e.g., GFP) is often co-expressed to identify successfully transfected cells.[3][6]

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

    • Glass micropipettes with a resistance of 3-5 MΩ are filled with an internal solution containing a high concentration of potassium and a low concentration of chloride, along with buffering agents and ATP.

    • The external bath solution is a physiological saline solution.

    • Cells are voltage-clamped at a holding potential (e.g., -70 mV or -80 mV).

    • Potassium currents are elicited by applying specific voltage protocols, such as voltage ramps or steps.[3]

  • Drug Application:

    • Ropivacaine solutions of varying concentrations are applied to the cells via a perfusion system.

    • The effect of ropivacaine on the potassium current amplitude and kinetics is measured and analyzed to determine parameters like IC50 values.

Two-Electrode Voltage-Clamp (TEVC) on Xenopus laevis Oocytes

This technique is well-suited for studying ion channels that are expressed from injected cRNA.

  • Oocyte Preparation and cRNA Injection:

    • Oocytes are harvested from Xenopus laevis frogs and defolliculated.

    • cRNA encoding the potassium channel of interest (e.g., TASK-1) is injected into the oocytes.[4]

  • Electrophysiological Recording:

    • After an incubation period to allow for channel expression, the oocytes are placed in a recording chamber.

    • Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current measurement.

    • The membrane potential is clamped, and currents are recorded in response to voltage steps.

  • Data Analysis:

    • The inhibitory effect of different concentrations of ropivacaine is measured to construct dose-response curves and calculate IC50 values.[4]

Patch-Clamp on Native Nerve Fibers

Studying native nerve fibers provides insights into the effects of ropivacaine in a more physiologically relevant context.

  • Nerve Fiber Preparation:

    • Myelinated nerve fibers are enzymatically dissociated from tissues such as the sciatic nerve of amphibians (Xenopus laevis).[7]

  • Recording Configuration:

    • The outside-out patch-clamp configuration is often used to study the effects of extracellularly applied ropivacaine.[7]

    • This involves excising a small patch of the nerve membrane with the extracellular side facing the bath solution.

  • Measurement of Channel Activity:

    • Single-channel or macroscopic currents from native potassium channels (e.g., flicker K+ channels) are recorded.

    • The effect of ropivacaine on channel open probability, mean open time, and current amplitude is analyzed.

Signaling Pathways and Mechanisms of Action

Ropivacaine's blockade of potassium channels in nerve fibers contributes to its overall anesthetic effect by influencing the neuronal membrane potential.

Ropivacaine_KChannel_Interaction cluster_extracellular Extracellular Space cluster_membrane Nerve Fiber Membrane cluster_intracellular Intracellular Space Ropivacaine_ext Ropivacaine K_Channel Potassium Channel (e.g., TREK-1, TASK, Kv) Ropivacaine_ext->K_Channel Blockade Depolarization Membrane Depolarization K_Channel->Depolarization Reduced K+ Efflux Leads to K_ions_in K+ K_ions_in->K_Channel Efflux Na_Channel_Inactivation Voltage-Gated Na+ Channel Inactivation Depolarization->Na_Channel_Inactivation Promotes Reduced_Excitability Reduced Neuronal Excitability Na_Channel_Inactivation->Reduced_Excitability Contributes to

Fig. 1: Ropivacaine's inhibitory action on potassium channels.

The primary consequence of potassium channel blockade by ropivacaine is a reduction in the outward flow of potassium ions, which is crucial for maintaining and repolarizing the resting membrane potential. This inhibition leads to membrane depolarization, which in turn can potentiate the block of voltage-gated sodium channels by promoting their inactivated state. This synergistic action contributes to the overall reduction in neuronal excitability and the anesthetic effect.

The mechanism of ropivacaine's interaction with potassium channels appears to be state-dependent, with evidence suggesting it acts as an open channel blocker for some channel types, such as hKv1.5.[8] This implies that ropivacaine binds within the ion pore of the channel when it is in its open conformation, physically occluding the passage of potassium ions. For other channels, the interaction may be more complex, potentially involving allosteric modulation of channel gating.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of ropivacaine on a specific potassium channel subtype using the whole-cell patch-clamp technique.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Data Acquisition cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HEK-293) Transfection 2. Transfection with K+ Channel Plasmid Cell_Culture->Transfection Incubation 3. Incubation (24-48h) Transfection->Incubation Patch_Clamp 4. Whole-Cell Patch-Clamp Setup Incubation->Patch_Clamp Control_Recording 5. Record Baseline K+ Current Patch_Clamp->Control_Recording Ropivacaine_Application 6. Apply Ropivacaine (Varying Concentrations) Control_Recording->Ropivacaine_Application Drug_Recording 7. Record K+ Current in Presence of Ropivacaine Ropivacaine_Application->Drug_Recording Data_Analysis 8. Measure Current Inhibition Drug_Recording->Data_Analysis Dose_Response 9. Construct Dose-Response Curve Data_Analysis->Dose_Response IC50_Calculation 10. Calculate IC50 Dose_Response->IC50_Calculation

Fig. 2: Workflow for patch-clamp analysis of ropivacaine.

Conclusion

Ropivacaine's interaction with potassium channels is a critical aspect of its pharmacological profile. The dose-dependent inhibition of various potassium channel subtypes, including members of the K2P, Kv, Kir, and KCa families, contributes to its anesthetic efficacy and may also play a role in its toxicological properties. The data summarized in this guide highlight the differential sensitivity of various potassium channels to ropivacaine, which likely contributes to its clinical characteristics. A thorough understanding of these interactions, facilitated by detailed experimental protocols and mechanistic insights, is essential for the continued development of safer and more effective local anesthetics. Future research should aim to further elucidate the molecular determinants of ropivacaine's binding to different potassium channel subtypes and to explore the clinical implications of these interactions in greater detail.

References

A Technical Guide to the Solubility and Stability of Ropivacaine in Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of Ropivacaine, focusing on its solubility and stability in various buffer solutions and admixtures. Understanding these characteristics is critical for the formulation of safe, effective, and stable pharmaceutical products for clinical applications.

Ropivacaine: Physicochemical Overview

Ropivacaine is a long-acting local anesthetic belonging to the amino amide class.[1][2] It is supplied as the pure S-(-)-enantiomer, typically as a hydrochloride salt, to enhance its solubility and stability.[1][2] As a weak base with a pKa of approximately 8.1, its degree of ionization and, consequently, its aqueous solubility are highly dependent on the pH of the solution.[1][3]

Commercial injections are sterile, isotonic, preservative-free solutions with a pH adjusted to between 4.0 and 6.5 to ensure the drug remains in its soluble, ionized form.[1][4]

Solubility of Ropivacaine

The solubility of Ropivacaine is a critical factor in its formulation. The protonated (ionized) form of the drug is water-soluble, while the un-ionized (base) form is lipid-soluble but has poor aqueous solubility.

pH-Dependent Aqueous Solubility

The Henderson-Hasselbalch equation dictates that at a pH below its pKa, Ropivacaine exists predominantly in its ionized, water-soluble form. As the pH of the solution approaches and surpasses the pKa (8.1), the equilibrium shifts towards the un-ionized base, which can lead to precipitation.[3] For this reason, Ropivacaine solutions are formulated in an acidic pH range.[3][4] Precipitation may occur in alkaline solutions where the pH is greater than 6.0.[2]

The relationship between pH, the ionization state of Ropivacaine, and its resulting solubility is a key consideration. Alkalinization, sometimes performed clinically to hasten the onset of action by increasing the proportion of the membrane-permeable un-ionized form, must be carefully managed to avoid drug precipitation and loss of bioavailability.[3] A study on alkalinizing 0.2% Ropivacaine with sodium bicarbonate found that while the pH increased, significant drug loss occurred due to precipitation, reaching 25% to 30% at higher bicarbonate doses.[3]

cluster_0 Low pH (< pKa 8.1) cluster_1 High pH (> pKa 8.1) low_ph Ropivacaine HCl (Ionized Form) high_sol High Aqueous Solubility low_ph->high_sol Favors high_ph Ropivacaine Base (Un-ionized Form) low_ph->high_ph Equilibrium Shift (pH increases) high_ph->low_ph Equilibrium Shift (pH decreases) low_sol Low Aqueous Solubility (Precipitation Risk) high_ph->low_sol Leads to

Fig. 1: Ropivacaine pH-dependent ionization and solubility relationship.
Quantitative Solubility Data

The solubility of Ropivacaine has been quantified in various solvents and buffer systems. The data highlights the significant difference in solubility between pure water (where it is formulated as a salt) and physiological pH buffers.

Solvent/Buffer SystempHTemperatureSolubilityReference
Water (as Ropivacaine HCl)Not Specified25°C53.8 mg/mL[1]
Phosphate-Buffered Saline (PBS)7.2Not Specified~0.25 mg/mL[5]
EthanolNot SpecifiedNot Specified~15 mg/mL[5]
Dimethyl Sulfoxide (DMSO)Not SpecifiedNot Specified~23-25 mg/mL[5][6]
Dimethylformamide (DMF)Not SpecifiedNot Specified~15 mg/mL[5]

Stability of Ropivacaine

The stability of Ropivacaine, both alone and in admixtures, determines its shelf-life and clinical utility. Stability can be affected by pH, temperature, container material, and the presence of other chemical agents.

Stability in Pharmaceutical Preparations

Ropivacaine hydrochloride injection has a shelf life of 3 years when stored in intact containers at a controlled room temperature.[2][4] As the commercial preparations are preservative-free, any solution remaining in an opened container should be used immediately or stored at 2–8°C for no more than 24 hours to prevent microbial contamination.[2] Continuous infusion containers should not be left in place for more than 24 hours.[4]

Stability and Compatibility in Admixtures

In clinical practice, Ropivacaine is often mixed with other drugs, such as opioids or corticosteroids. The physicochemical compatibility and stability of these admixtures are crucial for safety and efficacy.

  • With Corticosteroids: Mixtures of Ropivacaine with dexamethasone have been shown to be physically and chemically stable for at least 2 hours, with no crystal formation or significant change in concentration.[7][8] In contrast, mixtures with betamethasone are incompatible, leading to the formation of crystals and a reduction in Ropivacaine concentration by over 10% within one hour.[7][8]

  • With Opioids: Ropivacaine has shown excellent stability when mixed with morphine, with both drugs remaining stable for 60 days at 37°C in implantable pumps.[9] Admixtures with sufentanil (0.5-1.0 µg/mL in 0.2% Ropivacaine) were also found to be stable for at least 96 hours in both glass and PVC reservoirs.[10] However, a study involving a three-drug combination of Ropivacaine, fentanyl, and clonidine noted a decrease in the concentration of all components within 24 hours.[11]

  • Container Influence: The choice of storage container can impact the stability of admixtures. For fentanyl/Ropivacaine solutions, significant loss of fentanyl was observed in PVC containers due to adsorption, whereas the solution remained stable for 51 days in glass or ethylene-vinyl acetate (EVA) bags.[12]

Quantitative Stability Data in Admixtures
Admixture ComponentsContainerTemperatureDurationStability ResultsReference
Ropivacaine (0.2% or 0.75%) + DexamethasonePropylene Syringe24°C2 hoursStable; no precipitation; concentration >90%[7][8]
Ropivacaine (0.2% or 0.75%) + BetamethasonePropylene Syringe24°C1 hourUnstable; crystal formation; Ropivacaine conc. <90%[7][8]
Ropivacaine + Morphine + ZiconotideImplantable Pump37°C60 daysRopivacaine and Morphine stable; Ziconotide stability varied[9]
Ropivacaine (0.2%) + Sufentanil (0.5-1 µg/mL)Glass & PVC25°C96 hoursStable in both container types[10]
Ropivacaine + FentanylGlass & EVARoom Temp51 daysStable[12]
Ropivacaine + FentanylPVCRoom TempNot specifiedUnstable due to fentanyl adsorption[12]
Ropivacaine + Fentanyl + ClonidinePVC Bag, Syringe2-8°C24 hoursUnstable; concentration of all drugs decreased[11]
Metabolic Pathway

The in-vivo stability and metabolism of Ropivacaine are primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The main metabolic routes are aromatic hydroxylation to 3-OH-ropivacaine (facilitated by CYP1A2) and N-dealkylation to 2',6'-pipecoloxylidide (PPX) (facilitated by CYP3A4).[13]

ropi Ropivacaine cyp1a2 CYP1A2 (Aromatic Hydroxylation) ropi->cyp1a2 cyp3a4 CYP3A4 (N-dealkylation) ropi->cyp3a4 metabolite1 3-OH-ropivacaine cyp1a2->metabolite1 metabolite2 2',6'-pipecoloxylidide (PPX) cyp3a4->metabolite2

Fig. 2: Primary metabolic pathways of Ropivacaine.

Experimental Protocols

Standardized and validated methods are essential for accurately assessing the solubility and stability of Ropivacaine.

Protocol: pH-Induced Precipitation Study

This protocol is based on methodologies used to assess the physical incompatibility of Ropivacaine upon alkalinization.[3]

  • Preparation of Solution: Prepare a known concentration of Ropivacaine solution (e.g., 0.2% w/v) in an appropriate container (e.g., glass vial).

  • Alkalinization: Add incremental aliquots of a basic solution (e.g., 8.4% sodium bicarbonate) to the Ropivacaine solution.

  • pH Measurement: Immediately after each addition, gently mix the solution and measure the pH using a calibrated pH meter.

  • Physical Observation: Visually inspect the solution against a black and white background for any signs of haze, turbidity, or precipitate formation. Note the time to onset of any visible change.

  • Microscopic Examination: Aseptically withdraw a small sample of the mixture and examine it under a microscope to detect micro-crystal formation.

  • Quantitative Analysis (Gravimetric): For a quantitative measure of precipitate, incubate the mixture for a defined period (e.g., 60 minutes). Filter the solution through a pre-weighed 0.22 µm filter. Dry the filter and weigh it again to determine the mass of the precipitated drug.

Protocol: Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying Ropivacaine and its degradation products in stability studies.[7][11][14]

  • Apparatus: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of buffer and acetonitrile (e.g., 34:66 v/v) with the pH adjusted to 7.5.[14]

    • Flow Rate: Typically 0.8 - 1.0 mL/min.[11][14]

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.[11]

    • Detection: UV detection at a wavelength of 210 nm or 220 nm.[11][14]

  • Sample Preparation:

    • Prepare the Ropivacaine solution or admixture in the desired buffer and container.

    • Store the samples under the specified stability conditions (e.g., 2-8°C, 25°C, 37°C).

    • At designated time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot of the sample.

    • Dilute the sample as necessary with the mobile phase to fall within the calibration curve range.

    • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

  • Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity (ability to resolve the drug from degradation products), linearity, accuracy, precision, and robustness.[15]

prep Sample Preparation (Ropivacaine in Buffer/ Admixture) store Store Under Defined Conditions (Temp, Light, Time) prep->store sample Withdraw Samples at Time Points store->sample inspect Physical Inspection (Visual, pH) sample->inspect analyze Chemical Analysis (Stability-Indicating HPLC Method) sample->analyze data Data Analysis (Concentration vs. Time) analyze->data assess Stability Assessment (e.g., >90% of initial conc.) data->assess

Fig. 3: General experimental workflow for a Ropivacaine stability study.

Conclusion

The solubility and stability of Ropivacaine are fundamentally linked to pH. As a weak base, it is formulated as an acidic salt to ensure aqueous solubility. Any increase in pH towards or beyond its pKa of 8.1 significantly increases the risk of precipitation, which can compromise the drug's bioavailability and safety.

While Ropivacaine is stable in its commercial formulation, its stability in admixtures is variable and depends critically on the compatibility of the added components. It is stable with dexamethasone and certain opioids like morphine and sufentanil under specific conditions, but incompatible with betamethasone. For any novel formulation or admixture, it is imperative to conduct rigorous, substance-specific stability studies using validated analytical methods, such as HPLC, to ensure the product remains safe and effective throughout its intended shelf-life and clinical use.

References

The Genesis of a Safer Anesthetic: Ropivacaine's Journey to Supersede Bupivacaine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of Ropivacaine as a Safer Alternative to Bupivacaine for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The landscape of local anesthesia was significantly reshaped with the introduction of ropivacaine, a long-acting amide anesthetic developed as a safer alternative to the widely used but more cardiotoxic bupivacaine. This technical guide delves into the core scientific advancements that underpinned the discovery and development of ropivacaine. It provides a comprehensive comparison of the physicochemical properties, pharmacodynamics, pharmacokinetics, and toxicity profiles of ropivacaine and bupivacaine. Detailed experimental protocols for key preclinical and clinical assessments are outlined, and quantitative data are presented in structured tables for direct comparison. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the scientific rationale and developmental process.

Introduction: The Need for a Safer Long-Acting Local Anesthetic

Bupivacaine, a potent, long-acting amide local anesthetic synthesized in 1957 and introduced clinically in 1965, became a cornerstone of regional anesthesia.[1][2] Its efficacy in providing prolonged sensory blockade for surgical procedures and pain management was unparalleled at the time. However, its clinical use was marred by reports of severe central nervous system (CNS) and cardiovascular (CV) toxicity, including cardiac arrest that was often resistant to resuscitation, particularly in pregnant women.[1][3] This critical safety concern spurred the quest for a new local anesthetic with a similar efficacy profile to bupivacaine but with a significantly improved safety margin. This endeavor led to the development of ropivacaine, which was introduced to the market in 1996.[1][2]

Ropivacaine's development was a triumph of rational drug design, focusing on stereoselectivity and physicochemical properties to mitigate toxicity.[1] This guide will explore the scientific journey of ropivacaine's creation, from its chemical conception to its establishment as a preferred agent in many clinical settings.

Physicochemical Properties and Stereochemistry: The Foundation of Ropivacaine's Safety

The crucial differences between ropivacaine and bupivacaine stem from subtle yet impactful modifications in their chemical structures. Both are amino-amide local anesthetics, but ropivacaine is the pure S-(-)-enantiomer of 1-propyl-2',6'-pipecoloxylidide, whereas bupivacaine is a racemic mixture of its R-(+)- and S-(-)-enantiomers.[4][5]

Table 1: Comparison of Physicochemical Properties

PropertyRopivacaineBupivacaineReference(s)
Chemical Structure S-(-)-1-propyl-2',6'-pipecoloxylidide(RS)-1-butyl-2',6'-pipecoloxylidide[6]
Chirality Pure S-(-)-enantiomerRacemic mixture (50% R-(+), 50% S-(-))[4][7]
Molecular Weight ( g/mol ) 274.4288.4[3]
pKa (at 25°C) 8.18.1[8][9]
Lipid Solubility (Octanol/Buffer Partition Coefficient) Less lipophilicMore lipophilic[4][10]

The key structural difference is the substitution of a propyl group on the piperidine nitrogen in ropivacaine, in contrast to the butyl group in bupivacaine.[6] This seemingly minor change results in ropivacaine being less lipophilic than bupivacaine.[4][10] This reduced lipophilicity is a critical factor in its improved safety profile, as it is associated with a decreased potential for penetration into the central nervous system and cardiac tissues, thereby reducing CNS and cardiotoxicity.[10][11]

Furthermore, the use of a pure S-(-)-enantiomer in ropivacaine is a deliberate design choice to enhance safety. Studies have shown that the R-(+)-enantiomer of bupivacaine has a greater affinity for and longer dwell time at voltage-gated sodium channels in cardiac tissue, contributing significantly to its cardiotoxicity.[6][7] By exclusively using the S-(-)-enantiomer, ropivacaine inherently possesses a lower cardiotoxic potential.[12]

cluster_Bupivacaine Bupivacaine (Racemic Mixture) cluster_Ropivacaine Ropivacaine Bup_R R-(+)-Bupivacaine Cardiotoxicity Increased Cardiotoxicity Bup_R->Cardiotoxicity High Affinity for Cardiac Na+ Channels Bup_S S-(-)-Bupivacaine Bup_S->Cardiotoxicity Lower Affinity Rop_S S-(-)-Ropivacaine (Pure Enantiomer) Reduced_Cardiotoxicity Reduced Cardiotoxicity Rop_S->Reduced_Cardiotoxicity Lower Affinity & Reduced Lipophilicity

Stereoisomers and Cardiotoxicity.

Mechanism of Action and Pharmacodynamics

Both ropivacaine and bupivacaine exert their anesthetic effects by reversibly blocking the influx of sodium ions through voltage-gated sodium channels in nerve fibers.[10][13] This action inhibits the propagation of action potentials, leading to a loss of sensation. The blockade of these channels is state-dependent, with a higher affinity for the open and inactivated states of the channel.[14]

cluster_Neuron Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Na+ Influx No_Pain Analgesia (Blockade of Pain) Na_Channel->No_Pain Local_Anesthetic Ropivacaine / Bupivacaine Local_Anesthetic->Na_Channel Blocks Channel Nerve_Impulse Nerve Impulse (Pain Signal) Nerve_Impulse->Na_Channel Depolarization

Mechanism of Action of Local Anesthetics.

While their primary mechanism is the same, differences in their pharmacodynamic properties, such as potency and the degree of motor versus sensory blockade, have been observed.

Table 2: Comparative Pharmacodynamics

ParameterRopivacaineBupivacaineReference(s)
Anesthetic Potency Slightly less potent than bupivacaine, especially at lower concentrations.More potent, particularly for motor block.[15][16][17]
Motor Blockade Produces less intense and shorter duration of motor block at equianalgesic doses.Produces a more profound and longer-lasting motor block.[10][17][18]
Sensory Blockade Similar onset and duration of sensory block compared to bupivacaine.Similar onset and duration of sensory block compared to ropivacaine.[17][18]
Minimum Local Analgesic Concentration (MLAC) for labor analgesia (% w/v) 0.156 (95% CI 0.136–0.176)0.093 (95% CI 0.076–0.110)[15][19]

The reduced motor blockade with ropivacaine is a clinically significant advantage, particularly in obstetric analgesia and for ambulatory procedures, as it allows for greater patient mobility.[10][17] This differential effect is attributed to ropivacaine's lower lipophilicity, which leads to a reduced penetration of large, myelinated A-beta motor fibers.[10][18]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of ropivacaine and bupivacaine are broadly similar, as both are amide-type local anesthetics primarily metabolized in the liver.

Table 3: Comparative Pharmacokinetics

ParameterRopivacaineBupivacaineReference(s)
Onset of Action 15-30 minutes (epidural)10-20 minutes (epidural)[17][20]
Duration of Action Up to 8 hours6-10 hours[17][20]
Plasma Protein Binding ~94% (mainly to α1-acid glycoprotein)~95% (mainly to α1-acid glycoprotein)[14]
Volume of Distribution (L) 41 ± 7~73[8][14]
Metabolism Extensively hepatic (CYP1A2 to 3-hydroxy-ropivacaine, CYP3A4 to pipecoloxylidide)Extensively hepatic (CYP3A4 to pipecoloxylidide)[4][10]
Elimination Half-life (IV) 1.8 ± 0.7 hours~2.7 hours[10][14]
Elimination Half-life (Epidural) 4.2 ± 1.0 hours~3.5 hours[10][14]

Comparative Toxicity: The Decisive Advantage of Ropivacaine

The primary impetus for the development of ropivacaine was to create a safer alternative to bupivacaine, and this is where the most significant differences between the two drugs lie. Ropivacaine consistently demonstrates a lower potential for both CNS and cardiotoxicity in preclinical and clinical studies.

Cardiotoxicity

Bupivacaine's cardiotoxicity is characterized by severe arrhythmias and myocardial depression, which can be difficult to treat.[11][16] Ropivacaine is significantly less cardiotoxic.[7]

Table 4: Comparative Cardiotoxicity Data

ParameterRopivacaineBupivacaineReference(s)
Convulsive Dose (mg/kg) in pregnant ewes 7.5 ± 0.55.0 ± 0.6[21]
Circulatory Collapse Dose (mg/kg) in pregnant ewes 12.9 ± 0.88.5 ± 1.2[21]
Effect on QRS Duration Less QRS widening at equitoxic dosesMore pronounced QRS widening[9][11]
IC50 for open-channel block of SCN5A channels (µM) 322.2 ± 29.969.5 ± 8.2[22]
Recovery from inactivated SCN5A channel block Approximately 2-fold fasterSlower[22]

The lower cardiotoxicity of ropivacaine is attributed to its:

  • Lower lipophilicity: Reduced penetration into myocardial tissue.[4][10]

  • S-enantiomer configuration: Lower affinity for cardiac sodium channels compared to the R-enantiomer of bupivacaine.[7][12]

  • Faster dissociation from sodium channels: Allows for more rapid recovery of cardiac function.[12][22]

cluster_Heart Myocardial Cell Cardiac_Na_Channel Cardiac Voltage-Gated Sodium Channel (SCN5A) Arrhythmia Arrhythmias & Myocardial Depression Cardiac_Na_Channel->Arrhythmia Mitochondria Mitochondria Mitochondria->Arrhythmia Bupivacaine Bupivacaine Bupivacaine->Cardiac_Na_Channel Strong & Prolonged Blockade Bupivacaine->Mitochondria Inhibits ATP Production Ropivacaine Ropivacaine Ropivacaine->Cardiac_Na_Channel Weaker & Shorter Blockade Safer_Profile Reduced Cardiotoxicity Ropivacaine->Safer_Profile

Mechanisms of Cardiotoxicity.
Neurotoxicity

Ropivacaine also exhibits a lower potential for CNS toxicity compared to bupivacaine. The convulsive threshold for ropivacaine is consistently higher in animal studies.[10]

Table 5: Comparative Neurotoxicity Data

ParameterRopivacaineBupivacaineReference(s)
Convulsive Threshold 1.5 to 2.5-fold higher than bupivacaine in animal modelsLower[10]
Maximum Tolerated Dose in Human Volunteers (mg) 124 (7 of 12 tolerated 150 mg)99 (1 of 12 tolerated 150 mg)[16]

The reduced neurotoxicity is also linked to ropivacaine's lower lipophilicity, which limits its passage across the blood-brain barrier.[10]

Experimental Protocols

The development and validation of ropivacaine as a safer alternative to bupivacaine relied on a series of well-defined experimental protocols. The following sections provide an overview of the methodologies for key experiments.

In Vitro Electrophysiology: Patch-Clamp Analysis of Sodium Channel Blockade

Objective: To determine the potency and kinetics of sodium channel blockade by ropivacaine and bupivacaine.

Methodology:

  • Cell Preparation: Human embryonic kidney (HEK-293) cells are stably transfected with the gene encoding the human cardiac sodium channel α-subunit (SCN5A).

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

    • Pipette Solution (Intracellular): Contains (in mmol/L): CsF 110, CsCl 20, HEPES 10, NaF 10, EGTA 10 (pH 7.35 with CsOH).

    • Bath Solution (Extracellular): Contains (in mmol/L): NaCl 145, KCl 4, HEPES 10, MgCl2 1.0, CaCl2 1.8, glucose 10 (pH 7.35 with NaOH).

  • Voltage Protocols:

    • Tonic Block: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Depolarizing pulses (e.g., to -20 mV) are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.

    • Use-Dependent (Phasic) Block: A train of depolarizing pulses at a higher frequency (e.g., 1-10 Hz) is applied to assess the block of channels in the open and inactivated states.

    • Steady-State Inactivation: A two-pulse protocol is used. A 50 ms conditioning prepulse to various potentials is followed by a test pulse to assess the availability of channels.

  • Drug Application: Ropivacaine and bupivacaine are perfused into the bath solution at various concentrations.

  • Data Analysis: The peak sodium current is measured before and after drug application. Concentration-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) for tonic and use-dependent block. The time course of recovery from block is also analyzed.

Cell_Prep HEK-293 Cell with SCN5A Channels Patch_Pipette Patch Pipette with Intracellular Solution Cell_Prep->Patch_Pipette Form Gigaseal Amplifier Patch-Clamp Amplifier & Data Acquisition Patch_Pipette->Amplifier Record Current Voltage_Protocol Apply Voltage Protocols (Tonic, Phasic, Inactivation) Amplifier->Voltage_Protocol Control Voltage Drug_Application Perfuse Ropivacaine or Bupivacaine Voltage_Protocol->Drug_Application Data_Analysis Measure Na+ Current Calculate IC50 & Kinetics Drug_Application->Data_Analysis

Patch-Clamp Experimental Workflow.
In Vivo Systemic Toxicity Assessment in Animal Models

Objective: To determine the doses of ropivacaine and bupivacaine that cause CNS and cardiovascular toxicity.

Methodology:

  • Animal Model: Male Wistar rats or chronically prepared non-pregnant and pregnant ewes are commonly used.

  • Animal Preparation: Animals are anesthetized (e.g., with thiopental) and instrumented for continuous monitoring of electrocardiogram (ECG), electroencephalogram (EEG), and invasive arterial blood pressure. Ventilation is controlled.

  • Drug Administration: Ropivacaine or bupivacaine is infused intravenously at a constant rate (e.g., 0.5 mg/kg/min in ewes or 3 mg/kg/min in rats).

  • Endpoint Monitoring: The following toxic events are recorded in sequence:

    • CNS Toxicity: Onset of convulsions (seizures).

    • Cardiovascular Toxicity: First QRS modification, dysrhythmia, hypotension, bradycardia, and final circulatory collapse (asystole).

  • Data Analysis: The dose of the drug administered at the onset of each toxic event is calculated. The ratio of the dose required for circulatory collapse to the dose causing convulsions (CC/CNS ratio) is determined as an index of cardiovascular safety.

Isolated Perfused Heart (Langendorff) Model

Objective: To assess the direct cardiac effects of ropivacaine and bupivacaine, independent of systemic and CNS influences.

Methodology:

  • Heart Isolation: Hearts are excised from guinea pigs or rabbits and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant flow or pressure.

  • Parameter Measurement:

    • Contractility: Left ventricular developed pressure (LVDP) is measured using an intraventricular balloon.

    • Heart Rate: Monitored via ECG or pressure recordings.

    • Conduction: Atrioventricular (AV) conduction time and QRS duration are measured from the ECG.

  • Drug Administration: Ropivacaine and bupivacaine are added to the perfusate at increasing concentrations.

  • Data Analysis: Concentration-response curves are constructed for the effects on LVDP, heart rate, and conduction parameters.

Determination of Minimum Local Analgesic Concentration (MLAC)

Objective: To determine the relative analgesic potency of ropivacaine and bupivacaine in a clinical setting.

Methodology:

  • Study Population: Parturients in the first stage of labor requesting epidural analgesia.

  • Study Design: A double-blind, randomized, up-down sequential allocation method is used.

  • Procedure:

    • An epidural catheter is placed.

    • A test bolus (e.g., 20 mL) of the local anesthetic at a predetermined starting concentration is administered.

    • The concentration for the subsequent patient is determined by the response of the previous one (increased if analgesia was ineffective, decreased if effective).

  • Efficacy Assessment: Analgesic efficacy is assessed using a 100-mm visual analog pain scale (VAPS). A VAPS score of ≤10 mm within a specified time (e.g., 30-60 minutes) is considered effective.

  • Data Analysis: The MLAC, which is the median effective concentration (EC50), is calculated using the formula of Dixon and Massey.

Conclusion

The development of ropivacaine represents a significant advancement in regional anesthesia, driven by a clear clinical need for a safer long-acting local anesthetic. Through rational drug design, focusing on stereoisomerism and reduced lipophilicity, ropivacaine was engineered to retain the beneficial long-acting analgesic properties of bupivacaine while significantly mitigating the risks of severe cardiotoxicity and neurotoxicity. The comprehensive preclinical and clinical studies, utilizing rigorous experimental protocols as outlined in this guide, have unequivocally established the superior safety profile of ropivacaine. For researchers and drug development professionals, the story of ropivacaine serves as a compelling case study in optimizing drug safety without compromising efficacy, a central tenet of modern pharmaceutical development.

References

An In-depth Technical Guide to Ropivacaine Metabolism and Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of the local anesthetic ropivacaine, along with detailed methodologies for the identification and quantification of its major metabolites. The information presented is intended to support research, drug development, and clinical pharmacology applications.

Introduction to Ropivacaine Metabolism

Ropivacaine, an S-enantiomer amide-type local anesthetic, undergoes extensive metabolism primarily in the liver.[1][2] The biotransformation of ropivacaine is crucial for its clearance from the body, and an understanding of its metabolic profile is essential for predicting drug-drug interactions, assessing patient-specific variability, and ensuring clinical safety. The primary metabolic reactions are aromatic hydroxylation and N-dealkylation, mediated by the cytochrome P450 (CYP) enzyme system.[2][3]

Major Metabolic Pathways and Metabolites

The hepatic metabolism of ropivacaine results in the formation of several metabolites, with three being of primary importance.[4][5]

  • 3'-hydroxy-ropivacaine (3'-OH Rop): This is the major metabolite, formed through aromatic hydroxylation of the ropivacaine molecule. This reaction is predominantly catalyzed by CYP1A2 .[2][5][6]

  • 2',6'-pipecoloxylidide (PPX): This metabolite is formed via N-dealkylation of the piperidine ring. This metabolic pathway is primarily mediated by CYP3A4 .[2][5][6]

  • 4'-hydroxy-ropivacaine (4'-OH Rop): A minor metabolite also formed through aromatic hydroxylation, with contributions from CYP3A enzymes.[4]

Other minor metabolites that have been identified include 2-hydroxy-methyl-ropivacaine.[4]

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic pathways of ropivacaine.

Ropivacaine_Metabolism cluster_cyp Cytochrome P450 Enzymes Ropivacaine Ropivacaine Metabolite1 3'-hydroxy-ropivacaine (Major Metabolite) Ropivacaine->Metabolite1 Aromatic Hydroxylation Metabolite2 2',6'-pipecoloxylidide (PPX) Ropivacaine->Metabolite2 N-dealkylation Metabolite3 4'-hydroxy-ropivacaine (Minor Metabolite) Ropivacaine->Metabolite3 Aromatic Hydroxylation CYP1A2 CYP1A2 CYP1A2->Ropivacaine catalyzes CYP3A4 CYP3A4 CYP3A4->Ropivacaine catalyzes Experimental_Workflow cluster_experiment In Vitro Metabolism Experiment cluster_analysis Analytical Phase cluster_results Results and Interpretation start Prepare Incubation Mixture (Microsomes, Buffer, NADPH) pre_incubate Pre-incubate at 37°C start->pre_incubate add_ropivacaine Add Ropivacaine (Initiate Reaction) pre_incubate->add_ropivacaine incubate Incubate at 37°C add_ropivacaine->incubate quench Terminate Reaction (Add Cold Acetonitrile) incubate->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge lcms_analysis LC-MS/MS Analysis centrifuge->lcms_analysis data_acquisition Data Acquisition (MRM Mode) lcms_analysis->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing metabolite_id Metabolite Identification data_processing->metabolite_id quantification Quantification of Parent and Metabolites metabolite_id->quantification pk_analysis Pharmacokinetic Analysis (if applicable) quantification->pk_analysis

References

Methodological & Application

Application Note: Chiral HPLC Method for Enantiomeric Purity Analysis of Ropivacaine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ropivacaine, a widely used local anesthetic, is administered as the pure S-enantiomer due to the increased cardiotoxicity associated with the R-enantiomer.[1][2][3] Therefore, it is crucial to have a reliable analytical method to determine the enantiomeric purity of Ropivacaine in pharmaceutical formulations. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Ropivacaine enantiomers. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, and reliability for quality control purposes.[1][2][3]

Chromatographic Conditions

A normal-phase chiral HPLC method is employed for the enantiomeric separation of Ropivacaine. The use of an immobilized polysaccharide-based chiral stationary phase provides excellent selectivity for the enantiomers.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterRecommended Conditions
HPLC System A validated HPLC system with a UV detector
Column CHIRAL ART Amylose-SA (or equivalent immobilized polysaccharide-based chiral column)
Mobile Phase Acetonitrile / Diethylamine (DEA) / Formic Acid (FA) / Hexane (exact ratios may vary, a representative composition is ACN/0.1% DEA/0.2% FA/5% hexane (v/v/v/v))[4]
Flow Rate 1.0 mL/min
Column Temperature 35°C[4]
Detection Wavelength 210 nm or 237 nm[5]
Injection Volume 10 µL
Run Time Approximately 15 minutes

Experimental Protocol

1. Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Ropivacaine HCl reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Dilute the Ropivacaine pharmaceutical formulation with the mobile phase to achieve a final concentration within the linear range of the method.

  • Spiked Sample Solution: Prepare a sample solution spiked with a known amount of the R-(+)-Ropivacaine enantiomer to verify the identification and resolution of the impurity peak.

2. HPLC System Setup and Equilibration

  • Set up the HPLC system according to the parameters specified in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved. This may take approximately 30-60 minutes.

3. Chromatographic Analysis

  • Inject the standard solution, sample solution, and spiked sample solution into the HPLC system.

  • Record the chromatograms and integrate the peak areas for both the S-(-)-Ropivacaine and R-(+)-Ropivacaine enantiomers.

4. Data Analysis and Calculations

  • Enantiomeric Purity (%): Calculate the percentage of the R-enantiomer in the sample using the following formula:

    % R-enantiomer = (Area of R-enantiomer peak / (Area of S-enantiomer peak + Area of R-enantiomer peak)) x 100

  • System Suitability: Perform system suitability tests to ensure the performance of the chromatographic system. Key parameters include resolution, tailing factor, and theoretical plates.

Method Validation Summary

The described HPLC method has been validated according to ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose.[1][2][3]

Table 2: Summary of Validation Parameters

Validation ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) Approximately 0.2 µg/mL (0.02% of the enantiomeric impurity)[4]
Limit of Quantification (LOQ) Approximately 1.0 µg/mL (0.1% of the enantiomeric impurity)[4]
Accuracy (% Recovery) Within 98-102%
Precision (% RSD) < 2.0%
Resolution (Rs) > 2.0 between the enantiomer peaks

Experimental Workflow

The following diagram illustrates the logical workflow for the enantiomeric purity analysis of Ropivacaine by HPLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results Standard_Prep Standard Preparation HPLC_Setup HPLC System Setup & Equilibration Standard_Prep->HPLC_Setup Sample_Prep Sample Preparation Sample_Prep->HPLC_Setup Injection Chromatographic Injection HPLC_Setup->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calculation Calculation of Enantiomeric Purity Integration->Calculation Report Final Report Calculation->Report

HPLC Analysis Workflow for Ropivacaine Enantiomeric Purity

Conclusion

The detailed HPLC method provides a reliable and accurate means for the enantiomeric purity analysis of Ropivacaine.[1][2][3] The use of a chiral stationary phase allows for excellent separation of the enantiomers, and the method has been successfully validated to meet the stringent requirements of the pharmaceutical industry. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of Ropivacaine.

References

Application Notes and Protocols for In Vitro Neurotoxicity Assessment of Ropivacaine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ropivacaine is a long-acting amide local anesthetic widely used in clinical practice. While it is considered to have a better safety profile compared to other local anesthetics like bupivacaine, evidence from both in vivo and in vitro studies suggests potential neurotoxic effects.[1][2] Understanding the mechanisms of ropivacaine-induced neurotoxicity is crucial for developing safer anesthetic strategies and potential therapeutic interventions. These application notes provide detailed protocols for assessing the in vitro neurotoxicity of ropivacaine in cultured neuronal cells. The described assays are designed to evaluate cell viability, apoptosis, oxidative stress, and mitochondrial dysfunction, and to investigate the underlying signaling pathways.

Cell Culture Models

The choice of cell line is critical for in vitro neurotoxicity studies. Commonly used models for assessing ropivacaine's effects on neuronal cells include:

  • SH-SY5Y Human Neuroblastoma Cells: A human-derived cell line that can be differentiated into a neuronal phenotype. These cells are frequently used in neurotoxicity studies due to their human origin and ease of culture.[3][4]

  • PC12 Cells: A cell line derived from a pheochromocytoma of the rat adrenal medulla. These cells can be differentiated to exhibit neuron-like characteristics and are a well-established model for neurotoxicity research.[1][2]

  • Primary Dorsal Root Ganglion (DRG) Neurons: Primary neurons isolated from dorsal root ganglia provide a model that closely mimics the in vivo physiological environment.[5][6]

Experimental Protocols

Cell Viability Assays (MTT and CCK-8)

Cell viability assays are fundamental for determining the cytotoxic effects of ropivacaine. The MTT and CCK-8 assays are colorimetric methods based on the metabolic activity of viable cells.

Protocol: MTT Assay [5]

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or DRG neurons) into a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24-48 hours at 37°C and 5% CO2.

  • Ropivacaine Treatment: Treat the cells with various concentrations of ropivacaine (e.g., 0, 1, 2.5, 5, 10 mM) for a specified duration (e.g., 4, 24, or 48 hours).[4][5]

  • MTT Addition: After treatment, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) group.

Protocol: CCK-8 Assay [4][7]

  • Cell Seeding: Follow the same procedure as for the MTT assay.

  • Ropivacaine Treatment: Treat cells as described above.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the control group.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of ropivacaine-induced neurotoxicity.[1]

Protocol: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry [4][8]

  • Cell Treatment: Culture and treat cells with ropivacaine as described for viability assays.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 500 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark for 5-15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol: TUNEL Staining [1][9]

  • Cell Preparation: Culture cells on coverslips and treat with ropivacaine.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • TUNEL Reaction: Perform the TUNEL assay according to the manufacturer's instructions, which typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.

  • Counterstaining: Counterstain the cell nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope. TUNEL-positive cells (exhibiting green fluorescence) are apoptotic.

Oxidative Stress Assessment

Ropivacaine can induce the production of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.[10][11]

Protocol: Intracellular ROS Measurement [10][12]

  • Cell Treatment: Culture and treat cells with ropivacaine.

  • Probe Loading: Incubate the cells with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) or MitoSOX Red.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.

Mitochondrial Dysfunction Assays

Mitochondrial dysfunction is a significant contributor to ropivacaine's neurotoxic effects.[10][13]

Protocol: Mitochondrial Membrane Potential (MMP) Assay [10][14]

  • Cell Treatment: Culture and treat cells with ropivacaine.

  • Dye Loading: Incubate the cells with a potentiometric fluorescent dye such as JC-1 or TMRE.

  • Fluorescence Analysis: Analyze the cells using a fluorescence microscope, plate reader, or flow cytometer. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates a loss of MMP.

Data Presentation

Table 1: Cytotoxicity of Ropivacaine in Different Neuronal Cell Lines

Cell LineAssayExposure TimeIC50 / EffectReference
Chick DRG NeuronsGrowth Cone Collapse15 minIC50: ~10-2.5 M[6]
SH-SY5YMTT10 minLD50: Ropivacaine < Bupivacaine[15]
SH-SY5YCCK-848 hoursDose-dependent decrease in viability[3]
PC12 CellsCell Viability48 hoursSignificant cell death[2]
Neonatal Rat DRGMTT4 hoursViability decreased to 49% with 3 mM Ropivacaine[5]
SH-SY5YCCK-8-IC50: 13.43 ± 0.61 mM[16]
SH-SY5YCCK-872 hoursIC50: 3.22 ± 1.1 mM[16]

Table 2: Apoptotic Effects of Ropivacaine

Cell LineAssayRopivacaine ConcentrationOutcomeReference
Neonatal Rat DRGFlow Cytometry3 mM for 4 hoursApoptosis rate of 25%[5]
SH-SY5YFlow Cytometry-Dose-dependent increase in apoptosis[3]
PC12 CellsTUNEL Staining-Promoted apoptosis[1]
SH-SY5YFlow Cytometry5 mMIncreased apoptosis[4]

Table 3: Ropivacaine-Induced Oxidative Stress and Mitochondrial Dysfunction

Cell LineParameter MeasuredRopivacaine ConcentrationOutcomeReference
SH-SY5YROS Production0.5% and 1%1.7 and 3-fold increase in ROS[10]
SH-SY5YMitochondrial Membrane Potential0.5% and 1%30% and 55% reduction[10]
SH-SY5YCytochrome C Oxidase Activity0.5% and 1%25% and 50% reduction[10]

Signaling Pathways and Visualizations

Ropivacaine-induced neurotoxicity involves multiple signaling pathways. Understanding these pathways can provide insights into potential therapeutic targets.

Ropivacaine Neurotoxicity Workflow

G cluster_0 In Vitro Model cluster_1 Neurotoxicity Assessment cluster_2 Data Analysis & Interpretation CellCulture Neuronal Cell Culture (SH-SY5Y, PC12, DRG) Ropivacaine Ropivacaine Treatment (Dose- and Time-Response) CellCulture->Ropivacaine Viability Cell Viability Assays (MTT, CCK-8) Ropivacaine->Viability Apoptosis Apoptosis Assays (Flow Cytometry, TUNEL) Ropivacaine->Apoptosis OxidativeStress Oxidative Stress (ROS Measurement) Ropivacaine->OxidativeStress Mitochondria Mitochondrial Dysfunction (MMP Assay) Ropivacaine->Mitochondria Data Quantitative Analysis (IC50, % Change) Viability->Data Apoptosis->Data OxidativeStress->Data Mitochondria->Data Mechanism Mechanism Elucidation Data->Mechanism

Caption: Experimental workflow for assessing Ropivacaine neurotoxicity in vitro.

Ropivacaine-Induced Apoptotic Signaling Pathways

G cluster_0 Signaling Cascades cluster_1 Cellular Effects Ropivacaine Ropivacaine Akt Inhibition of Akt Pathway Ropivacaine->Akt MAPK Activation of MAPK/p38 Pathway Ropivacaine->MAPK PI3K Inhibition of PI3K/AKT/mTOR Ropivacaine->PI3K DRP1 Induction of DRP1 Ropivacaine->DRP1 Apoptosis Apoptosis Akt->Apoptosis inhibition Fas Upregulation of Fas MAPK->Fas PI3K->Apoptosis inhibition MitoDys Mitochondrial Dysfunction (Reduced MMP, ROS increase) DRP1->MitoDys Caspase Caspase Activation Fas->Caspase MitoDys->Caspase Caspase->Apoptosis

Caption: Key signaling pathways involved in Ropivacaine-induced apoptosis.

Logical Relationship of Experimental Observations

G cluster_0 Molecular & Cellular Events cluster_1 Cellular Outcomes Ropivacaine Ropivacaine Exposure Mito Mitochondrial Dysfunction Ropivacaine->Mito ROS Increased ROS Production Ropivacaine->ROS Signal Altered Signaling (↓Akt, ↑p38) Ropivacaine->Signal Apoptosis Apoptosis Mito->Apoptosis ROS->Apoptosis Signal->Apoptosis Viability Decreased Cell Viability Apoptosis->Viability

Caption: Logical flow from Ropivacaine exposure to reduced cell viability.

References

Developing a sustained-release formulation of Ropivacaine using liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and characterization of a sustained-release formulation of Ropivacaine using liposomes. These guidelines are intended to assist researchers in formulating and evaluating liposomal Ropivacaine for prolonged local anesthesia.

Introduction

Ropivacaine is a long-acting amide local anesthetic, but its duration of action is often insufficient for extended postoperative pain management, necessitating repeated administrations which can increase the risk of systemic toxicity.[1][2] Encapsulating Ropivacaine within liposomes offers a promising strategy to create a sustained-release depot at the injection site, prolonging the anesthetic effect, and potentially reducing systemic side effects.[1][2][3][4] Liposomes, being biocompatible and biodegradable vesicles, can be tailored to control the release rate of the encapsulated drug.[5]

This guide details the preparation, characterization, and in vitro evaluation of Ropivacaine-loaded liposomes.

Data Presentation: Formulation and Characterization

The following tables summarize typical quantitative data for Ropivacaine liposome formulations, providing a baseline for development and comparison.

Table 1: Formulation Composition of Ropivacaine Liposomes

Formulation TypeLipid CompositionMolar RatioReference
Multivesicular Liposomes (MVLs)Phosphatidylcholine (PC), Cholesterol (CH), Triolein (TO)Not Specified[1]
Large Unilamellar Vesicles (LUVs)Egg Phosphatidylcholine (EPC), Cholesterol (CH), α-tocopherol4:3:0.07[3][6]
Combined Donor-Acceptor LiposomesHydrogenated Soy-Phosphatidylcholine (HSPC), Cholesterol (CH)2:1[7][8]
Ion-Paired LiposomesNot SpecifiedNot Specified[9][10][11]

Table 2: Physicochemical Characterization of Ropivacaine Liposomes

Formulation TypeMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Multivesicular Liposomes (MVLs)15,360+20.7Not Specified[1][12]
Large Unilamellar Vesicles (LUVs)130 and 370Not SpecifiedNot Specified[3][6]
Ion-Paired Liposomes81.09-83.3Not Specified[9][11]
Lipid-Polymer Hybrid Nanoparticles112.3-33.290.2[13]

Table 3: In Vitro Release Profile of Ropivacaine from Liposomes

Formulation TypeTime to ~90% Release (hours)Release MediumMethodReference
Multivesicular Liposomes (MVLs)48Not SpecifiedNot Specified[1]
Combined Donor-Acceptor Liposomes7250 mM Hepes buffer (pH 7.4)Dialysis[7][8]
Conventional Liposomes4550 mM Hepes buffer (pH 7.4)Dialysis[7][8]
Plain Ropivacaine Solution450 mM Hepes buffer (pH 7.4)Dialysis[7][8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Preparation of Ropivacaine-Loaded Liposomes

Two common methods for preparing Ropivacaine liposomes are the thin-film hydration method for unilamellar vesicles and the multiple emulsion method for multivesicular liposomes.

Protocol 3.1.1: Thin-Film Hydration Method (for LUVs)

This method is suitable for preparing large unilamellar vesicles (LUVs).

Materials:

  • Ropivacaine Hydrochloride

  • Phospholipids (e.g., Egg Phosphatidylcholine, Hydrogenated Soy Phosphatidylcholine)

  • Cholesterol

  • α-tocopherol (optional, as an antioxidant)

  • Organic solvent (e.g., chloroform, methanol)[14]

  • Aqueous buffer (e.g., Phosphate Buffered Saline pH 7.4, HEPES buffer)[15]

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Extruder with polycarbonate membranes (e.g., 200 nm)[14]

Procedure:

  • Dissolve the lipids (e.g., EPC, cholesterol, and α-tocopherol in a 4:3:0.07 molar ratio) in an organic solvent mixture (e.g., chloroform:methanol 1:1 v/v) in a round-bottom flask.[3][6][14]

  • Add Ropivacaine to the lipid solution.

  • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.[14]

  • Further dry the film under a stream of nitrogen or in a vacuum desiccator for at least 2 hours to remove residual solvent.[8][15]

  • Hydrate the lipid film by adding the aqueous buffer and vortexing the mixture. The hydration temperature should be above the phase transition temperature of the lipids.[16]

  • To obtain unilamellar vesicles of a specific size, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 200 nm).[14]

Protocol 3.1.2: Multiple Emulsion Method (for MVLs)

This method is used to prepare multivesicular liposomes (MVLs).[1][12]

Materials:

  • Ropivacaine Hydrochloride

  • Phosphatidylcholine (PC)

  • Cholesterol (CH)

  • Triolein (TO)

  • Chloroform:Ethanol (1:1)

  • Glucose

  • Lysine

Equipment:

  • High-shear dispersing emulsifier

Procedure:

  • Step 1: Form the primary water-in-oil (W/O) emulsion.

    • Prepare an aqueous phase containing Ropivacaine hydrochloride and glucose.[1][12]

    • Prepare an oil phase with PC, CH, and TO dissolved in a chloroform:ethanol (1:1) mixture.[1][12]

    • Mix the aqueous and oil phases and emulsify using a high-shear dispersing emulsifier (e.g., for 8 minutes at 10,000 r/min).[1][12]

  • Step 2: Form the water-in-oil-in-water (W/O/W) double emulsion.

    • Add a second aqueous phase (e.g., 4% glucose solution containing 40 mmol/L lysine) to the primary W/O emulsion and emulsify again to form the multivesicular liposomes.[1][12]

Characterization of Liposomes

Protocol 3.2.1: Particle Size and Zeta Potential Analysis

Equipment:

  • Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)

Procedure:

  • Dilute the liposome suspension with an appropriate buffer to a suitable concentration for DLS measurement.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.

  • Measure the zeta potential to assess the surface charge and stability of the liposomes.

Protocol 3.2.2: Determination of Encapsulation Efficiency (EE)

Encapsulation efficiency is a critical parameter and is calculated as: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100[17]

Materials:

  • Liposome suspension

  • Method to separate free drug from liposomes (e.g., ultracentrifugation, dialysis, size-exclusion chromatography)[17][18][19]

  • Solvent to lyse liposomes (e.g., methanol, Triton X-100)[17]

  • Analytical method to quantify Ropivacaine (e.g., HPLC, UV-Vis spectrophotometry)[1][17]

Procedure:

  • Separate Free Drug: Separate the unencapsulated Ropivacaine from the liposome suspension. Common methods include:

    • Ultracentrifugation: Centrifuge the suspension at high speed (e.g., 100,000 x g for 1 hour) to pellet the liposomes. The supernatant will contain the free drug.[17]

    • Dialysis: Dialyze the liposome suspension against a large volume of buffer using a dialysis membrane with a suitable molecular weight cut-off (e.g., 12-14 kDa). The free drug will diffuse out of the dialysis bag.[7][17]

  • Quantify Free Drug: Measure the concentration of Ropivacaine in the supernatant or the dialysis medium.[17]

  • Quantify Total Drug: Lyse a known volume of the original liposome suspension using a suitable solvent (e.g., methanol) to release the encapsulated drug.[17] Measure the total Ropivacaine concentration.

  • Calculate EE: Use the formula above to calculate the encapsulation efficiency.

In Vitro Drug Release Study

The in vitro release of Ropivacaine from liposomes is typically assessed using a dialysis method.[20][21][22]

Equipment:

  • Dialysis tubing (e.g., MWCO 12,000–14,000 Da)[7]

  • Shaking water bath or rotator

  • Analytical instrument for Ropivacaine quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Soak the dialysis tubing in distilled water to remove any preservatives.[23]

  • Place a known volume of the Ropivacaine-loaded liposome suspension into the dialysis bag and seal it.

  • Immerse the dialysis bag in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) in a beaker or flask.[7][8]

  • Place the setup in a shaking water bath at 37°C with constant agitation (e.g., 100 rpm).[1][12]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 12, 24, 36, 48, 60, and 72 hours), withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[1][12]

  • Analyze the concentration of Ropivacaine in the collected samples.

  • Plot the cumulative percentage of drug released versus time.

In Vivo Efficacy Assessment (Animal Models)

Animal models are crucial for evaluating the in vivo performance of the sustained-release formulation. Common models include sciatic nerve block and infraorbital nerve blockade in rodents.[3][4][6][24][25][26][27]

Protocol 3.4.1: Mouse Sciatic Nerve Blockade

Animals:

  • Mice

Procedure:

  • Inject the Ropivacaine liposome formulation subcutaneously near the sciatic nerve.

  • Assess the sensory block at different time points using methods like the hot plate test or the von Frey fiber test to measure the response to thermal or mechanical stimuli, respectively.[9][10]

  • The duration of the anesthetic effect is determined by the time it takes for the animal to regain its normal response to the stimuli.

Visualizations

Diagram 1: Experimental Workflow for Developing Sustained-Release Ropivacaine Liposomes

G cluster_prep Formulation & Preparation cluster_char Physicochemical Characterization cluster_eval In Vitro & In Vivo Evaluation prep_method Liposome Preparation (e.g., Thin-Film Hydration) drug_loading Ropivacaine Loading prep_method->drug_loading particle_size Particle Size & Zeta Potential drug_loading->particle_size ee Encapsulation Efficiency drug_loading->ee in_vitro In Vitro Release Study (Dialysis Method) particle_size->in_vitro ee->in_vitro in_vivo In Vivo Efficacy (Animal Models) in_vitro->in_vivo

Caption: Workflow for Ropivacaine liposome development.

Diagram 2: Mechanism of Sustained Release of Ropivacaine from Liposomes

G cluster_injection Injection Site cluster_release Sustained Release cluster_action Pharmacological Action liposome_depot Liposome Depot (Ropivacaine Encapsulated) slow_release Slow Diffusion & Erosion of Liposome liposome_depot->slow_release free_ropivacaine Free Ropivacaine slow_release->free_ropivacaine nerve_block Nerve Blockade (Prolonged Anesthesia) free_ropivacaine->nerve_block

Caption: Sustained release mechanism of liposomal Ropivacaine.

Diagram 3: Signaling Pathway of Ropivacaine's Anesthetic Action

G cluster_membrane Neuronal Membrane cluster_effect Cellular Effect ropivacaine Ropivacaine vgsc Voltage-Gated Sodium Channel ropivacaine->vgsc Binds to na_influx_block Blockage of Sodium Ion Influx vgsc->na_influx_block Inhibits no_ap Inhibition of Action Potential na_influx_block->no_ap no_conduction Blockage of Nerve Conduction no_ap->no_conduction anesthesia Local Anesthesia no_conduction->anesthesia

Caption: Ropivacaine's mechanism of anesthetic action.

References

Ropivacaine's Impact on Ion Channels: A Patch-Clamp Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Ropivacaine, a long-acting amide local anesthetic, is widely utilized for surgical anesthesia and pain management.[1] Its clinical efficacy is primarily attributed to the blockade of voltage-gated sodium channels in nerve fibers, which inhibits the initiation and propagation of action potentials.[1][2] However, its interaction with other ion channels, including potassium and calcium channels, contributes to both its therapeutic and potential toxic effects. Patch-clamp electrophysiology is an indispensable technique for elucidating the molecular mechanisms of Ropivacaine's action on these channels, providing crucial data for drug development and safety assessment. These notes provide a detailed overview of the effects of Ropivacaine on various ion channels, supported by quantitative data and comprehensive experimental protocols for patch-clamp analysis.

Data Presentation: Quantitative Effects of Ropivacaine on Ion Channels

The following tables summarize the inhibitory concentrations (IC50) and other quantitative parameters of Ropivacaine's effects on various ion channels, as determined by patch-clamp studies.

Table 1: Ropivacaine's Effect on Sodium (Na+) Channels

Channel SubtypeCell TypeIC50 (µM)Key Findings
Tetrodotoxin-sensitive (TTX-S)Rat Dorsal Root Ganglion (DRG) Neurons116 ± 35Ropivacaine produces a use-dependent block.[3]
Tetrodotoxin-resistant (TTX-R)Rat Dorsal Root Ganglion (DRG) Neurons54 ± 14Preferential block of TTX-R channels may contribute to differential sensory blockade.[3]
General Na+ ChannelsRat Dorsal Horn Neurons117.3 (from Vh of -80 mV), 74.3 (from Vh of -60 mV)Inhibition is dose- and voltage-dependent, with a hyperpolarizing shift in the steady-state inactivation curve.[4]
SCN5A (cardiac)Human Embryonic Kidney (HEK-293) cells322.2 ± 29.9 (open-channel), 2.73 ± 0.27 (inactivated state)Bupivacaine is approximately 4.5-fold more potent in open-channel block. Recovery from block is faster for Ropivacaine.[5][6]

Table 2: Ropivacaine's Effect on Potassium (K+) Channels

Channel SubtypeCell TypeIC50 / K D (µM)Key Findings
hKv1.5Ltk cells80 ± 4 (K D )Ropivacaine acts as an open channel blocker, binding to the internal mouth of the pore.[7]
Flicker K+ ChannelMyelinated Nerve Fibers4.2 (extracellular), 6.6 (intracellular)Blockade impedes channel gating but not conductance.[8][9]
TREK-1 (K2P)COS-7 cells402.7 ± 31.8Shows reversible, concentration-dependent inhibition.[10]
K ATPCOS-7 cells249Exhibits stereoselective inhibition, with bupivacaine being more potent.[11]
SK2HEK-293 cells46.5Bupivacaine and lidocaine had IC50 values of 16.5 µM and 77.8 µM respectively.[12]

Table 3: Ropivacaine's Effect on Calcium (Ca2+) Channels

Channel SubtypeCell TypeConcentration Range (µM)Key Findings
High-Voltage-Activated (HVA)Neonatal Rat Dorsal Horn Neurons< 50Increased HVA-I Ca at lower concentrations.
High-Voltage-Activated (HVA)Neonatal Rat Dorsal Horn Neurons≥ 50Decreased HVA-I Ca at higher concentrations.[13]
T-typeDorsal Root Ganglion NeuronsNot specifiedImplicated in Ropivacaine neurotoxicity.[14]

Experimental Protocols

The following are detailed protocols for conducting patch-clamp analysis of Ropivacaine's effects on ion channels, synthesized from established methodologies.[15][16][17][18]

Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents in Dorsal Root Ganglion (DRG) Neurons

1. Cell Preparation:

  • Isolate DRG neurons from rats following approved animal care protocols.
  • Enzymatically dissociate the ganglia to obtain individual neurons.
  • Plate the neurons on coverslips and culture for a short period before recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
  • Ropivacaine Stock Solution: Prepare a high concentration stock solution (e.g., 100 mM) in distilled water and dilute to final concentrations in the external solution on the day of the experiment.

3. Recording Parameters:

  • Use a patch-clamp amplifier and data acquisition system.
  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
  • Establish a whole-cell configuration with a gigaohm seal (>1 GΩ).
  • Hold the cell at a holding potential of -80 mV.
  • Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms).
  • Apply different concentrations of Ropivacaine via a perfusion system and record the resulting changes in current amplitude.
  • To study use-dependency, apply a train of depolarizing pulses (e.g., 5 Hz) in the presence and absence of the drug.

Protocol 2: Inside-Out Patch-Clamp Recording of ATP-Sensitive Potassium (KATP) Channels

1. Cell Preparation:

  • Transfect COS-7 cells with the genes encoding the Kir6.2 and SUR2A subunits of the cardiac KATP channel.
  • Culture the cells for 24-48 hours before recording.

2. Solutions:

  • Pipette (External) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with KOH.
  • Bath (Internal) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, with varying concentrations of ATP to modulate channel activity. Adjust pH to 7.4 with KOH.
  • Ropivacaine Application: Apply Ropivacaine to the intracellular face of the membrane patch via the bath solution.

3. Recording Parameters:

  • Establish a gigaohm seal in the cell-attached mode.
  • Excise the membrane patch to achieve the inside-out configuration.
  • Apply a constant voltage (e.g., -60 mV) to record channel activity.
  • Observe the effect of different concentrations of Ropivacaine on the channel's open probability and single-channel conductance.

Visualizations

Signaling Pathways and Experimental Workflows

The primary mechanism of Ropivacaine is the direct blockade of ion channels. The following diagrams illustrate this interaction and the general workflow for its analysis.

Ropivacaine_Mechanism cluster_membrane Cell Membrane IonChannel Ion Channel (e.g., Na+, K+, Ca2+) Block Channel Block Ropivacaine Ropivacaine Ropivacaine->Block Binds to channel pore Block->IonChannel Modulates gating/ permeation Effect Inhibition of Ion Conductance Block->Effect Outcome Anesthesia / Altered Cellular Excitability Effect->Outcome

Caption: Mechanism of Ropivacaine action on an ion channel.

Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis CellPrep Cell Preparation (e.g., DRG isolation, cell culture) Seal Gigaohm Seal Formation CellPrep->Seal SolPrep Solution Preparation (Internal, External, Ropivacaine) SolPrep->Seal PipettePrep Pipette Fabrication & Filling PipettePrep->Seal Config Establish Whole-Cell or Excised-Patch Configuration Seal->Config Baseline Record Baseline Currents Config->Baseline Application Apply Ropivacaine Baseline->Application RecordEffect Record Drug Effect Application->RecordEffect Analysis Measure Current Amplitude, Kinetics, etc. RecordEffect->Analysis DoseResponse Construct Dose-Response Curve Analysis->DoseResponse IC50 Calculate IC50 DoseResponse->IC50

Caption: General workflow for patch-clamp analysis.

References

Animal Models for Studying Ropivacaine-Induced Cardiotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the cardiotoxic effects of the local anesthetic, Ropivacaine. This document is intended to guide researchers in designing and executing robust preclinical studies to assess the cardiovascular safety profile of Ropivacaine and other local anesthetics.

Introduction to Ropivacaine-Induced Cardiotoxicity

Ropivacaine, a long-acting amide local anesthetic, is widely used for regional anesthesia and pain management. While it is considered to have a better safety profile than its predecessor, bupivacaine, it is not devoid of the potential for systemic toxicity, with cardiotoxicity being the most severe adverse effect.[1][2] The primary mechanism of local anesthetic-induced cardiotoxicity involves the blockade of voltage-gated sodium channels in the myocardium, leading to conduction disturbances and arrhythmias.[3][4] Additionally, disruption of intracellular calcium homeostasis and mitochondrial dysfunction contribute significantly to the negative inotropic effects and overall cardiac depression.[5][6][7] Understanding these mechanisms and having reliable animal models to study them is crucial for developing safer anesthetics and effective treatment strategies.

Animal Models of Ropivacaine-Induced Cardiotoxicity

A variety of animal models have been employed to study Ropivacaine-induced cardiotoxicity, each with its own advantages and limitations. The choice of model often depends on the specific research question, available resources, and the desired translational relevance.

Table 1: Summary of In Vivo Animal Models and Dosing Regimens for Ropivacaine Cardiotoxicity Studies

Animal ModelDosing RegimenKey FindingsReference(s)
Rat Intravenous infusion of 3 mg/kg/minToxic manifestations occurred at larger doses compared to bupivacaine.[8]
Intravenous infusion of 4.5 mg/kg/min (equipotent to 3 mg/kg/min bupivacaine)Less toxic than equipotent doses of bupivacaine.[8]
Intravenous infusion of 2.5 mg/kg/min until asystolePretreatment with 30% lipid emulsion increased the lethal dose threshold.[9]
Swine Intracoronary injection of increasing doses (starting from 0.375 mg) until deathLethal dose was significantly higher than for bupivacaine.[10]
Intravenous administration of 1 mg/kg over 1 min, followed by 0.03 mg/kg/min for 30 minNo significant changes in heart rate, QRS, or QT intervals before or during ischemia.[11]
Intravenous administration of 6 mg/kgInduced similar hemodynamic alterations as 4 mg/kg of bupivacaine, but with less effect on ventricular conduction.[12]
Bilateral serratus intercostal fascial plane block with 3 mg/kgPlasma concentrations reached potentially toxic levels without significant adverse electrophysiological or hemodynamic effects.[13][14]
Dog Rapid intravenous injection of 4.9 mg/kg (convulsive dose)Caused significant increases in heart rate and mean arterial blood pressure.[15]
Rapid intravenous injection of 9.8 mg/kg (2 x convulsive dose)All animals survived with early and aggressive treatment of CNS and cardiovascular toxicity.[15]
Intravenous infusion of 2 mg/kg/min until seizures occurred33% of dogs developed arrhythmias after receiving twice the convulsive dose.[16][17]
Rabbit Intravenous bolus injection of 0.5, 1, 2.5, 5, and 10 µmol/kgLess cardiodepressive and arrhythmogenic than bupivacaine.[18]
Isolated Langendorff-perfused heart with 500 ng/ml in perfusion solutionDecreased myocardial ATP and ADP, and inhibited lipid substrate oxidation.[19]
Guinea Pig Isolated Langendorff-perfused heart with increasing concentrations (0.5 to 50 µM)Had lesser cardiodepressant effects than bupivacaine isomers.[20]

Signaling Pathways in Ropivacaine Cardiotoxicity

The cardiotoxic effects of Ropivacaine are multifactorial, involving the disruption of key cellular signaling pathways. The primary mechanisms include the blockade of cardiac sodium channels, interference with calcium homeostasis, and impairment of mitochondrial function.

Ropivacaine_Cardiotoxicity_Signaling_Pathways cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum cluster_mito Mitochondrion cluster_effects Cardiotoxic Effects Ropivacaine Ropivacaine NaChannel Voltage-Gated Na+ Channel Ropivacaine->NaChannel Blockade CaChannel L-type Ca2+ Channel Ropivacaine->CaChannel Blockade Na_in Na+ Influx ↓ Ca_in Ca2+ Influx ↓ Conduction ↓ Conduction Velocity (Widened QRS, PR interval) Na_in->Conduction Contractility ↓ Myocardial Contractility (Negative Inotropy) Ca_in->Contractility SR_Ca_Release Ca2+ Release ↓ SR_Ca_Release->Contractility ETC Electron Transport Chain (Complex I & II Inhibition) ATP ATP Production ↓ ETC->ATP ROS ROS Production ↑ ETC->ROS Mito_dys Mitochondrial Dysfunction ATP->Mito_dys ROS->Mito_dys Energy Energy Depletion Mito_dys->Energy Ropivacaine_mito Ropivacaine Ropivacaine_mito->ETC Inhibition Arrhythmia Arrhythmias Conduction->Arrhythmia Contractility->Arrhythmia Energy->Contractility

Caption: Signaling pathways of Ropivacaine-induced cardiotoxicity.

Experimental Protocols

In Vivo Model of Ropivacaine-Induced Cardiotoxicity in Swine

This protocol describes the induction and assessment of Ropivacaine cardiotoxicity in an anesthetized swine model, which is highly translatable to human physiology.

Swine_Protocol_Workflow A Animal Preparation (Anesthesia, Intubation, Ventilation) B Instrumentation (ECG, Arterial Line, LV Catheter) A->B C Baseline Measurements (ECG, Hemodynamics) B->C D Ropivacaine Administration (e.g., IV infusion of 6 mg/kg) C->D E Continuous Monitoring (ECG, BP, LV dP/dt) D->E F Blood Sampling (Plasma Ropivacaine Levels) D->F G Data Analysis (Comparison to Baseline) E->G F->G H Termination & Tissue Collection (Histopathology) G->H

Caption: Experimental workflow for in vivo swine model.

Materials:

  • Domestic pigs (e.g., 30-40 kg)

  • Anesthetics (e.g., ketamine, thiopental, sevoflurane)[13]

  • Mechanical ventilator

  • ECG monitoring system

  • Invasive blood pressure monitoring system (arterial line)

  • Left ventricular pressure catheter

  • Infusion pump

  • Ropivacaine solution (pharmaceutical grade)

  • Blood collection tubes (e.g., EDTA)

  • Saline

Procedure:

  • Anesthesia and Instrumentation:

    • Anesthetize the pig using a suitable protocol (e.g., induction with thiopental and maintenance with sevoflurane).[13]

    • Intubate and mechanically ventilate the animal.

    • Place ECG leads for continuous monitoring.

    • Insert an arterial line for continuous blood pressure monitoring and blood sampling.

    • Insert a catheter into the left ventricle for measuring left ventricular pressure and its first derivative (dP/dt).[11]

  • Stabilization and Baseline Measurements:

    • Allow the animal to stabilize for a period (e.g., 30 minutes) after instrumentation.

    • Record baseline ECG and hemodynamic parameters (heart rate, blood pressure, LV dP/dt) for a defined period (e.g., 15 minutes).

  • Ropivacaine Administration:

    • Administer Ropivacaine intravenously. A common protocol is a bolus of 1 mg/kg over 1 minute, followed by a continuous infusion of 0.03 mg/kg/min for 30 minutes.[11] Alternatively, a single bolus of 6 mg/kg can be used to induce more pronounced effects.[12]

  • Monitoring and Data Collection:

    • Continuously monitor and record ECG and hemodynamic parameters throughout the infusion and for a defined post-infusion period.

    • Collect blood samples at predetermined time points to measure plasma Ropivacaine concentrations.

  • Endpoint and Tissue Collection:

    • The experiment can be terminated at a predetermined time point or upon reaching a specific cardiotoxic endpoint (e.g., severe hypotension, arrhythmia, or asystole).

    • At the end of the experiment, euthanize the animal and collect heart tissue for histopathological analysis.

Isolated Heart (Langendorff) Model in Rabbits

The Langendorff preparation allows for the study of the direct effects of Ropivacaine on the heart, independent of systemic physiological responses.

Materials:

  • New Zealand white rabbits

  • Langendorff apparatus

  • Krebs-Henseleit buffer

  • Ropivacaine solution

  • ECG electrodes

  • Pressure transducer for intraventricular balloon

  • Data acquisition system

Procedure:

  • Heart Isolation:

    • Anesthetize the rabbit and perform a thoracotomy to expose the heart.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

    • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant flow or pressure.

  • Instrumentation and Stabilization:

    • Place ECG electrodes on the epicardial surface to record a pseudo-ECG.

    • Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric pressure.

    • Allow the heart to stabilize for approximately 20-30 minutes.

  • Baseline Measurements:

    • Record baseline heart rate, coronary flow, left ventricular developed pressure (LVDP), and dP/dt.

  • Ropivacaine Perfusion:

    • Switch to a perfusion buffer containing Ropivacaine at the desired concentration (e.g., 500 ng/ml).[19]

  • Data Collection:

    • Continuously record all parameters during Ropivacaine perfusion.

  • Washout:

    • After the Ropivacaine perfusion period, switch back to the drug-free buffer to assess the reversibility of the effects.

Histopathological and Biochemical Analysis

Histopathology:

  • Fix heart tissue samples in 10% neutral buffered formalin.

  • Process the tissue and embed in paraffin.

  • Section the tissue at 4-5 µm and stain with Hematoxylin and Eosin (H&E) for general morphology.

  • Consider special stains like Masson's trichrome to assess for fibrosis or specific immunohistochemical markers for apoptosis (e.g., cleaved caspase-3) or cellular damage.

  • Examine sections under a light microscope for evidence of myocyte damage, inflammation, and necrosis.

Biochemical Markers:

  • Measure cardiac troponins (cTnI or cTnT) in plasma or serum samples as a specific marker of myocardial injury.

  • Assess creatine kinase-MB (CK-MB) levels as another indicator of cardiac muscle damage.

  • Measure lactate dehydrogenase (LDH) as a general marker of cellular injury.

  • Consider assays for markers of oxidative stress (e.g., malondialdehyde) or mitochondrial function (e.g., ATP levels) in tissue homogenates.[19]

Conclusion

The animal models and protocols described in these application notes provide a robust framework for investigating the cardiotoxicity of Ropivacaine. The selection of the appropriate model and experimental design is critical for obtaining meaningful and translatable data. By carefully considering the strengths and limitations of each approach, researchers can effectively characterize the cardiovascular safety profile of Ropivacaine and other local anesthetics, ultimately contributing to improved patient safety.

References

Preparation of Ropivacaine Standard Solutions for Analytical Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Ropivacaine standard solutions intended for analytical testing. Accurate preparation of standard solutions is critical for the quantification of Ropivacaine in bulk drug substances, pharmaceutical formulations, and biological matrices. The following sections detail the necessary reagents, equipment, and step-by-step procedures for preparing stock, calibration, and quality control solutions, along with stability and quality control considerations.

Quantitative Data Summary

The concentration of Ropivacaine standard solutions should be tailored to the specific analytical method and the expected concentration range of the samples. The following tables summarize typical concentrations for different analytical applications.

Table 1: Typical Concentrations for Ropivacaine Stock and Working Standard Solutions

Solution TypeTypical Concentration RangeCommon SolventsAnalytical Technique Suitability
Stock Solution 100 µg/mL - 1000 µg/mL (1 mg/mL)[1]Methanol[1], Water, Mobile PhaseHPLC-UV, LC-MS/MS
Working Standard Solution 0.1 µg/mL - 100 µg/mLMethanol, Water, Mobile PhaseHPLC-UV
Calibration Standards (Aqueous) 0.2 ng/mL - 2000 ng/mL[2]Methanol (for initial dilution), Water, Artificial Cerebrospinal Fluid[2]LC-MS/MS
Quality Control (QC) Samples Low, Medium, High concentrations within the calibration range (e.g., 0.5, 90, and 1500 ng/mL)[2]Methanol (for initial dilution), Biological Matrix (e.g., plasma, cerebrospinal fluid)[2]LC-MS/MS, HPLC-UV

Table 2: Example of a Calibration Curve Standard Dilution Series for LC-MS/MS Analysis

Standard LevelConcentration (ng/mL)
CAL 10.2
CAL 21
CAL 35
CAL 420
CAL 5100
CAL 6500
CAL 71000
CAL 82000
This table is an illustrative example based on data found in the literature[2].

Experimental Protocols

The following are detailed protocols for the preparation of Ropivacaine standard solutions. All procedures should be performed in a clean, controlled laboratory environment using calibrated equipment.

Protocol for Preparation of a 1 mg/mL Ropivacaine Stock Solution in Methanol

This protocol describes the preparation of a primary stock solution of Ropivacaine Hydrochloride.

Materials and Equipment:

  • Ropivacaine Hydrochloride Reference Standard (USP or equivalent)

  • HPLC-grade Methanol

  • Analytical balance (readable to at least 0.01 mg)

  • 10 mL Class A volumetric flask

  • Spatula

  • Weighing paper/boat

  • Ultrasonic bath

Procedure:

  • Accurately weigh approximately 10 mg of Ropivacaine Hydrochloride Reference Standard onto a weighing paper or boat.

  • Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of HPLC-grade methanol to the volumetric flask.

  • Sonicate the flask for 5-10 minutes, or until the Ropivacaine Hydrochloride is completely dissolved.

  • Allow the solution to return to room temperature.

  • Add methanol to the flask to bring the volume to the 10 mL mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask clearly with the compound name, concentration, solvent, preparation date, and analyst's initials.

  • Store the stock solution in a refrigerator at 2-8°C, protected from light.

Protocol for Preparation of a 100 µg/mL Ropivacaine Working Standard Solution

This protocol outlines the dilution of the stock solution to create a working standard.

Materials and Equipment:

  • 1 mg/mL Ropivacaine Stock Solution (from Protocol 2.1)

  • HPLC-grade Methanol (or other appropriate solvent)

  • 10 mL Class A volumetric flask

  • Calibrated micropipette (e.g., 100-1000 µL) and sterile tips

Procedure:

  • Allow the 1 mg/mL Ropivacaine Stock Solution to equilibrate to room temperature.

  • Using a calibrated micropipette, transfer 1.0 mL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.

  • Add the diluent (e.g., methanol) to the flask to bring the volume to the 10 mL mark.

  • Cap the flask and invert it several times to ensure thorough mixing.

  • Label the flask appropriately. This working standard is now ready for further dilutions to prepare calibration standards.

Protocol for Preparation of Calibration Curve Standards

This protocol describes the serial dilution of the working standard to generate a set of calibration standards for quantifying unknown samples.

Materials and Equipment:

  • 100 µg/mL Ropivacaine Working Standard Solution (from Protocol 2.2)

  • Diluent (e.g., mobile phase, water, or a specific buffer)

  • A series of appropriately sized Class A volumetric flasks (e.g., 10 mL)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Label a series of volumetric flasks corresponding to the desired calibration concentrations.

  • Perform serial dilutions from the 100 µg/mL working standard to achieve the desired concentrations. For example, to prepare a 10 µg/mL standard, transfer 1 mL of the 100 µg/mL working standard into a 10 mL volumetric flask and dilute to the mark with the chosen diluent.

  • Repeat this process to create a range of standards that bracket the expected concentration of the samples.

  • Ensure each standard is thoroughly mixed before preparing the next dilution.

Stability of Ropivacaine Standard Solutions

The stability of prepared standard solutions is crucial for generating reliable analytical data.

  • Short-term Stability: Ropivacaine solutions are generally stable at room temperature for several hours. One study found that a mixture of Ropivacaine and dexamethasone was stable for up to 2 hours at 24°C[3].

  • Long-term Stability: For long-term storage, it is recommended to keep the solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures and protected from light. A study on a solution containing Ropivacaine indicated stability for at least 24 hours when stored at 2-8°C[4]. Another study demonstrated the stability of Ropivacaine in cerebrospinal fluid at -20°C for 30 days[2].

It is best practice to perform stability studies under your specific laboratory conditions and for the duration of the intended use.

Quality Control of Standard Solutions

To ensure the accuracy of the prepared standard solutions, the following quality control checks are recommended:

  • Visual Inspection: All solutions should be clear, colorless, and free of any particulate matter.

  • pH Measurement: For aqueous solutions, the pH should be measured and documented. The pH of Ropivacaine Hydrochloride injection is typically between 4.0 and 6.0[5].

  • Chromatographic Purity: A freshly prepared standard solution should be analyzed by the intended chromatographic method to ensure a single, sharp peak for Ropivacaine and the absence of any significant impurity peaks.

  • System Suitability: Before analyzing samples, a system suitability test should be performed using a standard solution to ensure the analytical system is performing adequately. Key parameters include peak area reproducibility, retention time, theoretical plates, and tailing factor.

  • Verification Against a Previous Batch: Whenever a new stock solution is prepared, it should be compared against the previous, validated batch to ensure consistency. The results should be within a pre-defined acceptance criterion (e.g., ± 5%).

Visualizations

Workflow for Ropivacaine Standard Solution Preparation

G cluster_0 Stock Solution Preparation cluster_1 Working Standard Preparation cluster_2 Calibration Standards Preparation weigh Accurately weigh Ropivacaine HCl RS dissolve Dissolve in solvent (e.g., Methanol) weigh->dissolve sonicate Sonicate to ensure complete dissolution dissolve->sonicate volume Adjust to final volume in volumetric flask sonicate->volume pipette_stock Pipette an aliquot of Stock Solution volume->pipette_stock 1 mg/mL Stock dilute_working Dilute with solvent in a volumetric flask pipette_stock->dilute_working serial_dilution Perform serial dilutions of Working Standard dilute_working->serial_dilution 100 µg/mL Working create_range Create a range of concentrations serial_dilution->create_range analysis Analytical Testing (e.g., HPLC, LC-MS/MS) create_range->analysis Calibration Curve

Caption: Workflow for the preparation of Ropivacaine standard solutions.

Logical Relationship for Quality Control of Standard Solutions

G prep Standard Solution Preparation qc_checks Quality Control Checks prep->qc_checks visual Visual Inspection (Clarity, Color) qc_checks->visual ph pH Measurement (for aqueous solutions) qc_checks->ph purity Chromatographic Purity (Single Peak) qc_checks->purity verification Verification vs. Previous Batch qc_checks->verification pass Solution is Fit for Use qc_checks->pass All Checks Pass fail Investigate and Re-prepare qc_checks->fail Any Check Fails

Caption: Quality control decision pathway for Ropivacaine standard solutions.

References

Application Notes & Protocols: Chiral Separation of Ropivacaine Enantiomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropivacaine, a widely used local anesthetic, is administered as the pure S-enantiomer due to its reduced cardiotoxicity compared to the R-enantiomer.[1][2] Consequently, the accurate determination of enantiomeric purity is a critical aspect of quality control in pharmaceutical formulations. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for this purpose, offering high efficiency, minimal solvent consumption, and distinct selectivity.[3][4] This document provides detailed application notes and protocols for the chiral separation of Ropivacaine enantiomers using CE, with a focus on methods employing cyclodextrins as chiral selectors.

Principle of Separation

The chiral separation of Ropivacaine enantiomers by capillary electrophoresis is achieved by introducing a chiral selector into the background electrolyte (BGE).[3] Cyclodextrins, particularly substituted β-cyclodextrins, are commonly used for this purpose.[5][6][7] The underlying principle involves the formation of transient diastereomeric complexes between the Ropivacaine enantiomers and the chiral selector.[4][8] The differential stability of these complexes leads to different migration velocities for the enantiomers in the applied electric field, enabling their separation.[4][8]

Experimental Workflow

The general workflow for the chiral separation of Ropivacaine enantiomers by capillary electrophoresis is depicted below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Dilution of Ropivacaine HCl) Injection Sample Injection (Hydrodynamic or Electrokinetic) Sample_Prep->Injection BGE_Prep Background Electrolyte Preparation (with Chiral Selector) Capillary_Conditioning Capillary Conditioning (NaOH, Water, BGE rinses) BGE_Prep->Capillary_Conditioning Capillary_Conditioning->Injection Separation Electrophoretic Separation (Applied Voltage) Injection->Separation Detection Detection (UV Detector) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Enantiomers Integration->Quantification Reporting Reporting (Enantiomeric Purity) Quantification->Reporting

Caption: Experimental workflow for the chiral separation of Ropivacaine enantiomers by CE.

Detailed Experimental Protocols

The following protocols are based on validated methods reported in the literature.[5][6][9][10]

Protocol 1: Chiral Separation using Methyl-β-Cyclodextrin

This protocol is adapted from methods demonstrating robust separation of Ropivacaine enantiomers.[6]

1. Instrumentation and Capillary:

  • CE System: Standard commercial capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, typically 50-75 µm internal diameter, with a total length of 40-60 cm.

  • Detection Wavelength: 206 nm.[8]

2. Reagents and Solutions:

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mM 2,6-di-O-methyl-β-cyclodextrin.[8]

  • Chiral Selector: Methyl-β-Cyclodextrin.

  • Rinsing Solutions: 0.1 M Sodium Hydroxide (NaOH), deionized water.

  • Sample Solution: Ropivacaine HCl dissolved in deionized water or BGE at a suitable concentration (e.g., 0.5 mg/mL).

3. Capillary Conditioning (New Capillary):

  • Rinse the capillary with 0.1 M NaOH for 10-20 minutes.

  • Rinse with deionized water for 10-20 minutes.

  • Equilibrate with the BGE for at least 30 minutes.

4. Pre-run Conditioning:

  • Rinse the capillary with 0.1 M NaOH for 2-5 minutes.

  • Rinse with deionized water for 2-5 minutes.

  • Rinse with BGE for 5-10 minutes.

5. Electrophoresis Conditions:

  • Voltage: 15 kV.[8]

  • Temperature: 25 °C.[8]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds) or electrokinetic injection (e.g., 7 kV for 7 seconds).[8]

6. Data Analysis:

  • Identify and integrate the peaks corresponding to the S- and R-enantiomers of Ropivacaine.

  • Calculate the enantiomeric purity based on the peak areas.

Quantitative Data Summary

The following tables summarize the quantitative data from validated methods for the chiral separation of Ropivacaine enantiomers.

ParameterReported ValueReference
Limit of Quantitation (LOQ) 0.1% for the enantiomeric impurity[5][9][10]
1.6 µg/mL for R-ropivacaine (0.25% of S-ropivacaine)[6]
Limit of Detection (LOD) 0.6 µg/mL for R-ropivacaine (0.1% of S-ropivacaine)[6]
Linearity Good performance demonstrated[5][6][9]
Repeatability Good performance demonstrated[5][6][9]
Accuracy Good performance demonstrated[5][9]
Robustness Method proven to be robust[5][9][10]

Signaling Pathway and Separation Mechanism

The separation of enantiomers in CE with a chiral selector can be visualized as a dynamic equilibrium process.

G cluster_capillary Inside the Capillary cluster_explanation Separation Principle S_Rop S-Ropivacaine S_Complex S-Rop-CD Complex S_Rop->S_Complex K_S R_Rop R-Ropivacaine R_Complex R-Rop-CD Complex R_Rop->R_Complex K_R CD Chiral Selector (Cyclodextrin) Anode Anode (+) Cathode Cathode (-) Anode->Cathode Electric Field exp K_S ≠ K_R (Different Stability Constants) Different Apparent Mobilities Separation

Caption: Diagram of the chiral separation mechanism of Ropivacaine enantiomers.

Concluding Remarks

Capillary electrophoresis is a highly suitable technique for the chiral separation of Ropivacaine enantiomers, offering the necessary precision and sensitivity for pharmaceutical quality control. The use of cyclodextrins, particularly methylated derivatives, as chiral selectors in the background electrolyte provides excellent resolution. The protocols and data presented here serve as a comprehensive guide for researchers and analysts in the development and validation of CE methods for Ropivacaine.

References

Application Notes & Protocols: Ropivacaine Encapsulation in Hydrogels for Prolonged Local Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Local anesthetics (LAs) are essential for clinical pain management, particularly in the postoperative period. Ropivacaine is a widely used LA valued for its lower cardiotoxicity compared to bupivacaine.[1] However, its relatively short duration of action often necessitates repeated injections or continuous catheter infusions, which can lead to complications such as infections and systemic toxicity.[2][3] To overcome these limitations, advanced drug delivery systems are being explored.[4] Injectable hydrogels have emerged as a leading platform for sustained LA delivery due to their biocompatibility, tunable properties, high water content, and ability to form an in situ drug depot, modulating drug release and prolonging analgesic effects.[4][5][6]

This document provides a detailed overview of various hydrogel-based systems for ropivacaine encapsulation, summarizing key performance data and providing standardized protocols for their preparation and evaluation.

Data Presentation: Performance of Ropivacaine-Loaded Hydrogels

The efficacy of ropivacaine-loaded hydrogels is determined by their drug loading capacity, release kinetics, and the resulting duration of anesthesia. The following tables summarize quantitative data from recent preclinical studies.

Table 1: In Vivo Efficacy of Injectable Thermosensitive Hydrogels

Hydrogel CompositionRopivacaine Conc.Animal ModelSensory Blockade Duration (Hydrogel)Sensory Blockade Duration (Control: Free Ropivacaine)Motor Blockade Duration (Hydrogel)Motor Blockade Duration (Control: Free Ropivacaine)Source
Hydroxypropyl Chitin (HPCH) + Hyaluronan (HA)22.5 mg/mLRat17.7 ± 0.7 hours5.7 ± 0.8 hours6.8 ± 0.8 hours3.5 ± 0.8 hours
Poloxamer 407 (PL407)--~5.7 hours (340 min)---[1][7]
Poloxamer 407/338 (PL407/338)--~4.2 hours (250 min)---[1][7]
Liposomes in Poloxamer 407 Gel (Ro-Lip-Gel)-Rat4x longer than solution---[8][9]

Table 2: In Vivo Efficacy of Particulate-Based Hydrogel Systems

Hydrogel SystemRopivacaine Conc.Animal ModelSensory Blockade Duration (Hydrogel)Sensory Blockade Duration (Control: Free Ropivacaine)Motor Blockade Duration (Hydrogel)Motor Blockade Duration (Control: Free Ropivacaine)Source
Hydrogel Microspheres (HMS-ROP) in CMC/HA Gel + Dexmedetomidine--48 hours-36 hours-[4][10][11]
pH-sensitive Micelles in HPCH Gel (Rop-micelles@HPCH)-Rat20.3 hours4.2 hours--[12]
Rop-micelles@HPCH + Dexmedetomidine-Rat29.1 hours4.2 hours--[12]

Table 3: In Vivo Efficacy of Other Crosslinked Hydrogel Systems

Hydrogel CompositionRopivacaine Conc.Animal ModelSensory Blockade Duration (Hydrogel)Sensory Blockade Duration (Control: Free Ropivacaine)Motor Blockade Duration (Hydrogel)Motor Blockade Duration (Control: Free Ropivacaine)Source
Gelatin + NHS-PEG-NHS Crosslinker0.144% w/vMouse~13.66 hours3.2 hours~10.35 hours2.24 hours[5][6]
κ-Carrageenan/Alginate (k-CN/AGT)--Up to 10 hours~1 hour (peak effect)--[3]

Experimental Protocols & Methodologies

Detailed and reproducible protocols are critical for the development and comparison of novel drug delivery systems.

Protocol 1: Preparation of a Thermosensitive Ropivacaine-Loaded Hydrogel

This protocol is based on the preparation of Poloxamer 407 (Pluronic F127) hydrogels, which are liquid at cold temperatures and form a gel at physiological temperatures.[7][13]

Materials:

  • Poloxamer 407 (Pluronic F127) powder

  • Ropivacaine Hydrochloride (HCl)

  • Sterile, cold (4°C) ultrapure water or phosphate-buffered saline (PBS)

  • Sterile magnetic stir bar and beaker

  • Refrigerator or cold room (4°C)

Procedure:

  • Polymer Dispersion: Weigh the required amount of Poloxamer 407 powder to achieve the desired final concentration (e.g., 20-30% w/v).

  • Slowly add the powder to the cold sterile water or PBS in a beaker while stirring gently with a magnetic stir bar. Maintain the temperature at 4°C to prevent premature gelation and reduce foaming.

  • Dissolution: Cover the beaker and continue stirring at 4°C for several hours (or overnight) until the polymer is completely dissolved and a clear, homogeneous solution is formed.

  • Drug Incorporation: Weigh the desired amount of Ropivacaine HCl and add it to the cold polymer solution.

  • Stir gently at 4°C until the drug is fully dissolved.

  • Storage: Store the final ropivacaine-loaded hydrogel solution at 4°C. The formulation will be an injectable liquid at this temperature and will transition to a gel upon warming to room or body temperature.

Protocol 2: In Vitro Drug Release Study

This protocol describes a standard method for evaluating the release kinetics of ropivacaine from a hydrogel formulation.[5][6]

Materials:

  • Ropivacaine-loaded hydrogel

  • Release medium (e.g., PBS, pH 7.4)

  • Dialysis membrane tubing (with appropriate molecular weight cut-off) or sample containers (e.g., centrifuge tubes)

  • Shaking incubator or water bath set to 37°C

  • High-Performance Liquid Chromatography (HPLC) system for ropivacaine quantification

Procedure:

  • Sample Preparation: Accurately measure a specific volume or weight of the ropivacaine-loaded hydrogel (in its liquid state, if thermosensitive) and place it into the dialysis tube or centrifuge tube. If using a thermosensitive hydrogel, pre-warm the sample to 37°C to induce gelation.

  • Release Setup: Place the sample container into a larger vessel containing a known volume of pre-warmed release medium (e.g., 50 mL of PBS). For dialysis methods, immerse the sealed dialysis tube in the release medium.

  • Incubation: Place the entire setup in a shaking incubator at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification: Analyze the concentration of ropivacaine in the collected samples using a validated HPLC method.[7]

  • Data Analysis: Calculate the cumulative amount and percentage of ropivacaine released over time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[1][5]

Protocol 3: In Vivo Sciatic Nerve Block Model for Efficacy Evaluation

This protocol outlines the evaluation of anesthetic efficacy in a rat or mouse model, a standard for preclinical assessment.[5][6]

Materials:

  • Test animals (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Ropivacaine-loaded hydrogel formulation

  • Control formulation (e.g., free Ropivacaine HCl solution)

  • Insulin syringes with appropriate needles (e.g., 29-gauge)

  • Hot plate or Hargreaves apparatus (for sensory block assessment)

  • Forceps (for motor block assessment)

Procedure:

  • Animal Acclimation: Acclimate animals to the testing environment and baseline sensory/motor testing procedures for several days before the experiment.

  • Anesthesia & Injection: Briefly anesthetize the animal (e.g., with isoflurane). Inject a precise volume (e.g., 0.1-0.5 mL) of the test or control formulation near the sciatic nerve.

  • Sensory Blockade Assessment (Hot Plate Test):

    • At set time points post-injection, place the animal on a hot plate set to a noxious temperature (e.g., 55°C).

    • Record the latency time for the animal to withdraw its paw from the hot surface.

    • A significant increase in withdrawal latency in the injected paw compared to baseline indicates a sensory block. The block is considered resolved when the latency returns to baseline levels.

  • Motor Blockade Assessment (Toe-Spread Reflex):

    • Gently lift the animal and observe the toe-spread reflex of the injected hind paw.

    • Score the motor function (e.g., on a 0-2 scale, where 0 is normal function and 2 is complete paralysis).

    • The motor block is considered resolved when the score returns to 0.

  • Data Collection: Record the duration of both sensory and motor blockade for each animal in the test and control groups.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).[2]

Visualizations: Workflows and Mechanisms

Diagrams help clarify complex processes and relationships in hydrogel development and application.

G cluster_prep Phase 1: Formulation & Preparation cluster_invitro Phase 2: In Vitro Characterization cluster_invivo Phase 3: In Vivo Evaluation A Polymer & Ropivacaine Selection B Hydrogel Synthesis / Drug Loading A->B C Sterilization B->C D Rheological Analysis C->D E Drug Release Kinetics Study C->E F Cytotoxicity Assay C->F G Animal Model (Sciatic Nerve Block) F->G H Efficacy Assessment (Sensory & Motor Block) G->H I Biocompatibility & Histology H->I

Caption: General workflow for developing ropivacaine-loaded hydrogels.

G cluster_hydrogel Hydrogel Depot at Injection Site A Ropivacaine (Encapsulated) B Free Ropivacaine in Tissue A->B Sustained Release (Diffusion & Degradation) C Nerve Axon B->C Drug Penetration D Blockade of Voltage-Gated Na+ Channels C->D Mechanism of Action E Inhibition of Nerve Impulse (Analgesia) D->E

Caption: Mechanism of prolonged anesthesia via hydrogel drug release.

G cluster_groups Experimental Groups A Animal Subjects (Rats/Mice) Establish Baseline Sensory/Motor Function B Group 1: Ropivacaine Hydrogel C Group 2: Free Ropivacaine (Control) D Group 3: Saline (Sham Control) E Sciatic Nerve Injection B->E C->E D->E F Monitor Sensory & Motor Function at Predetermined Timepoints E->F G Determine Duration of Blockade F->G H Statistical Analysis (Compare Group Outcomes) G->H

Caption: Flowchart of the in vivo sciatic nerve block experimental design.

References

Application Notes and Protocols for In Vivo Microdialysis-Based Measurement of Ropivacaine Tissue Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of in vivo microdialysis to measure ropivacaine concentrations in various tissues. This powerful technique allows for the continuous sampling of unbound ropivacaine in the interstitial fluid, providing crucial pharmacokinetic and pharmacodynamic data at the site of action.

Introduction to Ropivacaine and the Utility of Microdialysis

Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management.[1][2] Understanding its concentration profile directly within the target tissue is essential for optimizing dosing regimens, evaluating novel formulations, and assessing its safety and efficacy.[3] In vivo microdialysis is a minimally invasive sampling technique that enables the direct measurement of endogenous and exogenous substances in the extracellular fluid of tissues.[4] This method is particularly valuable for pharmacokinetic studies as it allows for the determination of the unbound, pharmacologically active drug concentration at the target site over time.

Experimental Workflow and Methodologies

The following sections detail the protocols for conducting in vivo microdialysis experiments to measure ropivacaine tissue concentrations. The general workflow involves several key stages: preparation, surgical implantation of the microdialysis probe, perfusion and sample collection, and subsequent analysis of the collected dialysate.

Pre-Experiment Preparation

2.1.1. Microdialysis Probe Selection and Calibration:

The choice of microdialysis probe is critical and depends on the target tissue. Probes with a molecular weight cut-off (MWCO) of 20 kDa are commonly used for ropivacaine studies.[5] The membrane length will vary depending on the specific application.

Before in vivo implantation, it is crucial to determine the in vitro recovery rate of the probe. This calibration step is essential for converting the dialysate concentration to the absolute tissue concentration.

Protocol for In Vitro Probe Recovery:

  • Submerge the microdialysis probe in a standard solution of ropivacaine of known concentration.

  • Perfuse the probe with a physiological solution (e.g., Ringer's solution) at the same flow rate to be used in the in vivo experiment.[5]

  • Collect the dialysate over a defined period.

  • Analyze the ropivacaine concentration in the dialysate.

  • Calculate the relative recovery (RR) using the following formula: RR (%) = (Concentration in Dialysate / Concentration in Standard Solution) x 100

2.1.2. Perfusate Composition:

A sterile physiological solution that mimics the composition of the tissue's extracellular fluid should be used as the perfusate. Ringer's solution is a common choice for this purpose.[5]

Surgical Procedure and Probe Implantation

The surgical implantation of the microdialysis probe must be performed under aseptic conditions and appropriate anesthesia. The specific surgical approach will depend on the target tissue. For example, implantation in the epidural or intrathecal space requires careful surgical access to the spinal column.

General Surgical Protocol:

  • Anesthetize the animal model according to an approved institutional protocol.

  • Make a small incision at the site of interest to expose the target tissue.

  • Carefully insert the microdialysis probe into the tissue to the desired depth.

  • Secure the probe in place with sutures or a suitable adhesive.

  • Allow the animal to recover from surgery before starting the microdialysis experiment to ensure physiological stabilization.

Microdialysis Sampling

Protocol for In Vivo Sample Collection:

  • Connect the inlet of the implanted microdialysis probe to a microinfusion pump.

  • Set the perfusion flow rate, typically between 0.5 and 5 µL/min.[5] Lower flow rates generally result in higher recovery but may have lower temporal resolution.

  • Connect the outlet of the probe to a microfraction collector to collect the dialysate samples at predetermined time intervals.

  • Store the collected samples at -20°C or lower until analysis to prevent degradation of ropivacaine.

Sample Analysis: LC-MS/MS

The concentration of ropivacaine in the microdialysate is typically determined using a sensitive and selective analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol for LC-MS/MS Analysis:

  • Sample Preparation: Thaw the dialysate samples and add an internal standard (e.g., a deuterated analog of ropivacaine).

  • Chromatographic Separation: Inject the sample into an LC system equipped with a suitable column (e.g., a C18 column) to separate ropivacaine from other components in the dialysate.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer for detection and quantification of ropivacaine and the internal standard. The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[1]

Data Presentation and Interpretation

The data obtained from microdialysis experiments can be used to generate tissue concentration-time profiles and calculate key pharmacokinetic parameters.

Pharmacokinetic Parameters of Ropivacaine in Tissue

The following table summarizes representative pharmacokinetic parameters of ropivacaine obtained from in vivo microdialysis studies in various tissues.

TissueAnimal ModelDose and Route of AdministrationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
Intrathecal Space Sheep100 mg Epidural78 ± 16-1629 ± 437 (AUC0-30min)[3]
Intrathecal Space (with Sodium Caprate) Sheep100 mg Epidural129 ± 26-2477 ± 559 (AUC0-30min)[3]
Epidural Space Sheep100 mg Epidural---[6]

Note: Cmax = Maximum Concentration, Tmax = Time to Maximum Concentration, AUC = Area Under the Curve. Values are presented as mean ± standard deviation where available.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in conducting an in vivo microdialysis study for ropivacaine measurement.

Caption: Overall workflow for in vivo microdialysis of ropivacaine.

G cluster_microdialysis Microdialysis System cluster_tissue Target Tissue pump Microinfusion Pump probe Microdialysis Probe (in tissue) pump->probe Perfusate In collector Fraction Collector probe->collector Dialysate Out ecf Extracellular Fluid (Unbound Ropivacaine) probe->ecf Diffusion across membrane

Caption: Logical relationship of the microdialysis setup.

References

Application Note: Determination of Ropivacaine in Human Plasma by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and reliable method for the quantitative determination of Ropivacaine in human plasma using reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. The protocol outlines procedures for plasma sample preparation using liquid-liquid extraction, chromatographic separation, and method validation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Ropivacaine.

Introduction

Ropivacaine is a long-acting amide local anesthetic agent widely used for surgical anesthesia and acute pain management.[1] It is marketed as the pure S-(-) enantiomer.[1] Monitoring plasma concentrations of Ropivacaine is crucial for optimizing dosage, ensuring patient safety, and conducting pharmacokinetic research.[2][3] High-performance liquid chromatography (HPLC) offers a robust and accessible analytical technique for this purpose. This document provides a detailed protocol for the determination of Ropivacaine in plasma, including comprehensive validation data.

Experimental

Materials and Reagents
  • Ropivacaine hydrochloride (Reference Standard)

  • Bupivacaine or Lidocaine (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium dihydrogen phosphate

  • Sodium hydroxide

  • Ethyl acetate or Diethyl ether

  • Water (HPLC Grade)

  • Human plasma (drug-free)

Instrumentation
  • HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • A C18 reversed-phase analytical column is commonly used.[1][2][3][4]

  • Data acquisition and processing software.

Preparation of Standard Solutions

Stock solutions of Ropivacaine and the internal standard (e.g., Bupivacaine) are prepared in methanol or water.[5][6] Working standard solutions are then prepared by serial dilution of the stock solutions with the mobile phase or an appropriate solvent to create a calibration curve.

Detailed Protocols

Plasma Sample Preparation: Liquid-Liquid Extraction
  • Pipette 100-500 µL of human plasma into a clean centrifuge tube.[1][4]

  • Add the internal standard solution (e.g., 20 µL of Bupivacaine).[1]

  • Alkalinize the plasma sample by adding a small volume of 1 M sodium hydroxide (e.g., 200 µL).[1]

  • Add 3 mL of an organic extraction solvent such as diethyl ether or ethyl acetate.[1][2]

  • Vortex the mixture for 30 seconds to ensure thorough mixing.[1]

  • Centrifuge the sample for 3 minutes to separate the aqueous and organic layers.[1]

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen or in a vacuum concentrator.[1]

  • Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL) and vortex.

  • Inject a portion of the reconstituted sample (e.g., 20 µL) into the HPLC system for analysis.

Chromatographic Conditions

The following table summarizes typical HPLC conditions for Ropivacaine analysis:

ParameterCondition
Column C18 reversed-phase column (e.g., ODS C18, 4.6 x 150 mm, 5 µm)[2][4]
Mobile Phase A mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 10:30:60, v/v/v, pH 4.0)[2] or acetonitrile and potassium dihydrogen phosphate buffer (e.g., 37:63, v/v)[4]
Flow Rate 0.8 - 1.5 mL/min[2][7]
Detection Wavelength 210 nm or 215 nm[1][2][3]
Column Temperature Ambient or controlled at a specific temperature (e.g., Room Temperature)[7]
Injection Volume 20 µL[7]

Method Validation

The analytical method was validated according to established guidelines to ensure its reliability and accuracy. The key validation parameters are summarized below.

Quantitative Data Summary
Validation ParameterResultReference
Linearity Range 25 - 1,000 ng/mL[2]
0.05 - 5.0 µg/mL[4]
0.21 - 3.34 µg/mL[3]
Correlation Coefficient (r²) > 0.998[2][4]
Lower Limit of Quantitation (LLOQ) 5 ng/mL[8]
35 ng/mL[1]
0.21 µg/mL[3]
Accuracy 91.7% - 106.5%[4]
Precision (RSD) Intra-day: 2.0% - 12.0%[2]
Inter-day: 1.7% - 14.8%[2]
Overall: 1.4% - 7.9%[4]
Recovery > 87.9%[2]
Average: 98%[8]

Visualizations

Experimental Workflow for Ropivacaine Analysis in Plasma

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma 1. Plasma Sample Collection add_is 2. Add Internal Standard plasma->add_is alkalinize 3. Alkalinize with NaOH add_is->alkalinize extract 4. Liquid-Liquid Extraction (e.g., Diethyl Ether) alkalinize->extract vortex_centrifuge 5. Vortex & Centrifuge extract->vortex_centrifuge separate_organic 6. Separate Organic Layer vortex_centrifuge->separate_organic evaporate 7. Evaporate to Dryness separate_organic->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject Sample into HPLC reconstitute->inject separate 10. Chromatographic Separation (C18 Column) detect 11. UV Detection (210 nm) integrate 12. Peak Integration detect->integrate quantify 13. Quantification using Calibration Curve

Caption: Workflow for HPLC determination of Ropivacaine in plasma.

Conclusion

The described HPLC-UV method provides a reliable, sensitive, and accurate means for the quantification of Ropivacaine in human plasma. The straightforward liquid-liquid extraction procedure offers high recovery and clean extracts, ensuring robust chromatographic performance. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Ropivacaine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ropivacaine Concentration for In Vitro Nerve Block

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing ropivacaine concentration for effective in vitro nerve block experiments. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and reproducible results.

Experimental Protocols: Establishing an In vitro Nerve Block Model

This section outlines the key methodologies for establishing a robust in vitro model to assess the efficacy of ropivacaine.

Cell/Tissue Preparation

The choice of model is critical and depends on the specific research question. Common models include:

  • Isolated Nerve Preparations: Excised nerves (e.g., rabbit vagus nerve, frog sciatic nerve) allow for the study of compound action potentials and the differential block of various fiber types.[1]

  • Primary Neuron Cultures: Dorsal Root Ganglion (DRG) neurons are frequently used to study the effects on sensory neurons and assess neurotoxicity.[2][3]

  • Cell Lines: Neuronal-like cell lines (e.g., PC12, SH-SY5Y) are useful for high-throughput screening of neurotoxic effects.[4][5][6]

General Protocol for Primary DRG Neuron Culture:

  • Euthanize neonatal rats and dissect the dorsal root ganglia.

  • Enzymatically dissociate the ganglia using a solution of collagenase and dispase.

  • Mechanically triturate the ganglia to obtain a single-cell suspension.

  • Plate the cells on pre-coated culture dishes (e.g., with poly-L-lysine and laminin).

  • Maintain the cultures in a suitable growth medium supplemented with nerve growth factor (NGF).[3]

Electrophysiological Recording

Electrophysiology is the gold standard for assessing nerve block.

Whole-Cell Patch-Clamp for Cultured Neurons:

  • Prepare a recording chamber with an external solution (e.g., Krebs solution).

  • Place a coverslip with cultured neurons in the chamber.

  • Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution.

  • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Record baseline voltage-gated sodium currents.

  • Perfuse the chamber with varying concentrations of ropivacaine and record the inhibition of sodium currents.

Compound Action Potential (CAP) Recording for Isolated Nerves:

  • Dissect the desired nerve and place it in a recording chamber with oxygenated Krebs solution.[1]

  • Place the nerve across stimulating and recording electrodes.

  • Stimulate the nerve and record the baseline compound action potential.

  • Apply different concentrations of ropivacaine to the nerve and record the dose-dependent suppression of the CAP.[5]

Neurotoxicity Assays

It is crucial to assess the potential neurotoxicity of the tested ropivacaine concentrations.

MTT Assay for Cell Viability:

  • Plate neuronal cells in a 96-well plate and allow them to adhere.

  • Expose the cells to a range of ropivacaine concentrations for a defined period (e.g., 4, 24, or 48 hours).[2][5]

  • Add MTT solution to each well and incubate.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

TUNEL Assay for Apoptosis:

  • Culture cells on coverslips and expose them to ropivacaine.

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells with a detergent (e.g., Triton X-100).

  • Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP.

  • Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

  • Visualize the cells using a fluorescence microscope. Green fluorescence indicates apoptotic cells.[4]

Data Presentation: Ropivacaine Concentrations and Effects

The following tables summarize quantitative data from various in vitro studies on ropivacaine.

Model System Parameter Measured Ropivacaine Concentration Effect Reference
Chick Embryo DRG NeuronsGrowth Cone Collapse (IC50)10-2.5 M (~3.16 mM)50% inhibition of growth cone formation after 15 min exposure.[3][4]
Rabbit Vagus NerveCompound Action Potential0.008%Minimum concentration for complete suppression of Aβ and C fiber CAPs.[5]
Rat DRG NeuronsTTX-S Sodium Current (IC50)116 µM50% inhibition of tetrodotoxin-sensitive sodium currents.
Rat DRG NeuronsTTX-R Sodium Current (IC50)54 µM50% inhibition of tetrodotoxin-resistant sodium currents.
Human SH-SY5Y Neuroblastoma CellsCell Viability (LD50)Higher than Lidocaine, lower than Bupivacaine50% cell death after 10 minutes of exposure.[6]
Neonatal Rat DRG NeuronsCell Viability3 mMApproximately 51% reduction in cell viability after 4 hours.[2]
PC12 CellsCell Viability1-25 mMDose-dependent decrease in cell viability over 48 hours.[5]

Note: The conversion between percentage and molarity depends on the molecular weight of ropivacaine hydrochloride (328.88 g/mol ). For example, 0.1% is approximately 3.04 mM.

Visualizations: Pathways and Workflows

Signaling Pathways

ropivacaine_mechanism Action_Potential Action Potential Propagation Nerve_Block Nerve Block Action_Potential->Nerve_Block Inhibition of Ropivacaine_out Ropivacaine_out Ropivacaine_in Ropivacaine_in Ropivacaine_out->Ropivacaine_in Lipid Diffusion Na_channel Na_channel Ropivacaine_in->Na_channel Binds to channel pore Na_channel->Action_Potential Influx Blocked

ropivacaine_neurotoxicity cluster_akt Akt Pathway cluster_camk CaMKIIγ Pathway Ropivacaine Ropivacaine Akt Akt Activation Ropivacaine->Akt Diminishes Cav3_3 Cav3.3 T-type Ca2+ Channel Ropivacaine->Cav3_3 Upregulates Apoptosis_Akt Apoptosis Akt->Apoptosis_Akt Inhibition of DRG_Damage DRG Cell Damage CaMKIIg CaMKIIγ Expression Cav3_3->CaMKIIg Regulates CaMKIIg->DRG_Damage Contributes to

Experimental Workflow

experimental_workflow start Start prep Prepare in vitro model (e.g., DRG culture, isolated nerve) start->prep baseline Record Baseline Electrophysiological Activity prep->baseline apply_ropi Apply Ropivacaine (Concentration Gradient) baseline->apply_ropi record_effect Record Effect on Nerve Conduction apply_ropi->record_effect viability Assess Neurotoxicity (MTT, TUNEL assays) apply_ropi->viability analyze Analyze Data (IC50, LD50) record_effect->analyze viability->analyze optimize Optimize Concentration analyze->optimize end End optimize->end

Troubleshooting Guide & FAQs

Troubleshooting

Q1: I am observing high levels of cell death even at low concentrations of ropivacaine. What could be the cause?

A1:

  • Cell Health: Ensure your primary cultures or cell lines are healthy before starting the experiment. Stressed cells are more susceptible to drug-induced toxicity.

  • Exposure Time: Ropivacaine's neurotoxicity is time and concentration-dependent.[7] Consider shortening the exposure duration for initial range-finding experiments.

  • pH of Solution: The pH of your ropivacaine solution should be adjusted to physiological levels (around 7.4), as acidic solutions can be cytotoxic.[5]

  • Contamination: Check your cultures for any signs of bacterial or fungal contamination, which can cause widespread cell death.

Q2: The nerve block effect is inconsistent across my experiments. How can I improve reproducibility?

A2:

  • Concentration Accuracy: Ensure precise preparation of ropivacaine dilutions. Use calibrated pipettes and sterile techniques.

  • Temperature: The temperature of the local anesthetic solution can affect the onset of the block.[8] Maintain a consistent temperature for your solutions and recording chamber.

  • Tissue Viability: For isolated nerve preparations, ensure the tissue is viable throughout the experiment by maintaining proper oxygenation and perfusion with physiological solution.[1]

  • Stable Recording: In electrophysiology, ensure a stable recording setup to minimize noise and drift. This includes proper grounding and vibration isolation.[9]

Q3: My electrophysiological recordings are noisy. What are some common solutions?

A3:

  • Grounding: Ensure all equipment in your setup is connected to a common ground to avoid ground loops.

  • Faraday Cage: Use a Faraday cage to shield your setup from external electrical interference.[10]

  • Electrode Quality: Use high-quality recording and reference electrodes. Ensure your micropipettes are properly fire-polished.

  • Perfusion System: Check for bubbles in your perfusion system, as they can introduce noise into the recording.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ropivacaine?

A1: Ropivacaine is an amide-type local anesthetic that primarily functions by reversibly blocking voltage-gated sodium channels in the neuronal cell membrane.[11][12] This blockade prevents the influx of sodium ions, which is necessary for the depolarization and propagation of action potentials, thereby resulting in a nerve block.[11]

Q2: How does the potency of ropivacaine compare to other local anesthetics like bupivacaine?

A2: Ropivacaine is generally considered to be slightly less potent than bupivacaine.[13] However, it has a greater degree of sensory-motor differentiation, meaning it can provide sensory block with less motor impairment, which can be advantageous in certain applications.[13]

Q3: What factors can influence the potency and effectiveness of ropivacaine in vitro?

A3: Several factors can affect ropivacaine's performance:

  • Concentration: Higher concentrations lead to a faster onset and more profound block, but also increase the risk of neurotoxicity.[7][11]

  • Lipid Solubility: Ropivacaine is less lipophilic than bupivacaine, which contributes to its lower potency and reduced potential for cardiotoxicity.[13]

  • pKa: The pKa of ropivacaine influences the proportion of ionized and non-ionized forms at physiological pH, affecting its ability to cross the nerve sheath and membrane.[11]

  • Temperature: Warming ropivacaine solution to body temperature may shorten the onset time of the nerve block.[14]

Q4: What are the known mechanisms of ropivacaine-induced neurotoxicity in vitro?

A4: Studies suggest that ropivacaine-induced neurotoxicity can be mediated through several pathways, including:

  • Apoptosis: Ropivacaine can induce programmed cell death (apoptosis) in neuronal cells.[4] This may be linked to the inhibition of the Akt signaling pathway.[4][5]

  • Calcium Dysregulation: Ropivacaine has been shown to up-regulate Cav3.3 T-type calcium channels, which in turn can increase the expression of CaMKIIγ, a protein implicated in local anesthetic neurotoxicity.[2]

Q5: Is there an optimal concentration of ropivacaine for in vitro studies?

A5: The optimal concentration is highly dependent on the specific experimental model and the desired outcome. For electrophysiological studies aiming to achieve a complete nerve block, concentrations around 0.008% have been shown to be effective in isolated rabbit vagus nerves.[5] For neurotoxicity studies, concentrations in the millimolar range (e.g., 1-25 mM) are often used to induce a measurable effect.[5] It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

References

Technical Support Center: Preventing Precipitation of Ropivacaine in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the solubility and stability of active pharmaceutical ingredients like Ropivacaine in experimental settings is critical. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to Ropivacaine precipitation in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my Ropivacaine precipitating in my physiological buffer?

Ropivacaine is a weak base with a pKa of approximately 8.1.[1][2] Its solubility is highly pH-dependent. Ropivacaine hydrochloride, the common salt form, is soluble in acidic aqueous solutions. However, as the pH of the solution approaches and surpasses its pKa, the equilibrium shifts towards the un-ionized (free base) form, which is significantly less water-soluble, leading to precipitation.[3][4] Precipitation is commonly observed in physiological buffers with a pH at or above 7.0.

Q2: At what pH does Ropivacaine start to precipitate?

Ropivacaine's solubility is significantly reduced at pH values above 6.0.[3][4] In studies involving the alkalinization of a 0.2% Ropivacaine solution with sodium bicarbonate, visible precipitation was observed to begin at a pH of around 6.9.[5]

Q3: How quickly does precipitation occur after adjusting the pH?

Precipitation of Ropivacaine upon alkalinization is a time-dependent process. In a laboratory setting, with a 0.2% Ropivacaine solution adjusted to a physiological pH with sodium bicarbonate, the amount of precipitate increases over time, reaching a plateau at approximately 20 minutes.[6][7] It is therefore recommended to use alkalinized Ropivacaine solutions immediately after preparation.[7]

Q4: Can the type of physiological buffer I use affect Ropivacaine's solubility?

Yes, the composition of the buffer can influence the solubility of Ropivacaine. While specific solubility data in a wide range of buffers is not extensively published, interactions between Ropivacaine and buffer components can occur. It is always advisable to perform a small-scale solubility test in your specific buffer system before proceeding with a large-scale experiment.

Q5: Are there any methods to increase the solubility of Ropivacaine in physiological buffers?

Yes, several methods can be employed to enhance the solubility of Ropivacaine in buffers where it tends to precipitate. These include:

  • pH Adjustment: Maintaining the pH of the buffer below 6.0 will keep Ropivacaine in its more soluble protonated form.

  • Use of Co-solvents: Adding organic solvents like ethanol or propylene glycol can increase the solubility of the less soluble free base form.

  • Inclusion of Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween 80) can form micelles that encapsulate the drug, increasing its apparent solubility.

  • Complexation with Cyclodextrins: Molecules like 2-hydroxypropyl-beta-cyclodextrin (HP-β-CD) can form inclusion complexes with Ropivacaine, significantly increasing its aqueous solubility.[8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving Ropivacaine precipitation issues during your experiments.

Diagram: Troubleshooting Workflow for Ropivacaine Precipitation

Troubleshooting Workflow for Ropivacaine Precipitation Troubleshooting Workflow for Ropivacaine Precipitation start Precipitation Observed in Ropivacaine Solution check_ph Measure pH of the Solution start->check_ph ph_high Is pH > 6.0? check_ph->ph_high ph_low Is pH <= 6.0? ph_high->ph_low No adjust_ph Lower pH to < 6.0 (if experimentally feasible) ph_high->adjust_ph Yes consider_other_factors Investigate Other Factors: - Buffer composition - Temperature - Ropivacaine concentration ph_low->consider_other_factors retest_solubility Prepare New Solution and Visually Inspect for Precipitation adjust_ph->retest_solubility solubilization_strategy Select a Solubilization Strategy consider_other_factors->solubilization_strategy use_cosolvent Use Co-solvents (e.g., Ethanol, Propylene Glycol) solubilization_strategy->use_cosolvent use_surfactant Use Surfactants (e.g., Polysorbate 80) solubilization_strategy->use_surfactant use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) solubilization_strategy->use_cyclodextrin use_cosolvent->retest_solubility use_surfactant->retest_solubility use_cyclodextrin->retest_solubility end_precipitate_resolved Precipitation Resolved retest_solubility->end_precipitate_resolved No Precipitation end_further_optimization Further Optimization Needed retest_solubility->end_further_optimization Precipitation Persists

Caption: A step-by-step workflow to identify the cause of Ropivacaine precipitation and select an appropriate solution.

Data Presentation: Ropivacaine Solubility

The following tables summarize the known solubility data for Ropivacaine in various solvents and conditions.

Table 1: Solubility of Ropivacaine Hydrochloride in Different Solvents

SolventpHTemperature (°C)Solubility (mg/mL)
WaterNot Specified2553.8[1][2]
Phosphate Buffered Saline (PBS)7.2Not Specified~0.25[9]
EthanolNot SpecifiedNot Specified~15[9]
Dimethyl Sulfoxide (DMSO)Not SpecifiedNot Specified~25[9]

Table 2: Effect of pH on Ropivacaine (0.2%) Precipitation with Sodium Bicarbonate

Volume of 8.4% NaHCO₃ added to 2mL of 0.2% RopivacaineFinal pH (Mean)Time to Visible Precipitation (minutes)
0.01 mL6.888 - 10
0.02 mL7.252 - 3
0.04 mL7.63< 1
Data adapted from "Alkalinization and Precipitation Characteristics of 0.2% Ropivacaine".[6][7]

Experimental Protocols

Protocol 1: Visual Assessment of Ropivacaine Solubility

This protocol provides a simple method for visually determining the solubility of Ropivacaine in a chosen buffer.

Visual Solubility Assessment Workflow Workflow for Visual Solubility Assessment of Ropivacaine start Start prepare_buffer Prepare Physiological Buffer at Desired pH and Temperature start->prepare_buffer add_ropivacaine Add a Known Amount of Ropivacaine HCl to the Buffer prepare_buffer->add_ropivacaine mix_solution Vortex or Stir the Solution for a Defined Period (e.g., 30 min) add_ropivacaine->mix_solution visual_inspection Visually Inspect for Undissolved Particles or Cloudiness mix_solution->visual_inspection soluble Soluble visual_inspection->soluble Clear Solution insoluble Insoluble/Precipitated visual_inspection->insoluble Visible Particles/Turbidity record_soluble Record as Soluble at that Concentration soluble->record_soluble record_insoluble Record as Insoluble and Consider Lowering Concentration or Using Solubilization Strategy insoluble->record_insoluble

Caption: A flowchart illustrating the steps for visually assessing the solubility of Ropivacaine in a buffer.

Methodology:

  • Buffer Preparation: Prepare the desired physiological buffer (e.g., PBS, TRIS) at the intended experimental pH and temperature.

  • Stock Solution (Optional): For ease of handling, a concentrated stock solution of Ropivacaine HCl can be prepared in an appropriate solvent where it is highly soluble, such as water or ethanol.[9]

  • Addition of Ropivacaine: Add a known amount of Ropivacaine HCl powder or a specific volume of the stock solution to a predetermined volume of the buffer to achieve the target concentration.

  • Mixing: Vigorously mix the solution using a vortex mixer or a magnetic stirrer for a sufficient amount of time (e.g., 30 minutes) to ensure maximum dissolution.

  • Visual Inspection: Observe the solution against a dark background under good lighting. Check for any signs of undissolved particles, cloudiness, or precipitation.

  • Equilibration (Optional): For a more thorough assessment, allow the solution to stand at the desired temperature for a period (e.g., 1-2 hours) and re-examine for any delayed precipitation.

  • Documentation: Record the observation, noting the concentration of Ropivacaine, the buffer composition, pH, and temperature.

Protocol 2: Quantification of Soluble Ropivacaine using UV-Vis Spectrophotometry

This protocol describes a method to quantify the amount of Ropivacaine that remains in solution after potential precipitation.

Methodology:

  • Prepare Ropivacaine Solution: Prepare the Ropivacaine solution in the desired buffer as described in Protocol 1.

  • Incubation: Incubate the solution under the desired experimental conditions (e.g., specific temperature and time).

  • Separation of Precipitate: Centrifuge the solution at a high speed (e.g., 10,000 x g for 10 minutes) to pellet any precipitated Ropivacaine.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.

  • Standard Curve Preparation: Prepare a series of standard solutions of Ropivacaine HCl of known concentrations in the same buffer.

  • UV-Vis Measurement: Measure the absorbance of the standard solutions and the supernatant from the experimental sample at the wavelength of maximum absorbance (λmax) for Ropivacaine (typically around 263 nm, but should be determined empirically in your specific buffer).

  • Quantification: Plot a standard curve of absorbance versus concentration for the standard solutions. Use the absorbance of the supernatant to determine the concentration of soluble Ropivacaine from the standard curve.

Disclaimer: This technical support guide is intended for informational purposes for research and development applications. The information provided should not be used for clinical or diagnostic purposes. It is essential to validate all experimental procedures and results in your own laboratory setting.

References

Technical Support Center: Ropivacaine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Ropivacaine. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for Ropivacaine analysis?

A1: A common starting point for Ropivacaine analysis is a reversed-phase HPLC method with UV detection. A typical method would use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of phosphate buffer and acetonitrile at a flow rate of approximately 1.0 mL/min. Detection is often performed at 210 nm or 220 nm.[1]

Q2: What are the key parameters to optimize for better separation of Ropivacaine?

A2: The most critical parameters to optimize are the mobile phase pH and the organic solvent ratio. Ropivacaine is a basic compound, and adjusting the mobile phase pH can significantly impact its retention time and peak shape. The percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will also have a strong influence on retention.

Q3: What are the common degradation products of Ropivacaine that might be observed in a stability study?

A3: Forced degradation studies have shown that Ropivacaine can degrade under acidic, basic, oxidative, and photolytic conditions. While specific degradation products are not always fully characterized in all literature, it is important to be aware of the potential for additional peaks to appear in chromatograms of stressed samples. A well-developed stability-indicating method should be able to resolve Ropivacaine from all potential degradation products.

Q4: How can I improve the peak shape of Ropivacaine?

A4: Peak tailing is a common issue with basic compounds like Ropivacaine. To improve peak shape, consider the following:

  • Adjust Mobile Phase pH: Operating at a lower pH (e.g., pH 3-4) can protonate the silanol groups on the silica-based column, reducing their interaction with the basic Ropivacaine molecule.

  • Use an End-capped Column: These columns have fewer free silanol groups, which minimizes secondary interactions that cause tailing.

  • Add a Competing Base: Including a small amount of a competing base, like triethylamine (TEA), in the mobile phase can also help to improve peak shape.

Q5: What is a suitable internal standard for Ropivacaine analysis?

A5: Bupivacaine, another local anesthetic with a similar structure to Ropivacaine, is frequently used as an internal standard in HPLC methods for Ropivacaine quantification.

Troubleshooting Guide

This section addresses specific problems that may arise during Ropivacaine HPLC analysis in a question-and-answer format.

Problem: No peak or very small Ropivacaine peak observed.

Possible Cause Recommended Solution
Incorrect Wavelength Verify that the UV detector is set to an appropriate wavelength for Ropivacaine detection (e.g., 210 nm or 220 nm).
Sample Preparation Error Ensure that the sample was prepared at the correct concentration and that the injection volume is appropriate.
System Leak Check the HPLC system for any leaks, from the pump to the detector.
Injector Issue Ensure the injector is functioning correctly and that the sample loop is completely filled.

Problem: Ropivacaine peak is tailing (asymmetry factor > 1.2).

Possible Cause Recommended Solution
Secondary Silanol Interactions Lower the mobile phase pH to between 3 and 4 to protonate free silanols. Alternatively, add a competing base like 0.1% triethylamine (TEA) to the mobile phase.
Column Degradation The column may be aging. Try washing the column with a strong solvent or replace it with a new, end-capped C18 column.
Sample Overload Reduce the concentration of the injected sample.

Problem: Variable retention times for the Ropivacaine peak.

Possible Cause Recommended Solution
Inconsistent Mobile Phase Preparation Prepare the mobile phase fresh daily and ensure accurate pH adjustment and solvent ratios. Use a buffer to maintain a stable pH.
Fluctuating Column Temperature Use a column oven to maintain a constant temperature.
Pump Malfunction Check the pump for consistent flow rate and pressure.

Problem: Extra peaks appearing in the chromatogram.

Possible Cause Recommended Solution
Sample Degradation If analyzing stability samples, these may be degradation products. Optimize the mobile phase (e.g., gradient elution) to achieve baseline separation of all peaks.
Contaminated Mobile Phase Prepare fresh mobile phase using HPLC-grade solvents.
Carryover from Previous Injection Inject a blank (mobile phase) to check for carryover. If observed, implement a needle wash step and/or a column wash at the end of each run.

Data Presentation

The following tables summarize the expected impact of changes in key chromatographic parameters on Ropivacaine analysis.

Table 1: Effect of Mobile Phase Composition on Ropivacaine Retention Time

% Acetonitrile in Mobile PhaseApproximate Retention Time (minutes)
40%12.5
50%8.2
60%5.1
Data is illustrative and will vary based on the specific column and other method parameters.

Table 2: Effect of Mobile Phase pH on Ropivacaine Peak Tailing Factor

Mobile Phase pHApproximate Tailing Factor
7.01.8
5.01.4
3.51.1
Data is illustrative and demonstrates the general trend.

Experimental Protocols

Protocol 1: Standard HPLC Method for Ropivacaine Assay

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 50:50 (v/v) mixture of 25 mM potassium dihydrogen phosphate buffer (adjusted to pH 3.5 with phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Internal Standard (optional): Bupivacaine at a suitable concentration.

Protocol 2: Forced Degradation Study of Ropivacaine

  • Acid Degradation: Dissolve Ropivacaine in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Degradation: Dissolve Ropivacaine in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Dissolve Ropivacaine in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of Ropivacaine to UV light (254 nm) for 24 hours.

  • Thermal Degradation: Keep solid Ropivacaine in an oven at 105°C for 24 hours.

After each stress condition, neutralize the sample if necessary, dilute to an appropriate concentration with the mobile phase, and analyze by HPLC.

Visualization

Troubleshooting Workflow for Ropivacaine HPLC Analysis

TroubleshootingWorkflow start Start Analysis problem Problem with Chromatogram? start->problem no_peak No / Small Peak problem->no_peak Yes peak_tailing Peak Tailing problem->peak_tailing Yes variable_rt Variable Retention Time problem->variable_rt Yes extra_peaks Extra Peaks problem->extra_peaks Yes end Analysis Successful problem->end No check_wavelength Check Wavelength no_peak->check_wavelength check_sample_prep Check Sample Prep no_peak->check_sample_prep check_leaks Check for Leaks no_peak->check_leaks adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph change_column Use End-capped Column peak_tailing->change_column reduce_concentration Reduce Sample Conc. peak_tailing->reduce_concentration check_mobile_phase Check Mobile Phase Prep variable_rt->check_mobile_phase use_oven Use Column Oven variable_rt->use_oven check_pump Check Pump variable_rt->check_pump check_degradation Sample Degradation? extra_peaks->check_degradation check_contamination Contaminated Mobile Phase? extra_peaks->check_contamination check_carryover Check for Carryover extra_peaks->check_carryover

Caption: A flowchart illustrating the troubleshooting steps for common issues in Ropivacaine HPLC analysis.

References

Technical Support Center: Mitigating Ropivacaine-Induced Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating ropivacaine-induced cytotoxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

General Questions

  • What is ropivacaine and why is its cytotoxicity a concern in primary cell cultures? Ropivacaine is a long-acting local anesthetic. While widely used in clinical settings, studies have shown that it can induce cytotoxicity in various primary cell types, including neurons, chondrocytes, myotubes, and tenofibroblasts.[1][2][3][4] This is a concern for researchers as it can affect the viability and function of cells in vitro, potentially confounding experimental results.

  • What are the known mechanisms of ropivacaine-induced cytotoxicity? Ropivacaine-induced cytotoxicity is multifactorial and involves several key mechanisms:

    • Apoptosis (Programmed Cell Death): Ropivacaine can induce apoptosis by activating caspases (such as caspase-3, -7, and -9), damaging mitochondrial DNA, and altering the expression of apoptosis-related proteins like Bcl-2 and Bax.[2][5][6][7]

    • Mitochondrial Dysfunction: It can disrupt mitochondrial function by inhibiting respiratory complex I and II activities, leading to decreased ATP production and energy depletion.[5][8][9]

    • Oxidative Stress: Ropivacaine exposure can lead to an increase in intracellular reactive oxygen species (ROS), causing oxidative damage to cellular components.[1][2][10]

    • Activation of Signaling Pathways: The cytotoxicity of ropivacaine has been linked to the activation of mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, and the inhibition of pro-survival pathways like Akt/mTOR.[2][4][8][9][11]

  • How does ropivacaine's cytotoxicity compare to other local anesthetics like bupivacaine and lidocaine? Generally, ropivacaine is considered to be less cytotoxic than bupivacaine and lidocaine at clinically relevant concentrations.[2][3][12][13][14] However, its toxicity is still dose- and time-dependent.[2][3][15]

Troubleshooting Unexpected Cytotoxicity

  • My primary cell cultures are showing higher-than-expected cell death after ropivacaine treatment. What should I check? If you observe excessive cytotoxicity, consider the following troubleshooting steps:

    • Verify Ropivacaine Concentration: Double-check your calculations and dilution factors to ensure the final concentration is accurate.

    • Assess Culture Health: Ensure your primary cells are healthy and not stressed before initiating the experiment. Factors like passage number, confluency, and media quality can impact susceptibility to cytotoxic agents.

    • Optimize Exposure Time: Ropivacaine's toxicity is time-dependent.[2][3] Consider reducing the exposure duration in your initial experiments.

    • Check for Contamination: Microbial contamination can exacerbate cytotoxicity. Regularly screen your cultures for any signs of contamination.

    • Use a Positive Control: Include a known cytotoxic agent as a positive control to ensure your cell viability assay is working correctly.

  • I'm seeing a lot of variability in cytotoxicity between different batches of primary cells. How can I minimize this? Variability is a common challenge with primary cells. To minimize this:

    • Standardize Cell Isolation and Culture: Use a consistent protocol for isolating and culturing your primary cells.

    • Characterize Your Cells: Ensure that each batch of primary cells expresses the expected markers and exhibits typical morphology.

    • Pool Donors (If Possible): If your experimental design allows, pooling cells from multiple donors can help to average out individual variabilities.

    • Increase Replicates: Use a sufficient number of technical and biological replicates to account for inherent variability.

Troubleshooting Guides

Guide 1: Unexpectedly High Cell Death

This guide provides a systematic approach to troubleshooting excessive cell death in your primary cell cultures following ropivacaine treatment.

start High Cell Death Observed check_concentration Verify Ropivacaine Concentration and Purity start->check_concentration check_culture_health Assess Baseline Cell Health check_concentration->check_culture_health Concentration OK dose_response Perform Dose-Response and Time-Course Study check_concentration->dose_response Error Found check_exposure Review Exposure Time and Conditions check_culture_health->check_exposure Cells Healthy check_culture_health->dose_response Suboptimal Health check_exposure->dose_response Conditions OK check_exposure->dose_response Adjust Conditions mitigation Consider Mitigation Strategies dose_response->mitigation end Optimized Protocol mitigation->end

Caption: Troubleshooting workflow for unexpected ropivacaine-induced cytotoxicity.

Guide 2: Inconsistent Results Across Experiments

This guide helps to identify and address sources of variability in your ropivacaine cytotoxicity assays.

start Inconsistent Results check_reagents Check Reagent Consistency and Storage start->check_reagents check_protocol Standardize Experimental Protocol check_reagents->check_protocol Reagents OK increase_replicates Increase Technical and Biological Replicates check_reagents->increase_replicates Inconsistency Found check_cell_source Evaluate Primary Cell Source Variability check_protocol->check_cell_source Protocol Standardized check_protocol->increase_replicates Protocol Variable check_cell_source->increase_replicates Source Consistent data_analysis Refine Data Analysis Methods check_cell_source->data_analysis Source Variable increase_replicates->data_analysis end Reproducible Results data_analysis->end

Caption: Workflow for addressing inconsistent results in cytotoxicity assays.

Data Presentation

Table 1: Cytotoxicity of Ropivacaine in Different Primary Cell Types
Cell TypeConcentrationExposure TimeViability Assay% Cell Viability (Approx.)Reference
Human Chondrocytes0.2% Ropivacaine120 hoursFlow CytometryNot significantly affected[5]
Human Chondrocytes0.5% Ropivacaine120 hoursFlow CytometrySignificant decrease[5]
Canine Chondrocytes0.062% Ropivacaine24 hoursMTT Assay64%[12]
Rat Sensory Neurons2.5 mg/mL Ropivacaine24 hoursTrypan Blue50%[16]
Human Tenofibroblasts0.2% Ropivacaine-Annexin V/PILeast toxic among tested[2]
Mouse Myotubes2500 ppm Ropivacaine1 hourFlow CytometrySignificantly higher than bupivacaine[3]
Table 2: Comparison of Cytotoxicity between Ropivacaine, Bupivacaine, and Lidocaine
Cell TypeAnesthetic & ConcentrationExposure TimeViability AssayKey FindingReference
Human Chondrocytes0.5% Bupivacaine24 hoursLive/Dead Staining16% Viability[15]
Human Chondrocytes0.75% Ropivacaine24 hoursLive/Dead Staining80% Viability[15]
Human Chondrocytes1% Lidocaine3 hours-Significant chondrotoxicity[13]
Human Chondrocytes0.5% Ropivacaine12 hours-No significant chondrotoxicity[13]
Canine Chondrocytes0.062% Bupivacaine24 hoursMTT Assay11.33% Viability[12]
Canine Chondrocytes0.062% Ropivacaine24 hoursMTT Assay64% Viability[12]
Human Adipose-Derived MSCsLidocaine, Bupivacaine, Ropivacaine-MTS, Live/DeadRopivacaine was the least cytotoxic[14]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed primary cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of ropivacaine and controls for the desired exposure time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture and treat cells with ropivacaine as described for the MTT assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Signaling Pathways and Workflows

Ropivacaine-Induced Apoptosis Pathway

ropivacaine Ropivacaine mitochondria Mitochondrial Dysfunction ropivacaine->mitochondria ros Increased ROS ropivacaine->ros caspase9 Caspase-9 Activation mitochondria->caspase9 ros->mitochondria caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified pathway of ropivacaine-induced apoptosis.

Experimental Workflow for Assessing Cytotoxicity and Mitigation

cluster_0 Cytotoxicity Assessment cluster_1 Mitigation Strategy cell_culture Primary Cell Culture treatment Ropivacaine Treatment (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, Live/Dead) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) viability_assay->apoptosis_assay pretreatment Pre-treatment with Mitigating Agent (e.g., N-acetylcysteine) apoptosis_assay->pretreatment If cytotoxic ropivacaine_treatment Ropivacaine Co-treatment pretreatment->ropivacaine_treatment repeat_assays Repeat Viability and Apoptosis Assays ropivacaine_treatment->repeat_assays

Caption: General experimental workflow for cytotoxicity assessment and mitigation.

Mitigation Strategies

  • How can I mitigate ropivacaine-induced cytotoxicity in my experiments? Several strategies can be employed to reduce the cytotoxic effects of ropivacaine:

    • Use the Lowest Effective Concentration: Determine the lowest concentration of ropivacaine that achieves the desired experimental effect while minimizing cytotoxicity.

    • Limit Exposure Duration: Use the shortest possible exposure time that is sufficient for your experimental needs.

    • Co-treatment with Antioxidants: Antioxidants like N-acetylcysteine (NAC) have been shown to protect against local anesthetic-induced cytotoxicity by scavenging ROS.[17][18] Pre-incubating cells with NAC before ropivacaine exposure can significantly improve cell viability.[17]

    • Pharmacological Inhibition of Stress Pathways: Inhibition of specific MAPK pathways, such as p38, has been shown to attenuate ropivacaine-induced neurotoxicity.[11]

    • Enhancing Pro-Survival Pathways: Activating pro-survival pathways, for instance by enhancing mitochondrial STAT3 translocation, has been suggested to prevent ropivacaine-induced apoptosis.[6] Quercetin has also been shown to protect against ropivacaine-induced neurotoxicity by stimulating autophagy.[19]

N-acetylcysteine (NAC) as a Mitigating Agent

NAC is a potent antioxidant that can protect against ropivacaine-induced cell death. It is thought to work by directly scavenging reactive oxygen species and replenishing intracellular glutathione stores, thereby reducing oxidative stress.[17][20] A typical pre-treatment protocol involves incubating the primary cells with 10 mM NAC for 1 hour before exposing them to ropivacaine.[17]

References

Strategies to reduce the cardiotoxicity of Ropivacaine in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues related to Ropivacaine-induced cardiotoxicity in experimental models.

Frequently Asked Questions (FAQs)

1. What are the common signs of Ropivacaine-induced cardiotoxicity in rodent models?

In rodent models, the primary indicators of Ropivacaine cardiotoxicity following systemic administration include significant electrocardiogram (ECG) changes and hemodynamic instability. Researchers should monitor for a progressive decrease in heart rate (bradycardia) and a widening of the QRS complex.[1] These electrophysiological changes can lead to arrhythmias and eventually cardiac arrest.

2. What is the primary mechanism of Ropivacaine-induced cardiotoxicity?

Ropivacaine, like other local anesthetics, primarily exerts its cardiotoxic effects by blocking voltage-gated sodium (NaV) channels in cardiac muscle cells.[2] This action inhibits the rapid influx of sodium required for the initiation and propagation of the cardiac action potential, leading to conduction delays (QRS prolongation) and reduced myocardial contractility.[2][3][4] Additionally, Ropivacaine can interfere with potassium (K+) and calcium (Ca2+) channels, further disrupting cardiac electrophysiology.[3] Some studies also suggest that Ropivacaine impairs mitochondrial function by inhibiting ATP production, which is crucial for cardiomyocyte function.[5][6]

3. What are the established interventional strategies to mitigate Ropivacaine cardiotoxicity in animal models?

The most widely studied and effective rescue strategy is the administration of a 20% lipid emulsion.[1][7] The proposed "lipid sink" theory suggests that the lipid emulsion sequesters the lipophilic Ropivacaine molecules, reducing their plasma concentration and availability to bind to cardiac ion channels.[1] Other investigated strategies include the use of sodium bicarbonate, which can help to reverse the effects of sodium channel blockade, and dexmedetetomidine, which has shown some cardioprotective effects.[8][9][10]

4. Can I administer a lipid emulsion prophylactically to prevent cardiotoxicity?

Yes, experimental evidence suggests that prophylactic administration of a 20% lipid emulsion can have a protective effect against Ropivacaine-induced cardiotoxicity.[1] In a study on Wistar rats, administering a lipid emulsion two minutes prior to Ropivacaine resulted in a less pronounced decrease in heart rate compared to the group that received Ropivacaine alone.[1]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible cardiotoxic effects of Ropivacaine.

Possible Cause 1: Incorrect dosage or administration rate.

  • Solution: Ensure the dose of Ropivacaine is sufficient to induce toxicity. A common method is repeated intravenous administration of a set dose at regular intervals. For example, in Wistar rats (200-300g), administering 0.1 mL of 2 mg/mL Ropivacaine every 2 minutes has been shown to induce cardiotoxicity.[1]

Possible Cause 2: Variation in animal physiology.

  • Solution: Use a homogenous group of animals in terms of age, weight, and sex. Acclimate the animals to the laboratory conditions for at least two weeks before the experiment to minimize stress-related physiological variations.[1]

Possible Cause 3: Anesthetic interference.

  • Solution: The choice of general anesthetic can influence cardiovascular parameters. Isoflurane is a commonly used anesthetic in these types of studies.[1] It is crucial to maintain a stable plane of anesthesia throughout the experiment.

Issue 2: Failure of lipid emulsion rescue to reverse cardiotoxicity.

Possible Cause 1: Delayed administration of the lipid emulsion.

  • Solution: Lipid emulsion therapy is most effective when administered promptly after the onset of cardiotoxic signs. In experimental protocols, the rescue agent is typically given within a few minutes of observing significant ECG changes.[9]

Possible Cause 2: Insufficient dosage of lipid emulsion.

  • Solution: The recommended dosage for lipid emulsion rescue needs to be followed. For instance, in a pig model, an initial bolus of 1.5 ml/kg of 20% lipid emulsion was administered over one minute, followed by an infusion of 0.25 ml/kg/min.[9]

Possible Cause 3: Severe, irreversible cardiotoxicity.

  • Solution: At very high doses of Ropivacaine, the cardiotoxic effects may be too severe to be reversed. It is important to establish a dose-response curve for Ropivacaine in your specific experimental model to identify a dose that induces reproducible but reversible cardiotoxicity.

Quantitative Data Summary

Table 1: Effect of Prophylactic Lipid Emulsion on Ropivacaine-Induced Cardiotoxicity in Wistar Rats [1]

ParameterRopivacaine Only (Group A)Lipid Emulsion + Ropivacaine (Group B)p-value
Baseline Heart Rate (beats/min) 0.073
Baseline QRS Duration (ms) 0.715
Heart Rate Change from Baseline -57% (SD = 25.4%)-28.5% (SD = 9.94%)0.006
QRS Duration Change from Baseline 195% (SD = 148%)134% (SD = 65.8%)0.262

Table 2: Comparison of Antidotes for Reversing Ropivacaine-Induced QRS Prolongation in Pigs [10]

Treatment GroupSinus QRS Recovery (>30% of Lengthening) within 1 minute
Sodium Bicarbonate 7 out of 8 animals
Lipid Emulsion 2 out of 8 animals
Saline (Control) 0 out of 8 animals

Experimental Protocols

Protocol 1: Induction of Ropivacaine Cardiotoxicity and Prophylactic Lipid Emulsion Treatment in Rats[1]
  • Animal Model: Male Wistar rats (10-12 weeks old, 200-300g).

  • Anesthesia: Induce and maintain general anesthesia with Isoflurane.

  • Vascular Access: Establish venous access, for example, via inferior vena cava puncture.

  • Grouping:

    • Group A (Ropivacaine only): Administer 0.1 mL of 2 mg/mL Ropivacaine intravenously every 2 minutes.

    • Group B (Prophylactic Lipid Emulsion): Administer 0.3-0.4 mL of 20% lipid emulsion intravenously 2 minutes prior to the first Ropivacaine injection. Then, administer Ropivacaine as in Group A.

  • Monitoring: Continuously monitor ECG to record heart rate and QRS duration.

  • Endpoint: The experiment can be terminated after a set number of Ropivacaine administrations (e.g., four) or upon reaching a predefined cardiotoxic endpoint (e.g., asystole).

Protocol 2: Reversal of Ropivacaine Cardiotoxicity with Sodium Bicarbonate or Lipid Emulsion in Pigs[9]
  • Animal Model: Domestic pigs.

  • Anesthesia and Instrumentation: Anesthetize, intubate, and instrument the animals for continuous hemodynamic and electrophysiological monitoring.

  • Toxicity Induction: Administer a bolus of 5 mg/kg Ropivacaine intravenously over 30 seconds.

  • Treatment (3 minutes post-Ropivacaine):

    • ILE Group: Administer a 1.5 ml/kg bolus of 20% lipid emulsion over 1 minute, followed by an infusion of 0.25 ml/kg/min.

    • NaHCO3 Group: Administer a 2 mEq/kg bolus of sodium bicarbonate over 1-2 minutes, followed by an infusion of 1 mEq/kg/h.

    • Control Group: Administer a saline solution.

  • Monitoring: Evaluate electrophysiological parameters for at least 30 minutes post-treatment.

Visualizations

Ropivacaine_Cardiotoxicity_Pathway cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Effects cluster_outcome Clinical Manifestation Ropivacaine Ropivacaine NaV Voltage-Gated Na+ Channel Ropivacaine->NaV Blocks CaV L-type Ca2+ Channel Ropivacaine->CaV Blocks KV K+ Channel Ropivacaine->KV Blocks Mitochondria Mitochondria Ropivacaine->Mitochondria Inhibits AP_Inhibition Action Potential Inhibition NaV->AP_Inhibition Leads to Contractility_Decrease Decreased Contractility CaV->Contractility_Decrease Impacts KV->AP_Inhibition Contributes to Arrhythmia Arrhythmia & Conduction Block AP_Inhibition->Arrhythmia ATP_Reduction Reduced ATP Production Mitochondria->ATP_Reduction ATP_Reduction->Contractility_Decrease Contractility_Decrease->Arrhythmia

Caption: Signaling pathway of Ropivacaine-induced cardiotoxicity.

Caption: Experimental workflow for lipid emulsion rescue.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Issue Inconsistent Cardiotoxicity Dosage Incorrect Dosage/ Administration Rate Issue->Dosage Physiology Animal Physiological Variation Issue->Physiology Anesthesia Anesthetic Interference Issue->Anesthesia Verify_Dose Verify Dose Calculation & Infusion Protocol Dosage->Verify_Dose Address with Standardize_Animals Standardize Animal Characteristics & Acclimate Physiology->Standardize_Animals Address with Stabilize_Anesthesia Ensure Stable Plane of Anesthesia Anesthesia->Stabilize_Anesthesia Address with

References

Addressing batch-to-batch variability of Ropivacaine standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ropivacaine reference standards. This resource is designed for researchers, analytical scientists, and drug development professionals to address common issues related to batch-to-batch variability of Ropivacaine standards during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is a Ropivacaine reference standard and why is it important?

A Ropivacaine reference standard is a highly purified and well-characterized material used as a benchmark for analytical measurements.[1] It is crucial for ensuring the accuracy, precision, and reliability of qualitative and quantitative analyses of Ropivacaine in various samples.[1] These standards are used for assay determination, impurity profiling, and identity confirmation in pharmaceutical quality control and research.

Q2: What kind of information should I expect to find on the Certificate of Analysis (CoA) for my Ropivacaine standard?

A Certificate of Analysis for a Ropivacaine standard should provide comprehensive information about the material's identity, purity, and characterization. Key details typically include:

  • Batch or lot number

  • Chemical name and structure

  • CAS number

  • Molecular formula and weight

  • Purity value (e.g., as a percentage)

  • Results of analytical tests used for characterization (e.g., HPLC, NMR, Mass Spectrometry)

  • Information on identified impurities

  • Recommended storage conditions

  • An expiration or retest date[2]

Q3: What are the common causes of batch-to-batch variability in a Ropivacaine standard?

Batch-to-batch variability in a Ropivacaine standard can arise from several factors during the synthesis and purification process. These can include:

  • Minor differences in the synthetic route: Variations in reaction conditions can lead to differing impurity profiles.

  • Efficiency of purification steps: The effectiveness of crystallization or chromatographic purification can vary, impacting the final purity.[3]

  • Raw material consistency: Variability in the starting materials and reagents can propagate through the manufacturing process.

  • Storage and handling: Improper storage conditions, such as exposure to light, humidity, or inappropriate temperatures, can lead to degradation over time.[4]

Q4: What is an acceptable level of variability between different batches of Ropivacaine standard?

The acceptable variability is defined by pharmacopeial monographs (e.g., USP, BP) and internal specifications. For instance, the United States Pharmacopeia (USP) specifies that Ropivacaine Hydrochloride should contain not less than 98.5% and not more than 101.0% of C17H26N2O · HCl, calculated on an anhydrous basis.[5] Specific impurities also have defined limits. For example, Ropivacaine related compound B (the R-enantiomer) should not exceed 0.5%.[6]

Data Presentation: Ropivacaine Standard Batch Comparison

The following table provides a hypothetical but representative comparison of two different batches of Ropivacaine Hydrochloride standard, based on typical specifications found in pharmacopeial monographs.

ParameterBatch ABatch BAcceptance Criteria (Example)
Assay (anhydrous basis) 99.8%99.5%98.5% - 101.0%[5]
Water Content 0.2%0.3%Report value
Ropivacaine Related Compound A (2,6-dimethylaniline) < 10 ppm< 10 ppmNMT 10 ppm[5]
Ropivacaine Related Compound B (R-enantiomer) 0.12%0.15%NMT 0.5%[6]
Any other individual impurity 0.08%0.09%NMT 0.1%[5]
Total Impurities 0.20%0.24%NMT 0.5%[5]

NMT: Not More Than

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the analysis of Ropivacaine that may be related to standard variability.

Issue 1: Inconsistent Peak Areas or Retention Times in HPLC Analysis

If you observe significant variations in peak areas or retention times for your Ropivacaine standard across different runs or between batches, follow this troubleshooting workflow.

HPLC_Troubleshooting cluster_InitialCheck Initial Checks cluster_Investigation Investigation Path cluster_Resolution Resolution Start Inconsistent Peak Area or Retention Time CheckSystem Verify HPLC System Suitability (Pressure, Flow Rate, Temperature) Start->CheckSystem PrepFresh Prepare Fresh Mobile Phase and Standard Solution CheckSystem->PrepFresh System OK Rerun Re-run Analysis with Fresh Preparations PrepFresh->Rerun CheckColumn Inspect Column (Age, Contamination) Rerun->CheckColumn Inconsistency Persists ProblemSolved Problem Resolved Rerun->ProblemSolved Results Consistent CheckMethod Review Method Parameters (Gradient, Wavelength) CheckColumn->CheckMethod Column OK NewBatch Test a New Batch of Standard CheckMethod->NewBatch Method OK ContactSupport Contact Standard Supplier with Batch Numbers NewBatch->ProblemSolved New Batch is Consistent NewBatch->ContactSupport Variability Confirmed Between Batches

Caption: Workflow for troubleshooting HPLC inconsistencies.

Detailed Steps:

  • Verify System Suitability: Before suspecting the standard, ensure your HPLC system is performing correctly. Check for stable pressure, accurate flow rate, and consistent column temperature.[7]

  • Prepare Fresh Solutions: Prepare a new mobile phase and a fresh stock solution of your Ropivacaine standard. Ensure the standard is fully dissolved and the solvent is compatible with the mobile phase.[8]

  • Re-run Analysis: Analyze the freshly prepared standard solution. If the results are now consistent, the issue may have been with the previous solution's stability or preparation.

  • Evaluate the Column: If inconsistency persists, check the column's performance log. Column contamination or degradation can lead to shifting retention times and poor peak shape.[9] Consider flushing the column or replacing it if it's old.

  • Review Method Parameters: Double-check all method parameters, including the mobile phase composition, gradient program, detector wavelength (typically 240 nm for Ropivacaine), and injection volume.[5]

  • Test a Different Batch: If possible, analyze a different batch of the Ropivacaine standard. If the new batch provides consistent results, this points towards an issue with the specific batch .

  • Contact Supplier: If you confirm that the variability is linked to a specific batch, contact the supplier. Provide them with the batch numbers and your experimental data.

Issue 2: Appearance of Unexpected Peaks (Impurities)

The presence of unexpected peaks can indicate degradation of the standard or issues with the analytical system.

Impurity_Troubleshooting cluster_Source_Identification Source Identification cluster_Actions Corrective Actions Start Unexpected Peaks Observed CheckBlank Inject a Blank (Mobile Phase/Solvent) Start->CheckBlank SystemContamination System Contamination (Ghost Peaks) CheckBlank->SystemContamination Peak Present in Blank StandardDegradation Potential Standard Degradation/Impurity CheckBlank->StandardDegradation Peak Absent in Blank FlushSystem Flush HPLC System and Use Fresh Mobile Phase SystemContamination->FlushSystem ReviewCoA Review Certificate of Analysis for Known Impurities StandardDegradation->ReviewCoA CheckStorage Verify Standard's Storage Conditions and Age ReviewCoA->CheckStorage Impurity Not Listed ContactSupplier Contact Supplier for Further Information CheckStorage->ContactSupplier Storage Conditions Correct

Caption: Logic for identifying the source of unexpected peaks.

Detailed Steps:

  • Inject a Blank: First, inject a sample of your mobile phase or the solvent used to dissolve the standard. If the unexpected peak is present, it's likely a "ghost peak" from system contamination.[9]

  • System Contamination: If a ghost peak is identified, flush the entire HPLC system, including the injector and detector, with a strong solvent like isopropanol. Use freshly prepared mobile phase.

  • Review the Certificate of Analysis (CoA): If the peak is absent in the blank, it originates from your standard. Review the CoA for the specific batch to see if this impurity is known and quantified. Ropivacaine has several known related substances, such as Ropivacaine impurity G.[4]

  • Check Storage and Handling: Verify that the standard has been stored according to the manufacturer's recommendations (e.g., correct temperature, protection from light). Consider the age of the standard and if it has passed its retest date.

  • Contact Supplier: If the impurity is not listed on the CoA or is present at a level higher than specified, contact the supplier for technical support.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Ropivacaine Purity

This protocol is a representative method based on common pharmacopeial procedures for determining the purity of a Ropivacaine standard.

1. Materials and Reagents:

  • Ropivacaine Hydrochloride Reference Standard

  • Acetonitrile (HPLC grade)

  • Monobasic sodium phosphate

  • Disodium hydrogen phosphate dihydrate

  • Water (HPLC grade)

  • Bupivacaine Hydrochloride RS (for system suitability)

2. Chromatographic Conditions:

  • Column: C8 or C18, 3.9-mm × 15-cm; 4-µm packing (e.g., L1 packing)[5]

  • Mobile Phase: A 1:1 mixture of Acetonitrile and a pH 8.0 Phosphate Buffer.[5]

    • Buffer Preparation: Combine 1.3 mL of 138 g/L monobasic sodium phosphate solution and 32.5 mL of 89 g/L disodium hydrogen phosphate dihydrate solution, and dilute with water to 1 L. Adjust pH to 8.0 if necessary.[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detector: UV at 240 nm[5]

  • Injection Volume: 20 µL[5]

  • Column Temperature: Ambient or controlled at 25°C

3. Solution Preparation:

  • System Suitability Solution: Prepare a solution containing approximately 10 µg/mL each of Ropivacaine Hydrochloride RS and Bupivacaine Hydrochloride RS in the Mobile Phase.[5]

  • Standard Solution: Prepare a solution of Ropivacaine Hydrochloride RS in the Mobile Phase at a concentration of approximately 2.75 mg/mL.[5]

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the System Suitability Solution.

  • Verify system suitability requirements:

    • The resolution between the Ropivacaine and Bupivacaine peaks should be not less than 6.0.[5]

    • The signal-to-noise ratio for the Ropivacaine peak should be not less than 10.[5]

  • Inject the Standard Solution in replicate (e.g., n=5).

  • Analyze the resulting chromatogram. Calculate the area of the main Ropivacaine peak and any impurity peaks.

  • Calculate the percentage of each impurity using the formula: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100.

7. Acceptance Criteria:

  • Compare the calculated impurity levels against the specifications on the Certificate of Analysis or in the relevant pharmacopeia. For example, total impurities should not exceed 0.5%.[5]

References

Technical Support Center: Enhancing the Long-Term Stability of Ropivacaine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering stability challenges with Ropivacaine formulations. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and extend the shelf-life of your experimental and clinical preparations.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems that may arise during the formulation and storage of Ropivacaine solutions.

Issue 1: Precipitation or Cloudiness Observed in the Formulation

Possible Cause 1: pH Shift Above 6.0 Ropivacaine hydrochloride's solubility is significantly limited at a pH above 6.0.[1] Accidental mixing with alkaline solutions or improper buffering can cause the free base to precipitate out of solution.

  • Immediate Action:

    • Quarantine the affected batch. Do not use.

    • Measure the pH of the formulation.

    • If the pH is > 6.0, it is the likely cause.

  • Preventative Measures:

    • Strictly control the pH of all excipients and diluents.

    • Incorporate a suitable buffering system (e.g., phosphate or citrate buffers) to maintain the pH within the optimal range (typically 4.0-6.0).

    • When mixing with other drugs, verify their pH and compatibility. For instance, mixing with sodium bicarbonate to speed onset can induce precipitation if not administered immediately.[2][3]

Possible Cause 2: Incompatibility with Other Drugs or Excipients Certain drugs, like the steroid betamethasone, can cause microscopic and macroscopic crystal formation when mixed with Ropivacaine, leading to a significant loss of active ingredient concentration.[4][5]

  • Immediate Action:

    • Visually inspect the solution under magnification.

    • If crystals are observed, the mixture is unstable and should be discarded.

  • Preventative Measures:

    • Conduct thorough compatibility studies before combining Ropivacaine with other active pharmaceutical ingredients (APIs) or novel excipients.

    • Consult literature for known incompatibilities. For example, dexamethasone has been shown to be more physicochemically stable with Ropivacaine than betamethasone.[4][5]

Possible Cause 3: Temperature-Related Effects Low temperatures can sometimes decrease the solubility of drug substances, while high temperatures can accelerate degradation, potentially forming insoluble degradants.

  • Immediate Action:

    • Review the storage temperature records for the batch.

    • Allow the solution to return to room temperature to see if the precipitate redissolves (indicating temperature-dependent solubility).

  • Preventative Measures:

    • Store formulations within the recommended temperature range (typically controlled room temperature or refrigerated, 2-25°C), as determined by your stability studies.[6]

    • Avoid freezing Ropivacaine solutions unless specifically formulated for it.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that degrade Ropivacaine in aqueous solutions?

A1: The primary factors affecting Ropivacaine stability are pH, temperature, and light .

  • pH: Ropivacaine is susceptible to alkaline hydrolysis, which involves the cleavage of the amide bond.[7] Its solubility is also highly pH-dependent, with precipitation occurring at a pH above 6.0.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation. Studies show that Ropivacaine, when mixed with other compounds, exhibits significantly faster degradation at 40°C compared to 21°C or 4°C.[8]

  • Light: As mandated by ICH Q1B guidelines, photostability testing is crucial.[9][10] Exposure to UV or certain wavelengths of light can lead to photodegradation, necessitating storage in light-protected containers.

Q2: My Ropivacaine concentration is decreasing over time, but I don't see any precipitate. What could be the cause?

A2: A loss of potency without visible precipitation can be due to chemical degradation or sorption (adsorption) to the container material.

  • Chemical Degradation: Forced degradation studies show that Ropivacaine can degrade under acidic, basic, oxidative, and thermal stress without necessarily forming insoluble products initially.[11] The primary degradation pathway under alkaline conditions is the hydrolysis of the amide linkage to form 2,6-dimethylaniline.[7]

  • Sorption to Containers: Ropivacaine, especially when in mixtures, can adsorb to the surface of certain plastics, most notably polyvinyl chloride (PVC).[12] This leads to a decrease in the drug concentration in the solution. Using containers made of glass, polypropylene, or polyolefin can mitigate this issue.[6]

Q3: What type of storage container is best for long-term stability?

A3: For optimal long-term stability, glass bottles are generally the most inert option.[13][14] If plastic containers are necessary, polyolefin or polypropylene bags are superior to PVC bags, as they exhibit significantly less sorption of the drug.[6] Studies have demonstrated good stability of Ropivacaine admixtures in polyolefin bags for at least 15 to 30 days at both refrigerated (4°C) and room temperature (25°C).[6][15]

Q4: Can I add preservatives to my Ropivacaine formulation for multi-dose use?

A4: While preservatives like methylparaben are used in some local anesthetic multi-dose vials, their compatibility with Ropivacaine must be thoroughly evaluated. Parabens can be a source of allergic reactions in sensitive individuals.[16] Any added excipient must be tested for its impact on the formulation's physical and chemical stability, as well as its potential for interaction with Ropivacaine.

Q5: How long can I expect my Ropivacaine formulation to be stable?

A5: The shelf-life is highly dependent on the formulation composition, container type, and storage conditions.

  • Ropivacaine mixed with butorphanol in 0.9% sodium chloride is stable for at least 15 days in polyolefin bags at 4°C and 25°C.[6]

  • Ropivacaine mixed with morphine, fentanyl, or clonidine is stable for up to 30 days in Mark II Polybags.[15]

  • Ropivacaine mixed with diamorphine showed stability for 70 days at 4°C in polybags before 10% degradation occurred.[8] A comprehensive stability study following ICH guidelines is required to establish a definitive shelf-life for any specific formulation.[17][18]

Data Presentation: Stability of Ropivacaine Admixtures

The following tables summarize quantitative data from stability studies.

Table 1: Stability of Ropivacaine (1-2 mg/mL) with Butorphanol (50 µg/mL) in Polyolefin Bags

Storage ConditionTime (Days)Ropivacaine Remaining (%)AppearancepH
4°C15>97%Clear, colorlessStable
25°C15>97%Clear, colorlessStable
Source: Adapted from stability studies on epidural analgesic admixtures.[6]

Table 2: Time to 10% Degradation (T₀.₉) of Diamorphine in Ropivacaine Solutions

ContainerStorage Temp.Diamorphine T₀.₉ (Days)
Syringe4°C30
Syringe21°C16
Syringe40°C6
Polybag4°C70
Polybag21°C28
Polybag40°C6
Note: Ropivacaine concentration remained stable across all conditions in this study. Source: Adapted from long-term stability studies of diamorphine in ropivacaine.[8]

Table 3: Effect of Alkalinization on 0.2% Ropivacaine Precipitation

Volume of 8.4% NaHCO₃ added to 20 mL RopivacaineResulting pH% Ropivacaine Precipitated (at 20 min)
0 mL (Control)5.510%
0.1 mL7.39~5%
0.2 mL7.51~18%
0.4 mL7.63~28%
Source: Adapted from studies on the alkalinization and precipitation characteristics of ropivacaine.[2]

Mandatory Visualizations

Ropivacaine_Degradation_Pathway Ropivacaine Ropivacaine (S)-N-(2,6-dimethylphenyl)- 1-propylpiperidine-2-carboxamide Intermediate Amide Bond (Site of Hydrolysis) Ropivacaine->Intermediate Alkaline Hydrolysis (pH > 7) Degradant 2,6-Dimethylaniline Intermediate->Degradant Cleavage High_pH High pH High_pH->Ropivacaine High_Temp High Temp High_Temp->Ropivacaine Oxidation Oxidation Oxidation->Ropivacaine

Caption: Primary alkaline degradation pathway of Ropivacaine.

Stability_Testing_Workflow cluster_prep 1. Formulation & Preparation cluster_storage 2. Storage Conditions (ICH Guidelines) cluster_analysis 3. Time-Point Analysis cluster_tests 4. Analytical Tests Formulate Prepare Ropivacaine Formulation Batches Package Package in Target Container Systems (Glass, PVC, Polyolefin) Formulate->Package LongTerm Long-Term (e.g., 25°C/60% RH) Package->LongTerm Accelerated Accelerated (e.g., 40°C/75% RH) Package->Accelerated Photo Photostability (Light Exposure) Package->Photo T0 T=0 LongTerm->T0 T1 T=1 Month T3 T=3 Months T6 T=6 Months T12 T=12 Months Assay HPLC Assay for Potency & Degradation Products T0->Assay Appearance Visual Inspection (Color, Clarity) T0->Appearance pH_Test pH Measurement T0->pH_Test Particulate Particulate Matter T0->Particulate T1->Assay T3->Assay T6->Assay T12->Assay

Caption: Experimental workflow for a Ropivacaine stability study.

Troubleshooting_Logic Start Instability Observed (Precipitate, Color Change, Potency Loss) Check_Appearance Is there visible precipitate or haze? Start->Check_Appearance Check_pH Measure pH Check_Appearance->Check_pH Yes Check_Potency No Precipitate. Is potency <90%? Check_Appearance->Check_Potency No pH_High pH > 6.0? Check_pH->pH_High Cause_Precipitation Cause: Alkalinization/ Incompatibility. Action: Discard batch, reformulate with buffer. pH_High->Cause_Precipitation Yes Check_Compatibility Review formulation for known incompatibilities (e.g., betamethasone). pH_High->Check_Compatibility No Check_Container Is container PVC? Check_Potency->Check_Container Yes Forced_Deg Likely Cause: Chemical Degradation. Action: Perform forced degradation study to identify degradants and pathways. Consider antioxidants or light protection. Check_Potency->Forced_Deg No (e.g. color change) Cause_Sorption Likely Cause: Sorption. Action: Re-test using glass or polyolefin containers. Check_Container->Cause_Sorption Yes Check_Container->Forced_Deg No

Caption: Troubleshooting decision tree for Ropivacaine instability.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Ropivacaine and Degradation Products

This protocol outlines a general method for quantifying Ropivacaine and separating its potential degradation products, consistent with principles from various published methods.[8][11][19][20]

  • Objective: To determine the concentration of Ropivacaine and detect the presence of degradation products in a formulation over time.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with UV or Photodiode Array (PDA) detector.

    • Autosampler and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 µm).[11]

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM KH₂PO₄). The ratio can be optimized, but a starting point is Acetonitrile:Buffer (e.g., 35:65 v/v).[11] The pH of the buffer should be adjusted to the acidic range (e.g., pH 2.5 - 4.0) to ensure good peak shape for the amine-containing analyte.[20]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm or 220 nm.[12][20]

    • Column Temperature: 30-40°C.

    • Injection Volume: 20 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of Ropivacaine reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

    • Sample Preparation: Dilute the Ropivacaine formulation samples with the mobile phase to fall within the calibration curve range.

    • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • Analysis: Inject the calibration standards to generate a standard curve. Then, inject the stability samples.

    • Data Evaluation: Quantify the Ropivacaine concentration in the samples using the calibration curve. Monitor the chromatograms for any new peaks, which indicate potential degradation products. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main Ropivacaine peak.

Protocol 2: Forced Degradation Study

This protocol is essential for identifying potential degradation pathways and ensuring the analytical method is stability-indicating, as per ICH guidelines.[21]

  • Objective: To intentionally degrade the Ropivacaine drug substance to understand its degradation behavior and validate the analytical method's specificity.

  • Procedure: Expose solutions of Ropivacaine (e.g., 1 mg/mL) to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2-8 hours). Neutralize before injection.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for a specified time.[7] Neutralize before injection. This condition is expected to generate 2,6-dimethylaniline.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for a specified time (e.g., 24 hours).

    • Thermal Degradation: Store the solution at high temperature (e.g., 80°C) for an extended period (e.g., 48-72 hours).

    • Photodegradation: Expose the solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis: Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1). Compare the chromatograms to an unstressed control to identify and quantify degradation products. The goal is to achieve 5-20% degradation of the active ingredient.

References

Overcoming challenges in the enantioselective synthesis of Ropivacaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enantioselective synthesis of (S)-Ropivacaine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Enantiomeric Excess (ee) of (S)-Pipecoloxylidide After Chiral Resolution

  • Question: My chiral resolution of racemic pipecoloxylidide with Di-p-toluoyl-L-tartaric acid (L-DTTA) or a similar resolving agent is resulting in a low enantiomeric excess of the desired (S)-enantiomer. What are the likely causes and how can I improve the selectivity?

  • Answer: Low enantiomeric excess after resolution is a common issue and can often be attributed to several factors:

    • Suboptimal Solvent System: The choice of solvent is critical for the selective crystallization of the desired diastereomeric salt. A solvent system that is too polar may not allow for effective discrimination between the diastereomers, while a solvent that is too non-polar might lead to co-precipitation.

    • Incorrect Stoichiometry of Resolving Agent: An inappropriate molar ratio of the resolving agent to the racemic mixture can lead to incomplete resolution.

    • Insufficient Equilibration Time: The diastereomeric salts may require a specific amount of time to equilibrate and for the less soluble salt to selectively crystallize.

    • Temperature Control: Inadequate temperature control during crystallization can affect the solubility of the diastereomeric salts and lead to poor selectivity.

    Troubleshooting Steps:

    • Optimize the Solvent System: Experiment with different solvent systems. For example, a mixture of a protic solvent (like isopropanol) and water, or an ether like tetrahydrofuran (THF) with water, has been shown to be effective. The ratio of the solvents should be systematically varied to find the optimal composition for selective crystallization.

    • Adjust the Resolving Agent Ratio: While a 1:1 molar ratio is a good starting point, it may be beneficial to use a slight excess or deficit of the resolving agent. Titrate the amount of resolving agent to find the optimal ratio for your specific conditions.

    • Increase Equilibration Time: Allow the crystallization to proceed for a longer period, for example, by stirring overnight at a controlled temperature, to ensure that the system has reached equilibrium.

    • Implement a Controlled Cooling Profile: Instead of rapid cooling, employ a gradual cooling ramp to promote the formation of well-defined crystals of the desired diastereomer.

Issue 2: Poor Yield and/or Purity of (S)-Ropivacaine After N-Alkylation

  • Question: The N-alkylation of (S)-pipecoloxylidide with 1-bromopropane is giving a low yield of (S)-Ropivacaine, and I'm observing significant impurities. What could be the problem?

  • Answer: Low yields and the presence of impurities in the N-alkylation step can stem from several sources:

    • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted (S)-pipecoloxylidide.

    • Side Reactions: Over-alkylation or side reactions involving the solvent or impurities can occur. The use of a strong base can also promote side reactions.

    • Inadequate Phase Transfer Conditions: If a phase transfer catalyst is used in a biphasic system, its inefficiency can lead to a slow and incomplete reaction.

    • Racemization: Although less common under typical N-alkylation conditions, harsh basic conditions or elevated temperatures could potentially lead to some degree of racemization.

    Troubleshooting Steps:

    • Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the starting material and the formation of the product. Continue the reaction until the starting material is consumed.

    • Optimize Reaction Temperature: While heating is necessary to drive the reaction, excessive temperatures can lead to side product formation. A temperature range of 75-80°C is often effective.

    • Choice of Base and Solvent: The selection of the base and solvent is crucial. Sodium hydroxide in a suitable solvent like tetrahydrofuran (THF) is a common choice. Ensure the base is fully dissolved and the reaction is well-stirred.

    • Purification of the Crude Product: The crude product will likely contain inorganic salts and potentially unreacted starting materials. An effective workup, including washing with water to remove salts and recrystallization from a suitable solvent like ethyl acetate, is essential for obtaining a pure product.

Issue 3: Presence of Impurity 'F' (Acetone Adduct) in the Final Product

  • Question: My final (S)-Ropivacaine hydrochloride product is contaminated with impurity 'F', the acetone adduct. How is this formed and how can I avoid it?

  • Answer: Impurity 'F', chemically known as (8a,S)-2-(2,6-dimethylphenyl)-3,3-dimethylhexahydro-imidazo[1,5-a]pyridin-1(5H)-one, is formed from the reaction of (S)-pipecoloxylidide with acetone, which is often used as a solvent. The acidic conditions can catalyze the condensation reaction between the secondary amine of the pipecoline ring and the ketone.

    Prevention Strategy:

    • Avoid Ketonic Solvents: The most effective way to prevent the formation of impurity 'F' is to avoid the use of ketonic solvents like acetone, particularly in acidic conditions or during the workup of the free base.

    • Alternative Solvents for Crystallization: For the preparation of the hydrochloride salt, consider using non-ketonic solvents such as isopropanol. A process described involves dissolving the Ropivacaine base in water with hydrochloric acid, followed by concentration and precipitation with isopropanol.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the enantioselective synthesis of (S)-Ropivacaine?

A1: The most critical step is the chiral resolution of the racemic pipecoloxylidide. The efficiency of this step directly determines the enantiomeric purity of the final product, as it is difficult to improve the enantiomeric excess in subsequent steps. A successful resolution, achieving high diastereomeric and subsequent enantiomeric purity, is key to a successful synthesis.

Q2: How can I accurately determine the enantiomeric purity of my (S)-Ropivacaine sample?

A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for determining the enantiomeric purity of Ropivacaine. Several chiral columns are commercially available that can effectively separate the (S)- and (R)-enantiomers. Capillary Electrophoresis (CE) with a chiral selector, such as a cyclodextrin, is another powerful technique for enantiomeric purity analysis.[1][2][3]

Q3: What are the typical yields and enantiomeric excess values I should expect at each stage?

A3: The expected yields and enantiomeric excess can vary depending on the specific process and scale. However, based on published procedures, you can aim for the following benchmarks:

StageParameterTypical Value
Chiral Resolution Chiral Purity of (S)-Pipecoloxylidide DBTA salt>97%
Purification of (S)-Pipecoloxylidide Enantiomeric Purity>99%
N-Alkylation Molar Yield of crude (S)-Ropivacaine base~94%
Purification of (S)-Ropivacaine Enantiomeric Purity>99.5%

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Special attention should be paid to the following:

  • Thionyl chloride: If used for the synthesis of the acid chloride, it is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood.

  • 1-Bromopropane: This is a toxic and flammable alkylating agent. Avoid inhalation and skin contact.

  • Solvents: Many organic solvents used are flammable and should be handled away from ignition sources.

Experimental Protocols

1. Chiral Resolution of Racemic Pipecoloxylidide

This protocol is adapted from a patented industrial process.

  • Materials:

    • Racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide (pipecoloxylidide)

    • Tetrahydrofuran (THF)

    • Water

    • Di-benzoyl-L-tartaric acid (DBTA)

    • Sodium Carbonate solution

    • Deionized water

  • Procedure:

    • In a suitable reactor, charge the racemic pipecoloxylidide base.

    • Add a mixture of THF and water (e.g., approximately 4:1 v/v) and stir until a clear solution is obtained.

    • Add a solution of DBTA in THF to the mixture over a period of one hour at 25-30°C.

    • Stir the reaction mass and then cool to 5-10°C. Maintain this temperature for at least 30 minutes to allow for crystallization of the (S)-pipecoloxylidide DBTA salt.

    • Filter the solid, wash with chilled THF, and dry the product. The chiral purity at this stage should be checked by HPLC and is expected to be around 97%.[4]

    • To obtain the free base, suspend the DBTA salt in water and adjust the pH to 10 with a sodium carbonate solution.

    • Stir the mixture overnight at 25-30°C.

    • Filter the precipitated (S)-pipecoloxylidide, wash with deionized water, and dry. The enantiomeric purity should be greater than 99%.[4]

2. N-Alkylation of (S)-Pipecoloxylidide to (S)-Ropivacaine

  • Materials:

    • (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide ((S)-pipecoloxylidide)

    • 1-Bromopropane

    • Sodium hydroxide

    • Deionized water

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve (S)-pipecoloxylidide in THF in a reactor.

    • Add a solution of sodium hydroxide.

    • Slowly add 1-bromopropane at 25-30°C.

    • Heat the reaction mixture to 75-80°C and maintain for 7-10 hours. Monitor the reaction for completion by TLC.

    • After completion, cool the reaction mass and add deionized water.

    • Cool further to 5-10°C and maintain for 1 hour to precipitate the crude (S)-Ropivacaine base.

    • Filter the precipitate and wash with chilled deionized water until the pH of the washings is neutral.

    • Dry the crude product. The chiral purity is expected to be around 99.75%.[4]

3. Purification of (S)-Ropivacaine Base and Conversion to Hydrochloride Monohydrate

  • Materials:

    • Crude (S)-Ropivacaine base

    • Ethyl acetate

    • Activated carbon

    • Distilled water

    • Hydrochloric acid

    • Isopropanol

  • Procedure:

    • Suspend the crude (S)-Ropivacaine base in ethyl acetate.

    • Add activated carbon and heat the mixture to 60-65°C.

    • Filter the hot solution and cool the filtrate to 0-5°C to crystallize the pure (S)-Ropivacaine base.

    • Filter and dry the purified base.

    • Suspend the pure (S)-Ropivacaine base in distilled water.

    • Carefully add hydrochloric acid to adjust the pH to 3-3.5 until the base completely dissolves.

    • Treat with activated carbon at 70-80°C for 30 minutes.

    • Filter the solution and concentrate it under vacuum.

    • Add isopropanol to the concentrate and cool to 5-10°C for about 2 hours to precipitate the pure (S)-Ropivacaine HCl monohydrate.

    • Filter, wash with chilled isopropanol, and dry the final product.

Visualizations

Enantioselective_Synthesis_Workflow cluster_0 Chiral Resolution cluster_1 N-Alkylation & Purification cluster_2 Salt Formation Racemic Pipecoloxylidide Racemic Pipecoloxylidide Resolution Resolution with L-DTTA Racemic Pipecoloxylidide->Resolution Diastereomeric Salt (S)-Pipecoloxylidide-L-DTTA (less soluble) Resolution->Diastereomeric Salt Liberation Base Treatment (e.g., Na2CO3) Diastereomeric Salt->Liberation S_Pipecoloxylidide (S)-Pipecoloxylidide Liberation->S_Pipecoloxylidide Alkylation N-Alkylation (1-Bromopropane, NaOH) S_Pipecoloxylidide->Alkylation Crude_Ropivacaine Crude (S)-Ropivacaine Alkylation->Crude_Ropivacaine Purification Recrystallization (Ethyl Acetate) Crude_Ropivacaine->Purification Pure_Ropivacaine Pure (S)-Ropivacaine Base Purification->Pure_Ropivacaine Salt_Formation Salt Formation (HCl, Isopropanol/Water) Pure_Ropivacaine->Salt_Formation Final_Product (S)-Ropivacaine HCl Monohydrate Salt_Formation->Final_Product

Caption: Workflow for the enantioselective synthesis of (S)-Ropivacaine HCl Monohydrate.

Troubleshooting_Low_EE Low_EE Low Enantiomeric Excess in Final Product Check_Intermediate Check ee of (S)-Pipecoloxylidide intermediate Low_EE->Check_Intermediate Low_Intermediate_EE Intermediate ee is low Check_Intermediate->Low_Intermediate_EE Result Good_Intermediate_EE Intermediate ee is high Check_Intermediate->Good_Intermediate_EE Result Resolution_Issue Issue with Chiral Resolution Low_Intermediate_EE->Resolution_Issue Cause Alkylation_Issue Racemization during N-Alkylation Good_Intermediate_EE->Alkylation_Issue Cause Solvent Optimize Solvent System Resolution_Issue->Solvent Stoichiometry Adjust Resolving Agent Ratio Resolution_Issue->Stoichiometry Time_Temp Increase Equilibration Time & Control Cooling Resolution_Issue->Time_Temp Base_Temp Use milder base or lower reaction temperature Alkylation_Issue->Base_Temp

Caption: Troubleshooting logic for low enantiomeric excess in (S)-Ropivacaine synthesis.

References

Technical Support Center: Enhancing Ropivacaine Encapsulation in Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the encapsulation of Ropivacaine in nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of nanoparticles used for Ropivacaine encapsulation?

A1: The most common nanoparticle systems for Ropivacaine encapsulation include polymeric nanoparticles, lipid-based nanoparticles, and hybrid systems. Poly(lactic-co-glycolic acid) (PLGA) is a frequently used biodegradable polymer due to its biocompatibility and controlled-release properties.[1][2] Lipid-polymer hybrid nanoparticles (LPNs) are also popular as they combine the structural integrity of polymers with the biocompatibility of lipids.[3][4][5][6] Additionally, novel systems like self-assembling peptide nanoparticles have been explored to achieve high drug loading and sustained release.[7][8][9]

Q2: What is a typical encapsulation efficiency for Ropivacaine in nanoparticles?

A2: Encapsulation efficiency (EE) for Ropivacaine can vary significantly depending on the nanoparticle formulation and preparation method. For instance, Ropivacaine-loaded lipid-polymer hybrid nanoparticles (LPNs) have been reported to achieve an EE of up to 90.2% ± 3.7%.[3][4][5] In contrast, encapsulation of hydrophilic drugs like Ropivacaine in PLGA nanoparticles using methods like nanoprecipitation can sometimes result in lower EE, potentially around 10-35%, due to the drug partitioning into the external aqueous phase.[1] Novel strategies, such as a "post-loading mode" for PLGA microspheres, have been developed to improve drug loading.[2]

Q3: How can I determine the encapsulation efficiency of Ropivacaine in my nanoparticles?

A3: The encapsulation efficiency is typically determined by separating the nanoparticles from the aqueous medium containing the unencapsulated drug. The amount of Ropivacaine in the supernatant is quantified, usually by High-Performance Liquid Chromatography (HPLC).[3] The EE is then calculated using the following formula:

EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100

Q4: What are the key factors influencing the encapsulation efficiency of Ropivacaine?

A4: Several factors can influence the encapsulation efficiency of Ropivacaine. For polymeric nanoparticles, the choice of organic solvent, the drug-to-polymer ratio, and the pH of the aqueous phase are critical. For lipid-polymer hybrid nanoparticles, the composition of the lipid shell and the polymer core, as well as the sonication parameters, play a significant role.[3][4] The physicochemical properties of Ropivacaine, such as its hydrophilicity, also present a challenge for encapsulation within hydrophobic polymer matrices.[10]

Q5: What is the importance of particle size and zeta potential in Ropivacaine nanoparticle formulations?

A5: Particle size and zeta potential are critical quality attributes for nanoparticle formulations. A particle size of less than 200 nm is generally preferred to potentially decrease uptake by the liver and prolong circulation time.[4] The zeta potential indicates the surface charge of the nanoparticles and is a key predictor of their stability in suspension. A high positive or negative zeta potential (typically > ±30 mV) is desirable to prevent particle aggregation due to electrostatic repulsion.[11]

Troubleshooting Guides

Low Encapsulation Efficiency
Potential Cause Recommended Solution
Drug partitioning to the external aqueous phase (for hydrophilic drugs like Ropivacaine) 1. Modify the preparation method: Consider using a double emulsion solvent evaporation technique (w/o/w) to better entrap the hydrophilic drug in the internal aqueous phase. 2. Adjust the pH of the aqueous phase: Modifying the pH can alter the ionization state of Ropivacaine, potentially reducing its aqueous solubility and favoring its partitioning into the organic phase. 3. Increase the viscosity of the internal aqueous phase: Adding viscosity-enhancing agents can hinder the diffusion of the drug into the external phase.
Poor affinity between Ropivacaine and the polymer matrix 1. Select a more suitable polymer: Consider using polymers with functional groups that can interact with Ropivacaine. 2. Employ a "post-loading" strategy: Prepare porous nanoparticles first and then load the drug into the pores.[2]
Suboptimal formulation parameters 1. Optimize the drug-to-polymer ratio: A higher polymer concentration can sometimes lead to better encapsulation. 2. Screen different organic solvents: The choice of solvent can influence polymer precipitation and drug entrapment.
Particle Size Issues (Too Large or Polydisperse)
Potential Cause Recommended Solution
Aggregation of nanoparticles 1. Optimize stabilizer concentration: Insufficient stabilizer (e.g., PVA, Pluronic F-127) can lead to particle aggregation.[1][3] 2. Check the zeta potential: A low zeta potential (close to zero) indicates instability. Consider modifying the surface charge by using charged lipids or polymers. 3. Optimize sonication parameters: Adjust the power and duration of sonication to ensure proper particle dispersion.[1]
Inappropriate formulation or process parameters 1. Adjust the polymer concentration: Higher polymer concentrations can sometimes lead to larger particles. 2. Control the rate of solvent evaporation: A slower evaporation rate can allow for the formation of smaller, more uniform particles.
Instability of Nanoparticle Suspension
Potential Cause Recommended Solution
Low surface charge (low zeta potential) 1. Incorporate charged molecules: Use charged lipids (e.g., DSPE-PEG) or polymers in your formulation to increase the surface charge and electrostatic repulsion.[4] 2. Adjust the pH of the suspension: The pH can influence the surface charge of the nanoparticles.
Inadequate stabilization 1. Increase the concentration of the stabilizer. 2. Use a combination of steric and electrostatic stabilizers.

Quantitative Data Summary

Table 1: Physicochemical Properties of Ropivacaine-Loaded Nanoparticles

Nanoparticle TypePreparation MethodParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Lipid-Polymer Hybrid Nanoparticles (LPNs)w/o/w double emulsification112.3 ± 2.6-33.2 ± 3.290.2 ± 3.75.1 ± 0.4[3][5]
PLGA NanoparticlesNanoprecipitation (modified)125 ± 12-31 ± 2 to -40 ± 315 - 35Not Reported
Self-Assembling Peptide Nanocrystals (RQC)BiomineralizationNot ReportedNot Reported69.5 ± 0.687.9 ± 0.5[9]
PLGA MicrospheresPost-loading mode~38,000Not ReportedNot Reported8.72[2]

Experimental Protocols

Protocol 1: Preparation of Ropivacaine-Loaded Lipid-Polymer Hybrid Nanoparticles (LPNs) by w/o/w Double Emulsification

This protocol is adapted from Li et al., 2019.[3][4][5]

  • Preparation of the organic phase: Dissolve poly-ε-caprolactone (PCL), poly(ethylene glycol)-distearoylphosphatidylethanolamine (PEG-DSPE), and lecithin in acetone.

  • Preparation of the internal aqueous phase: Dissolve Ropivacaine hydrochloride in a sodium dodecyl sulfate solution.

  • Formation of the primary emulsion (w/o): Add the internal aqueous phase to the organic phase and sonicate for 1 minute in an ice bath to form a water-in-oil emulsion.

  • Formation of the double emulsion (w/o/w): Pour the primary emulsion into a Pluronic® F-127 solution (e.g., 1% w/v) and sonicate again for 5 minutes in an ice bath.

  • Solvent evaporation: Stir the resulting double emulsion overnight at room temperature to allow for the evaporation of acetone.

  • Collection and purification: Collect the Ropivacaine-LPNs by ultracentrifugation, wash with ultrapure water, and lyophilize for storage.

Protocol 2: Determination of Ropivacaine Encapsulation Efficiency by HPLC
  • Separation of free drug: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Sample preparation: Carefully collect the supernatant containing the unencapsulated Ropivacaine.

  • HPLC analysis:

    • Inject a known volume of the supernatant into an HPLC system equipped with a suitable C18 column.

    • Use a mobile phase appropriate for Ropivacaine analysis (e.g., a mixture of acetonitrile and phosphate buffer).

    • Detect Ropivacaine using a UV detector at its maximum absorbance wavelength.

  • Quantification: Create a standard curve of known Ropivacaine concentrations to determine the concentration of Ropivacaine in the supernatant.

  • Calculation: Calculate the encapsulation efficiency using the formula provided in the FAQs section.

Visualizations

Experimental_Workflow_LPNs cluster_prep Preparation cluster_emulsification Emulsification cluster_finalization Finalization Organic_Phase Organic Phase (PCL, PEG-DSPE, Lecithin in Acetone) Primary_Emulsion Primary Emulsion (w/o) Organic_Phase->Primary_Emulsion Aqueous_Phase Internal Aqueous Phase (Ropivacaine in SDS solution) Aqueous_Phase->Primary_Emulsion Double_Emulsion Double Emulsion (w/o/w) Primary_Emulsion->Double_Emulsion Add to Pluronic F-127 & Sonicate Solvent_Evaporation Solvent Evaporation Double_Emulsion->Solvent_Evaporation Purification Purification & Lyophilization Solvent_Evaporation->Purification Final_Product Ropivacaine-LPNs Purification->Final_Product

Caption: Workflow for the preparation of Ropivacaine-loaded LPNs.

Troubleshooting_Low_EE Start Low Encapsulation Efficiency Cause1 Drug Partitioning to Aqueous Phase Start->Cause1 Cause2 Poor Drug-Polymer Affinity Start->Cause2 Cause3 Suboptimal Parameters Start->Cause3 Solution1a Use Double Emulsion (w/o/w) Cause1->Solution1a Solution1b Adjust pH of Aqueous Phase Cause1->Solution1b Solution2a Select Different Polymer Cause2->Solution2a Solution2b Use Post-Loading Method Cause2->Solution2b Solution3a Optimize Drug:Polymer Ratio Cause3->Solution3a Solution3b Screen Organic Solvents Cause3->Solution3b

References

Technical Support Center: Method Validation for the Quantification of Ropivacaine and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Ropivacaine and its impurities. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Ropivacaine that should be monitored?

A1: The primary impurities and degradation products of Ropivacaine to monitor include process-related impurities and degradation products. A key process impurity is 2,6-dimethylaniline.[1][2] Major metabolites, which can also be considered impurities in certain contexts, are 3-OH-ropivacaine and pipecoloxylidide (PPX).[3] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help identify other potential degradation products.[4]

Q2: Which analytical techniques are most suitable for quantifying Ropivacaine and its impurities?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for the quantification of Ropivacaine.[5][6] For higher sensitivity and selectivity, especially in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred.[7][8][9] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has also been used for the quantification of Ropivacaine and its impurity, 2,6-dimethylaniline.[1]

Q3: What are the typical validation parameters to be assessed according to ICH guidelines?

A3: According to ICH guidelines (Q2(R2)), the analytical method validation should demonstrate that the method is fit for its intended purpose.[10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

HPLC-UV Method Troubleshooting
Problem Potential Cause Suggested Solution
Poor peak shape (tailing or fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent incompatible with the mobile phase.1. Flush the column with a strong solvent or replace the column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Dissolve the sample in the mobile phase whenever possible.[11]
Inconsistent retention times 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Air bubbles in the pump or detector.1. Prepare fresh mobile phase and ensure the pump is functioning correctly.[12] 2. Use a column oven to maintain a consistent temperature.[13] 3. Degas the mobile phase and purge the system.[12]
Poor resolution between Ropivacaine and impurities 1. Mobile phase composition is not optimal. 2. Inappropriate column chemistry.1. Adjust the organic-to-aqueous ratio or the pH of the mobile phase. 2. Try a different column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.
Baseline noise or drift 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Detector lamp nearing the end of its life.1. Use fresh, high-purity solvents and flush the detector cell.[12] 2. Degas the mobile phase and purge the system. 3. Replace the detector lamp.[12]
LC-MS/MS Method Troubleshooting
Problem Potential Cause Suggested Solution
Low signal intensity or sensitivity 1. Inefficient ionization. 2. Matrix effects (ion suppression or enhancement). 3. Suboptimal MS parameters.1. Optimize the mobile phase pH and composition to promote ionization. 2. Improve sample preparation to remove interfering matrix components. Use an isotopically labeled internal standard.[14] 3. Optimize MS parameters such as capillary voltage, cone voltage, and collision energy.[8]
Inconsistent results 1. Lack of an appropriate internal standard. 2. Variability in sample preparation.1. Use an isotopically labeled internal standard (e.g., Ropivacaine-d7) to compensate for variations.[15] 2. Ensure consistent and reproducible sample preparation procedures.
Contamination or carryover 1. Inadequate cleaning of the injector or column. 2. Strong adsorption of the analyte to surfaces.1. Implement a robust wash cycle for the autosampler. 2. Flush the column with a strong solvent between injections.

Quantitative Data Summary

Table 1: HPLC-UV Method Validation Parameters for Ropivacaine
Parameter Reference 1 [5]Reference 2 [6]Reference 3
Column ODS (C18)Zorbarx Eclipse XDB-C18C18 TSK-GEL (4.6 x 150 mm)[7]
Mobile Phase Acetonitrile:Methanol:0.05 M Phosphate buffer pH 4.0 (10:30:60)Methanol:10 mM Phosphate buffer (43:57)Acetonitrile:Methanol:0.05 M Phosphate buffer pH 4.0[7]
Flow Rate 0.8 mL/minNot Specified0.8 mL/min[7]
Detection (UV) 215 nm210 nm215 nm[7]
Linearity Range 25 - 1,000 ng/mL0.21 - 3.34 µg/mL25 - 1000 ng/mL[7]
Correlation Coefficient (r²) 0.9998>0.999Not Specified
LOQ 25 ng/mL0.21 µg/mL25 ng/mL[7]
Accuracy (% Recovery) >87.9%Within acceptance criteriaNot Specified
Precision (%RSD) Intra-day: 2.0-12.0% Inter-day: 1.7-14.8%Within acceptance criteriaNot Specified
Table 2: LC-MS/MS Method Validation Parameters for Ropivacaine
Parameter Reference 1 [8]Reference 2 [16]Reference 3 [9]
Technique UPLC-MS/MSLC-MSLC-MS/MS
Linearity Range 0.2 - 2,000 ng/mL0.05 - 1,000 ng/mL0.05 - 1,000 ng/mL
Correlation Coefficient (r²) >0.99>0.99Not Specified
LOQ 0.2 ng/mL0.05 ng/mL (free), 0.30 ng/mL (protein-bound)0.05 ng/mL (free), 0.30 ng/mL (protein-bound)
Accuracy 87 - 107%85.50 - 113.30%85.50 - 113.30%
Precision (%CV) Intra-day: <11% Inter-day: <7%0.40 - 5.30%0.40 - 5.30%
Matrix Cerebrospinal FluidDog PlasmaPig Plasma

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of Ropivacaine in Plasma

This protocol is based on the method described by Kawata et al.[5]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add an internal standard (e.g., Bupivacaine).

    • Alkalinize the sample with a suitable base (e.g., 1M NaOH).

    • Extract the analytes with 5 mL of ethyl acetate by vortexing for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: ODS (C18) column.

    • Mobile Phase: A mixture of acetonitrile, methanol, and 0.05 M phosphate buffer adjusted to pH 4.0 (10:30:60, v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 215 nm.

  • Validation Procedure:

    • Specificity: Analyze blank plasma, plasma spiked with Ropivacaine and internal standard, and plasma spiked with potential impurities to ensure no interference.

    • Linearity: Prepare calibration standards by spiking blank plasma with known concentrations of Ropivacaine (e.g., 25, 50, 100, 250, 500, 1000 ng/mL). Plot the peak area ratio (Ropivacaine/Internal Standard) against concentration and perform linear regression.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates (n=5) on the same day (repeatability) and on three different days (intermediate precision).

    • LOQ: Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Protocol 2: UPLC-MS/MS Method for Ropivacaine and 3-OH-Ropivacaine

This protocol is adapted from the method for cerebrospinal fluid analysis.[8]

  • Sample Preparation:

    • To 100 µL of the sample, add the internal standard (e.g., Diazepam-d5).

    • Perform a liquid-liquid extraction with ethyl acetate.

    • Vortex and centrifuge.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • UPLC-MS/MS Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: Gradient elution using acetonitrile and 10 mmol/L ammonium acetate (containing 0.1% formic acid) in water.[8]

    • Flow Rate: 0.4 mL/min.[8]

    • Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Ropivacaine: m/z 275.3 → 126.2.[8]

      • 3-OH-Ropivacaine: m/z 291.0 → 126.0.[8]

      • Internal Standard (example): m/z 290.2 → 198.2.[8]

  • Validation Procedure:

    • Follow the same validation principles as for the HPLC-UV method, with a focus on matrix effects, which should be assessed by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.

Visualizations

MethodValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_reporting Phase 3: Reporting Protocol Define Validation Protocol Parameters Select Validation Parameters (ICH Q2(R2)) Protocol->Parameters Criteria Set Acceptance Criteria Parameters->Criteria Specificity Specificity & Selectivity Criteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Generation Robustness->Report Conclusion Method is Fit for Purpose Report->Conclusion

Caption: Workflow for Analytical Method Validation.

HPLCTroubleshooting cluster_retention Retention Time Issues cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues Problem Chromatographic Problem Observed RT_Shift Shifting Retention Times Problem->RT_Shift Peak_Tailing Peak Tailing / Fronting Problem->Peak_Tailing Baseline_Noise Noisy Baseline Problem->Baseline_Noise Sol1 Mobile Phase Composition Flow Rate Temperature RT_Shift->Sol1 Check RT_Inconsistent Inconsistent Retention Times RT_Inconsistent->Sol1 Sol2 Column Health Mobile Phase pH Sample Solvent Peak_Tailing->Sol2 Check Split_Peaks Split Peaks Split_Peaks->Sol2 Sol3 Solvent Contamination Air Bubbles Detector Lamp Baseline_Noise->Sol3 Check Baseline_Drift Drifting Baseline Baseline_Drift->Sol3

References

Validation & Comparative

Ropivacaine vs. Bupivacaine: A Comparative Analysis of Cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the experimental evidence defining the differential cardiac safety profiles of two widely used local anesthetics.

In the realm of regional anesthesia, both ropivacaine and bupivacaine are staples for providing effective and prolonged nerve blockade. However, their clinical application is nuanced by a critical difference in their safety profiles, particularly concerning cardiotoxicity. Bupivacaine has long been associated with a higher risk of severe cardiac events, including arrhythmias and myocardial depression, following accidental intravascular injection. Ropivacaine, a newer amide local anesthetic, was developed with the aim of reducing this cardiotoxic potential while retaining similar anesthetic efficacy. This guide provides a comprehensive comparison of the cardiotoxicity of ropivacaine and bupivacaine, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.

Executive Summary of Comparative Cardiotoxicity

Experimental evidence consistently demonstrates that ropivacaine possesses a wider safety margin than bupivacaine regarding cardiotoxicity. Bupivacaine exhibits a more potent and sustained blockade of cardiac sodium channels, leads to a greater depression of myocardial contractility, and more severely disrupts intracellular calcium homeostasis and mitochondrial function. These differences are attributed to variations in their chemical structure and stereochemistry, which influence their interaction with key cardiac ion channels and cellular organelles.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from various experimental studies, highlighting the differential effects of ropivacaine and bupivacaine on cardiac function.

Table 1: Electrophysiological Effects on Cardiac Sodium Channels (SCN5A)

ParameterRopivacaineBupivacaineFold Difference (Bupivacaine vs. Ropivacaine)Reference
IC50 for Open-Channel Block (μM) 322.2 ± 29.969.5 ± 8.2~4.6x more potent[1][2]
IC50 for Inactivated-State Block (μM) 2.73 ± 0.272.18 ± 0.16~1.3x more potent[1][2]
Recovery from Block ~2-fold fasterSlower-[1][2]

Table 2: Effects on Cardiac Electrophysiology (In Vitro & In Vivo)

ParameterRopivacaineBupivacaineObservationsReference
QRS Duration Prolongation Less pronouncedMore pronouncedBupivacaine causes a greater delay in ventricular conduction.[3][4][5][6][3][4][5][6]
Action Potential Vmax Depression Less potentMore potentBupivacaine more significantly reduces the maximal rate of depolarization.[7][7]
Ventricular Arrhythmias Lower incidence/Higher thresholdHigher incidence/Lower thresholdBupivacaine is more pro-arrhythmic.[3]

Table 3: Effects on Myocardial Contractility and Hemodynamics

ParameterRopivacaineBupivacaineObservationsReference
Negative Inotropic Effect Less pronouncedMore pronouncedBupivacaine causes a greater reduction in the force of cardiac contraction.[8][9][10][8][9][10]
Reduction in Peak Systolic [Ca2+]i Less reductionGreater reductionBupivacaine more significantly suppresses intracellular calcium transients.[8][8]
Stroke Volume and Ejection Fraction Reduced at higher dosesReduced at lower dosesBoth drugs can decrease cardiac output, but bupivacaine's effect is more potent.[11][12][11][12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of ropivacaine and bupivacaine cardiotoxicity.

Whole-Cell Patch-Clamp Analysis of Cardiac Sodium Channels
  • Objective: To determine the potency and kinetics of sodium channel blockade by ropivacaine and bupivacaine.

  • Cell Preparation: Human embryonic kidney (HEK-293) cells stably transfected with the SCN5A gene (encoding the human cardiac sodium channel Nav1.5) are cultured. Alternatively, isolated primary cardiomyocytes from animal models (e.g., rat, guinea pig) can be used.[13][14]

  • Recording Procedure:

    • Cells are placed in a recording chamber on an inverted microscope and perfused with an extracellular solution.

    • Whole-cell patch-clamp configuration is achieved using a glass micropipette filled with an intracellular solution.

    • Voltage-clamp protocols are applied to elicit sodium currents. To assess state-dependent block, different protocols are used:

      • Tonic (Resting-State) Block: A holding potential where most channels are in the resting state is maintained, and brief depolarizing pulses are applied at a low frequency.

      • Use-Dependent (Open/Inactivated-State) Block: A train of depolarizing pulses at a higher frequency is applied to promote channel transition to the open and inactivated states.

    • Control currents are recorded before the application of the local anesthetic.

    • Ropivacaine or bupivacaine at various concentrations is then perfused into the chamber, and the reduction in sodium current amplitude is measured.

    • Data are analyzed to calculate the half-maximal inhibitory concentration (IC50) for each drug under different conditions.

Isolated Heart (Langendorff) Preparation
  • Objective: To assess the direct effects of ropivacaine and bupivacaine on global cardiac function (electrophysiology and contractility) in an ex vivo model.

  • Procedure:

    • The heart is excised from a laboratory animal (e.g., guinea pig, rabbit) and immediately cannulated via the aorta on a Langendorff apparatus.[15][16]

    • The heart is retrogradely perfused with a warm, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). This maintains the viability of the heart, which continues to beat spontaneously.

    • Measurement devices are attached to the heart:

      • Electrodes: Placed on the atria and ventricles to record an electrocardiogram (ECG) for measuring heart rate, PR interval, and QRS duration.

      • Intraventricular Balloon: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP), an index of contractility.

    • After a stabilization period, baseline measurements are recorded.

    • Ropivacaine or bupivacaine is added to the perfusate in increasing concentrations.

    • Changes in ECG parameters and LVDP are continuously recorded to generate dose-response curves for each drug.

Measurement of Intracellular Calcium Transients
  • Objective: To evaluate the effects of ropivacaine and bupivacaine on intracellular calcium handling in isolated cardiomyocytes.

  • Procedure:

    • Cardiomyocytes are isolated from animal hearts.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[17][18] These dyes increase their fluorescence intensity upon binding to free Ca2+.

    • The loaded cells are placed on a perfusion chamber on a fluorescence microscope.

    • The cells are electrically stimulated to induce contractions and associated calcium transients.

    • The fluorescence intensity is measured over time using a photometer or a high-speed camera.

    • After recording baseline calcium transients, the cells are exposed to ropivacaine or bupivacaine.

    • Changes in the amplitude and kinetics (rise and decay times) of the calcium transients are quantified to assess the drug's impact on calcium release and reuptake.

Signaling Pathways and Mechanisms of Cardiotoxicity

The cardiotoxicity of local anesthetics is multifactorial, primarily involving the blockade of ion channels and impairment of mitochondrial function, which disrupts the electrochemical and energetic homeostasis of cardiomyocytes.

Sodium Channel Blockade and Electrophysiological Effects

Both ropivacaine and bupivacaine exert their primary toxic effect by blocking voltage-gated sodium channels (Nav1.5) in the heart.[17][19] This blockade slows the rapid upstroke (Phase 0) of the cardiac action potential, leading to decreased conduction velocity. As the data indicates, bupivacaine binds more potently and dissociates more slowly from the sodium channel than ropivacaine, resulting in a more pronounced prolongation of the QRS interval and a higher risk of re-entrant arrhythmias.

LA Local Anesthetic (Bupivacaine > Ropivacaine) Nav15 Cardiac Na+ Channel (Nav1.5) LA->Nav15 Blocks Phase0 Phase 0 Depolarization (Reduced Vmax) Nav15->Phase0 Inhibits Conduction Slowed Conduction Velocity Phase0->Conduction QRS Prolonged QRS Duration Conduction->QRS Arrhythmia Re-entrant Arrhythmias QRS->Arrhythmia Increased Risk

Caption: Local anesthetic-induced sodium channel blockade leading to arrhythmogenesis.

Disruption of Calcium Homeostasis and Myocardial Depression

Local anesthetics can also interfere with intracellular calcium signaling, which is crucial for excitation-contraction coupling. Bupivacaine has been shown to more significantly inhibit calcium release from the sarcoplasmic reticulum and may also block calcium channels, leading to a reduction in the amplitude of the intracellular calcium transient.[8][15] This results in a weaker interaction between actin and myosin filaments, causing a negative inotropic effect (reduced contractility).

LA Local Anesthetic (Bupivacaine > Ropivacaine) SR Sarcoplasmic Reticulum LA->SR Inhibits CaRelease Reduced Ca2+ Release SR->CaRelease CaTransient Decreased Cytosolic [Ca2+] CaRelease->CaTransient Contraction Reduced Myocardial Contractility CaTransient->Contraction

Caption: Mechanism of local anesthetic-induced negative inotropy via calcium dysregulation.

Mitochondrial Dysfunction and Energetic Failure

A critical and differentiating aspect of bupivacaine's cardiotoxicity is its profound impact on mitochondrial function. Bupivacaine can uncouple oxidative phosphorylation and inhibit the electron transport chain, leading to a decrease in ATP synthesis.[20][21][22] It can also promote the opening of the mitochondrial permeability transition pore (mPTP), causing mitochondrial depolarization, release of cytochrome c, and initiation of apoptotic pathways.[19] This energetic failure exacerbates both the electrical and contractile dysfunction of the heart. Ropivacaine has a lesser impact on mitochondrial bioenergetics.

Bupivacaine Bupivacaine Mitochondria Mitochondria Bupivacaine->Mitochondria Accumulates in ETC Inhibition of Electron Transport Chain Mitochondria->ETC mPTP Opening of mPTP Mitochondria->mPTP ATP Decreased ATP Synthesis ETC->ATP CytoC Cytochrome c Release mPTP->CytoC Apoptosis Apoptosis CytoC->Apoptosis

Caption: Bupivacaine-induced mitochondrial dysfunction leading to cellular energy depletion.

Conclusion

References

A Comparative Guide to Ropivacaine and Levobupivacaine in Peripheral Nerve Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of ropivacaine and levobupivacaine, two long-acting amide local anesthetics, in the context of peripheral nerve blocks. The information presented is collated from meta-analyses and randomized controlled trials to support evidence-based decisions in research and clinical settings.

Executive Summary

Ropivacaine and levobupivacaine are both widely used for peripheral nerve blocks, offering a safer alternative to bupivacaine with a reduced risk of cardiotoxicity and central nervous system toxicity.[1][2] While both anesthetics demonstrate high efficacy, there are nuances in their clinical performance. Generally, levobupivacaine is associated with a longer duration of sensory block and postoperative analgesia.[3][4] Conversely, ropivacaine may offer a faster onset of motor block in some applications and is noted for a greater degree of motor-sensory differentiation, which can be advantageous when preserving motor function is desirable.[2][5]

Quantitative Data Comparison

The following tables summarize the key efficacy parameters of ropivacaine and levobupivacaine based on data from comparative studies.

Table 1: Onset of Sensory and Motor Block (minutes)

AnestheticOnset of Sensory Block (mean ± SD)Onset of Motor Block (mean ± SD)Notes
Ropivacaine 5.22 - 8.557.90 - 14.07Some studies suggest a faster onset of motor block for ropivacaine.[4][5]
Levobupivacaine 6.88 - 7.548.94 - 12.95Onset times are generally comparable between the two drugs, with no statistically significant difference observed in several meta-analyses.[3]

Data compiled from multiple sources.[4][6][7]

Table 2: Duration of Sensory and Motor Block (hours)

AnestheticDuration of Sensory Block (mean ± SD)Duration of Motor Block (mean ± SD)Notes
Ropivacaine 8.33 - 9.28.32
Levobupivacaine 10.23 - 11.39.8Levobupivacaine consistently demonstrates a longer duration of sensory block.[4][5]

Data compiled from multiple sources.[4][5]

Table 3: Postoperative Analgesia

AnestheticDuration of Analgesia (hours)Need for Rescue AnalgesiaNotes
Ropivacaine 8.03 - 8.33Higher incidence
Levobupivacaine 9.98 - 10.23Lower incidenceLevobupivacaine provides a significantly longer duration of postoperative analgesia.[3][6]

Data compiled from multiple sources.[3][4][6]

Experimental Protocols

The data presented in this guide are derived from prospective, randomized, double-blind clinical trials. Below are summaries of the typical methodologies employed in these studies.

Supraclavicular Brachial Plexus Block Protocol
  • Patient Population: Adult patients (ASA physical status I or II) scheduled for upper limb surgeries.[4][6][8]

  • Anesthetic Administration: A specified volume (e.g., 25-30 mL) of either 0.5% or 0.75% ropivacaine or 0.5% levobupivacaine is administered via ultrasound-guided supraclavicular brachial plexus block.[4][6][8]

  • Assessment of Sensory Block: The onset and duration of sensory blockade are typically assessed using the pinprick test with a sterile needle.[4][9] The test is performed at regular intervals (e.g., every 5 minutes initially) along the dermatomal distribution of the blocked nerves. A common scoring system is a 3-point scale: 0 = normal sensation, 1 = loss of pinprick sensation (analgesia), and 2 = loss of touch sensation (anesthesia).[10]

  • Assessment of Motor Block: Motor blockade is evaluated using the Modified Bromage Scale .[11][12] This scale assesses the ability of the patient to move the affected limb. A common version of the scale is as follows:

    • 0: No motor block.

    • 1: Inability to raise an extended leg but able to move the knee and foot.

    • 2: Inability to raise an extended leg and move the knee, but able to move the foot.

    • 3: Complete motor block of the limb.[13]

  • Postoperative Analgesia Assessment: The duration of analgesia is defined as the time from the block administration to the first request for rescue analgesia. The intensity of pain is often measured using a Visual Analog Scale (VAS).[14]

Femoral Nerve Block Protocol
  • Patient Population: Adult patients undergoing lower limb surgeries, such as knee arthroscopy or anterior cruciate ligament reconstruction.[7][15]

  • Anesthetic Administration: A specified volume (e.g., 20 mL) of 0.5% ropivacaine or 0.5% levobupivacaine is administered via ultrasound-guided or nerve-stimulator-guided femoral nerve block.[7][15]

  • Assessment of Sensory and Motor Block: Similar to the brachial plexus block protocol, sensory block is assessed with the pinprick test, and motor block is evaluated using the Modified Bromage Scale.[7]

  • Postoperative Analgesia Assessment: The time to the first request for rescue analgesia and the total consumption of analgesics in the first 24 hours post-surgery are recorded.[15]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the underlying signaling pathway of local anesthetics and a typical experimental workflow for comparing their efficacy.

Fig. 1: Mechanism of Action of Local Anesthetics.

G cluster_prep Preparation Phase cluster_procedure Procedure Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Patient_Selection Patient Selection (e.g., ASA I-II, specific surgery) Randomization Randomization Patient_Selection->Randomization Group_R Group Ropivacaine Randomization->Group_R Group_L Group Levobupivacaine Randomization->Group_L Block_Admin Peripheral Nerve Block Administration (Ultrasound-guided) Group_R->Block_Admin Group_L->Block_Admin Sensory_Onset Assess Sensory Onset (Pinprick Test) Block_Admin->Sensory_Onset Motor_Onset Assess Motor Onset (Modified Bromage Scale) Block_Admin->Motor_Onset Block_Duration Assess Block Duration (Sensory and Motor) Block_Admin->Block_Duration Postop_Analgesia Assess Postoperative Analgesia (VAS, Rescue Analgesia) Block_Admin->Postop_Analgesia Data_Collection Data Collection Sensory_Onset->Data_Collection Motor_Onset->Data_Collection Block_Duration->Data_Collection Postop_Analgesia->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Comparison Efficacy Comparison Stat_Analysis->Comparison

Fig. 2: Experimental Workflow for Comparative Efficacy Studies.

References

A Comparative Guide to Purity Validation of Ropivacaine (Standard)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Ropivacaine is a critical step in quality control. This guide provides a detailed comparison of the official titrimetric method for assaying Ropivacaine Hydrochloride with alternative chromatographic techniques, supported by experimental data and protocols derived from pharmacopeial standards.

Titration: The Compendial Standard for Assay

Titration remains a fundamental and widely accepted method for the quantitative analysis of Ropivacaine Hydrochloride purity, as outlined in major pharmacopoeias. It is a precise and accurate method for determining the overall percentage of the active ingredient.

Experimental Protocol: Titration of Ropivacaine Hydrochloride (USP Method)

This protocol is adapted from the United States Pharmacopeia (USP) monograph for Ropivacaine Hydrochloride.[1][2][3]

Objective: To determine the percentage purity of Ropivacaine Hydrochloride.

Principle: This is an acid-base titration. Ropivacaine Hydrochloride is a salt of a weak base and a strong acid. The addition of hydrochloric acid creates a system with two equivalence points when titrated with a strong base (sodium hydroxide). The difference in the volume of titrant required to reach these two points corresponds to the amount of Ropivacaine Hydrochloride present.

Materials:

  • Ropivacaine Hydrochloride sample

  • Deionized water

  • Alcohol (Ethanol)

  • 1 N Hydrochloric acid (HCl)

  • 1 N Sodium hydroxide (NaOH) volumetric solution (VS)

  • Potentiometric titrator or appropriate indicator

Procedure:

  • Accurately weigh approximately 1000 mg of Ropivacaine Hydrochloride.

  • Dissolve the sample in a mixture of 10 mL of deionized water and 40 mL of alcohol.

  • Add 1.0 mL of 1 N hydrochloric acid to the solution.

  • Titrate the solution with 1 N sodium hydroxide VS.

  • Determine the two equivalence points potentiometrically.

  • The volume of 1 N sodium hydroxide VS consumed between the two equivalence points is used to calculate the purity.

Calculation: Each mL of 1 N sodium hydroxide is equivalent to 310.9 mg of anhydrous ropivacaine hydrochloride (C₁₇H₂₆N₂O·HCl).[1][2][3]

Percentage Purity = (Volume of NaOH (mL) * 310.9 mg/mL * 100) / (Initial weight of sample (mg))

Experimental Protocol: Potentiometric Titration of Ropivacaine Hydrochloride (BP Method)

The British Pharmacopoeia (BP) specifies a potentiometric titration method.[4]

Objective: To determine the percentage purity of Ropivacaine Hydrochloride.

Procedure:

  • Dissolve 0.250 g of the substance in a mixture of 10 mL of water and 40 mL of ethanol (96%).

  • Add 5.0 mL of 0.01 M hydrochloric acid.

  • Carry out a potentiometric titration using 0.1 M sodium hydroxide.

  • Read the volume added between the two points of inflexion.

Calculation: 1 mL of 0.1 M sodium hydroxide is equivalent to 31.09 mg of C₁₇H₂₇ClN₂O.[4]

Workflow for Titrimetric Purity Validation of Ropivacaine

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis start Weigh Ropivacaine HCl dissolve Dissolve in Water/Alcohol start->dissolve acidify Add Hydrochloric Acid dissolve->acidify titrate Titrate with NaOH VS acidify->titrate endpoint Detect Equivalence Points titrate->endpoint calculate Calculate Purity endpoint->calculate result Purity Result (%) calculate->result

Caption: Workflow for the titrimetric assay of Ropivacaine Hydrochloride.

Comparison with Alternative Methods

While titration is excellent for determining the overall purity (assay), it does not provide information about individual impurities or the enantiomeric purity. For this, chromatographic methods are superior.

Parameter Titration High-Performance Liquid Chromatography (HPLC) Capillary Electrophoresis (CE)
Primary Use Assay (Overall Purity)Identification, Assay, Impurity Profiling, Enantiomeric PurityEnantiomeric Purity, Impurity Profiling
Principle Volumetric analysis based on a chemical reactionSeparation based on differential partitioning between a mobile and stationary phaseSeparation based on differential migration in an electric field
Specificity Low (measures total base/acid content)High (separates individual components)Very High (excellent for chiral separations)
Sensitivity Lower (typically mg scale)High (can detect impurities at ppm levels)Very High (can detect impurities at low levels)
Precision Very High (can achieve <0.1% RSD)[5]High (typically 0.5-2% RSD)[5]High
Equipment Cost LowHighModerate to High
Analysis Time Relatively FastModerate to LongFast
Pharmacopeial Use Assay[1][4]Related Substances, Enantiomeric Purity[4][6]Enantiomeric Purity[4]

Experimental Data Comparison

Method Parameter Measured Typical Acceptance Criteria (Pharmacopeial)
Titration (USP/BP) Assay of Ropivacaine HCl98.5% to 101.0% (on anhydrous basis)[2]
HPLC (BP) Related Substances (e.g., Impurity H)Not more than 10 ppm[4]
Capillary Electrophoresis (BP) Enantiomeric Purity (R-Ropivacaine)Limit of quantitation of 0.1% enantiomeric impurity[7]

Logical Framework for Selecting a Purity Validation Method

Method_Selection question1 What is the analytical objective? is_assay Determine Overall Purity (Assay)? question1->is_assay is_impurities Identify/Quantify Specific Impurities? question1->is_impurities is_enantiomeric Determine Enantiomeric Purity? question1->is_enantiomeric titration Use Titration is_assay->titration Yes hplc Use HPLC is_impurities->hplc Yes is_enantiomeric->hplc Also Applicable ce Use Capillary Electrophoresis (CE) is_enantiomeric->ce Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The choice of method for validating the purity of a Ropivacaine standard depends on the analytical goal.

  • Titration is the established, precise, and cost-effective method for the official assay of Ropivacaine Hydrochloride, determining its overall percentage purity.

  • HPLC is indispensable for a comprehensive purity profile, capable of separating and quantifying related substances and impurities that are not detectable by titration.

  • Capillary Electrophoresis offers a powerful and efficient alternative, particularly for the critical assessment of enantiomeric purity.

For complete quality control, a combination of these methods is often employed. Titration provides the official assay value, while chromatographic techniques ensure that the levels of specific organic and enantiomeric impurities are within acceptable limits. This orthogonal approach provides a robust and comprehensive validation of the purity of the Ropivacaine standard.

References

A Comparative Guide to HPLC and CE Methods for Ropivacaine Enantiomeric Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral drugs like Ropivacaine is a critical aspect of quality control and regulatory compliance. This guide provides a detailed comparison of two common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

The S-enantiomer of Ropivacaine is the active pharmaceutical ingredient, while the R-enantiomer is considered an impurity. Therefore, robust and reliable analytical methods are required to accurately quantify the enantiomeric excess of the S-form. Both HPLC and CE have been successfully validated for the determination of Ropivacaine's enantiomeric purity, with studies indicating that both methods yield comparable and accurate results.[1]

Method Comparison at a Glance

ParameterHPLC MethodCE Method
Principle Chiral Stationary Phase ChromatographyChiral Selector in Buffer
Chiral Selector Cellulose tris(4-chloro-3-methylphenylcarbamate) or Amylose-based CSPMethyl-β-cyclodextrin
Limit of Detection (LOD) ~0.02%~0.1%
Limit of Quantitation (LOQ) ~0.1%[2]~0.1% - 0.25%[3][4]
Precision (RSD) < 1.0%[2]Not explicitly stated in reviewed sources
Relative Bias < 1.5%[2]Not explicitly stated in reviewed sources

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the HPLC and CE methods for determining the enantiomeric purity of Ropivacaine.

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare Ropivacaine Sample HPLC HPLC System with Chiral Column (e.g., Cellulose-based) Sample->HPLC MobilePhase Prepare Mobile Phase (e.g., ACN/DEA/FA/Hexane) MobilePhase->HPLC Detection UV Detection HPLC->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Enantiomers Chromatogram->Quantification

Figure 1: HPLC Experimental Workflow for Ropivacaine Enantiomeric Purity.

CE_Workflow cluster_prep_ce Sample and Buffer Preparation cluster_ce CE Analysis cluster_data_ce Data Analysis Sample_CE Prepare Ropivacaine Sample Injection Inject Sample Sample_CE->Injection Buffer_CE Prepare Background Electrolyte with Chiral Selector (e.g., Methyl-β-cyclodextrin) CE_System Capillary Electrophoresis System Buffer_CE->CE_System CE_System->Injection Separation Apply Voltage for Separation Injection->Separation Detection_CE UV Detection Separation->Detection_CE Electropherogram Obtain Electropherogram Detection_CE->Electropherogram Quantification_CE Quantify Enantiomers Electropherogram->Quantification_CE

Figure 2: CE Experimental Workflow for Ropivacaine Enantiomeric Purity.

Detailed Experimental Protocols

Below are the detailed methodologies for the HPLC and CE methods based on published literature.

HPLC Method Protocol

This method utilizes a chiral stationary phase to achieve enantiomeric separation.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A column with a cellulose tris(4-chloro-3-methylphenylcarbamate) coated on silica gel is one validated option.[2] Another validated option is a CHIRAL ART Amylose-SA column.[5][6]

  • Mobile Phase: An optimized mobile phase consists of acetonitrile (ACN), diethylamine (DEA), formic acid (FA), and hexane in a composition such as ACN/0.1% DEA/0.2% FA/5% hexane (v/v/v/v).[2]

  • Temperature: The column temperature is maintained at 35°C.[2]

  • Detection: UV detection at an appropriate wavelength.

  • Key Validation Parameters:

    • LOD: Approximately 0.2 µg/mL, corresponding to 0.02% of the enantiomeric impurity.[2]

    • LOQ: Approximately 1.0 µg/mL, corresponding to 0.1% of the enantiomeric impurity.[2]

    • Precision: Relative Standard Deviation (RSD) values for repeatability and intermediate precision are reported to be below 1.0%.[2]

    • Accuracy: The relative bias was found to be lower than 1.5%.[2]

Capillary Electrophoresis (CE) Method Protocol

This method employs a chiral selector added to the background electrolyte to achieve separation.

  • CE System: A standard capillary electrophoresis instrument with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer system containing a chiral selector.

  • Chiral Selector: Methyl-β-cyclodextrin is a commonly used and validated chiral selector for Ropivacaine enantiomers.

  • Applied Voltage: A high voltage is applied across the capillary to drive the electrophoretic and electroosmotic flow.

  • Detection: UV detection.

  • Key Validation Parameters:

    • LOD: For a method using a complete filling technique, the LOD for R-ropivacaine was found to be about 0.6 microg/ml, corresponding to 0.1% enantiomeric purity of S-ropivacaine.[4]

    • LOQ: The method has been validated to have a limit of quantitation of 0.1% for the enantiomeric impurity.[1][3][7] Another study reported an LOQ of 1.6 microg/ml, corresponding to 0.25% enantiomeric purity.[4]

Cross-Validation and Concluding Remarks

Direct comparison of the validated CE method with a liquid chromatographic method on real samples of ropivacaine injection solutions has shown that the techniques do not produce significantly different results.[1] This indicates a successful cross-validation and confirms that both methods are suitable for the intended purpose of determining the enantiomeric purity of Ropivacaine.

The choice between HPLC and CE may depend on the specific resources and expertise available in a laboratory. HPLC is a more traditional and widely established technique in pharmaceutical analysis. CE, on the other hand, can offer advantages such as lower solvent consumption and potentially faster analysis times. Both methods, when properly validated, provide the necessary accuracy, precision, and sensitivity for the quality control of Ropivacaine enantiomeric purity.

References

Comparative Analysis of Ropivacaine and Bupivacaine on Mitochondrial Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the effects of two commonly used local anesthetics, Ropivacaine and Bupivacaine, on mitochondrial function. The information is intended for researchers, scientists, and drug development professionals engaged in the study of anesthetic toxicity and mitochondrial bioenergetics. This document synthesizes experimental data from multiple studies to highlight the differential impacts of these drugs on key mitochondrial processes.

Executive Summary

Both Ropivacaine and Bupivacaine are long-acting amide local anesthetics, but they exhibit notable differences in their cardiotoxicity and neurotoxicity, which are thought to be at least partially mediated by their effects on mitochondria. Experimental evidence consistently indicates that Bupivacaine exerts a more pronounced disruptive effect on mitochondrial function compared to Ropivacaine . This guide will delve into the specific effects on mitochondrial respiration, ATP synthesis, membrane potential, and the generation of reactive oxygen species (ROS).

Data Summary: Ropivacaine vs. Bupivacaine Effects on Mitochondrial Parameters

The following tables summarize the key quantitative findings from comparative studies.

ParameterBupivacaine EffectRopivacaine EffectKey Findings
Mitochondrial Respiration Inhibits mitochondrial respiration, particularly at Complex I and III of the electron transport chain.[1][2] It also acts as an uncoupler of oxidative phosphorylation.[1]Also inhibits mitochondrial respiration and acts as an uncoupler, but is less potent than Bupivacaine.[1]Bupivacaine more strongly affects resting respiration.[3]
ATP Synthesis Significantly decreases mitochondrial ATP synthesis.[1] At a concentration of 3 mM, Bupivacaine can completely suppress ATP synthesis.[1]Induces a less potent decrease in ATP synthesis.[1] A 3 mM concentration of Ropivacaine resulted in only a 40% inhibition of ATP synthesis.[1]Bupivacaine shows a more significant inhibition of ATP production.[4]
Mitochondrial Membrane Potential (ΔΨm) Causes a concentration-dependent decrease in mitochondrial membrane potential.[3][5]A decrease in membrane potential is observed at higher concentrations than with Bupivacaine.[3]Ropivacaine is less disruptive to the mitochondrial membrane potential.[3]
Reactive Oxygen Species (ROS) Production Enhances the production of ROS.[2]Bupivacaine-induced ROS production is a noted mechanism of its cytotoxicity.[2]
Mitochondrial Morphology Induces concentration-dependent morphological swelling of mitochondria.[6]Also causes mitochondrial swelling, but the effects are reversible more quickly than with Bupivacaine.[6]The reversibility of mitochondrial swelling is faster with Ropivacaine (20-minute washout) compared to Bupivacaine (60-minute washout).[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Measurement of Mitochondrial Respiration (Oxygen Consumption)

Mitochondrial oxygen consumption is a key indicator of electron transport chain activity. High-resolution respirometry is a common method used to assess this.

  • Isolation of Mitochondria: Mitochondria are typically isolated from tissue samples (e.g., rat heart or liver) through differential centrifugation.[1][3]

  • Respirometry: A Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) is used to measure oxygen consumption.

  • Experimental Conditions: Isolated mitochondria are suspended in a respiration buffer containing substrates for different complexes of the electron transport chain (e.g., glutamate/malate for Complex I, succinate for Complex II).

  • Drug Application: Varying concentrations of Ropivacaine or Bupivacaine are added to the mitochondrial suspension.

  • Data Acquisition: Oxygen consumption rates are recorded before and after the addition of the anesthetics to determine their inhibitory or uncoupling effects. ADP is added to measure state 3 respiration (phosphorylating), and oligomycin to measure state 4 respiration (non-phosphorylating). Uncouplers like FCCP are used to measure maximal respiration.

Measurement of ATP Synthesis

The capacity of mitochondria to produce ATP is a direct measure of their functional integrity.

  • Assay Principle: ATP synthesis is often measured using a luciferin/luciferase bioluminescence assay. The light emitted is proportional to the amount of ATP produced.

  • Sample Preparation: Isolated mitochondria are incubated in a buffer containing ADP and phosphate, the substrates for ATP synthase.

  • Drug Incubation: Ropivacaine or Bupivacaine is added to the mitochondrial suspension at various concentrations.

  • Lysis and Measurement: After a set incubation period, the mitochondria are lysed to release the newly synthesized ATP. The lysate is then mixed with the luciferin/luciferase reagent.

  • Quantification: The bioluminescence is measured using a luminometer, and the ATP concentration is calculated by comparison to a standard curve.[7]

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a critical component of the energy-transducing process in mitochondria. Fluorescent dyes are commonly used for its measurement.

  • Fluorescent Probes: Cationic fluorescent dyes such as Rhodamine 123 or JC-1 are used. These dyes accumulate in the mitochondrial matrix in a potential-dependent manner.

  • Cell/Mitochondria Loading: Cells or isolated mitochondria are incubated with the fluorescent dye.

  • Drug Exposure: The loaded cells or mitochondria are then exposed to different concentrations of Ropivacaine or Bupivacaine.

  • Detection: The change in fluorescence is monitored using a fluorescence microscope, flow cytometer, or a microplate reader. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Measurement of Reactive Oxygen Species (ROS) Production

The generation of ROS is a marker of mitochondrial stress and dysfunction.

  • Fluorescent Probes: Probes such as MitoSOX Red (for mitochondrial superoxide) or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are used to detect ROS.

  • Cell Loading: Cells are incubated with the ROS-sensitive fluorescent probe.

  • Anesthetic Treatment: The cells are then treated with Ropivacaine or Bupivacaine.

  • Fluorescence Measurement: The increase in fluorescence, which corresponds to the level of ROS, is measured using a fluorescence microscope or flow cytometer.[8]

Visualizing the Impact: Diagrams and Pathways

To better illustrate the experimental workflows and the proposed mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Mitochondrial_Respiration cluster_prep Sample Preparation cluster_assay Respirometry Assay cluster_analysis Data Analysis Tissue Tissue Sample (e.g., Rat Heart) Isolation Mitochondrial Isolation (Differential Centrifugation) Tissue->Isolation Mitochondria Isolated Mitochondria Isolation->Mitochondria Respirometer High-Resolution Respirometer Mitochondria->Respirometer Anesthetics Add Ropivacaine or Bupivacaine Respirometer->Anesthetics Buffer Respiration Buffer + Substrates Buffer->Respirometer Measurement Measure O2 Consumption Anesthetics->Measurement Data Inhibition/ Uncoupling Effects Measurement->Data

Caption: Workflow for assessing mitochondrial respiration.

Signaling_Pathway_Anesthetic_Toxicity cluster_drug Local Anesthetics cluster_mito Mitochondrial Effects cluster_cellular Cellular Consequences Bupivacaine Bupivacaine ETC Inhibition of Electron Transport Chain (Complex I/III) Bupivacaine->ETC More Potent Uncoupling Uncoupling of Oxidative Phosphorylation Bupivacaine->Uncoupling More Potent Ropivacaine Ropivacaine Ropivacaine->ETC Ropivacaine->Uncoupling MembranePotential decreased Mitochondrial Membrane Potential ETC->MembranePotential ROS increased Reactive Oxygen Species (ROS) ETC->ROS Uncoupling->MembranePotential ATPSynthesis decreased ATP Synthesis MembranePotential->ATPSynthesis EnergyDepletion Energy Depletion ATPSynthesis->EnergyDepletion OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis EnergyDepletion->Apoptosis OxidativeStress->Apoptosis Toxicity Cardiotoxicity/ Neurotoxicity Apoptosis->Toxicity

Caption: Proposed mechanism of mitochondrial toxicity.

Conclusion

The available evidence strongly suggests that Ropivacaine is less detrimental to mitochondrial function than Bupivacaine.[1][3] This difference is likely attributable to Ropivacaine's lower lipophilicity, which may reduce its accumulation within the mitochondrial membrane and its subsequent interference with the electron transport chain and ATP synthesis.[1] These findings have significant implications for the clinical choice of local anesthetics, particularly in patients with pre-existing mitochondrial dysfunction or those at high risk for systemic toxicity. Further research is warranted to fully elucidate the molecular interactions between these anesthetics and mitochondrial components to aid in the development of safer local anesthetic agents.

References

Synergistic Effects of Ropivacaine with Dexmedetomidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anesthetic and analgesic effects of Ropivacaine administered alone versus in combination with Dexmedetomidine. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to elucidate the synergistic relationship between these two compounds.

Quantitative Data Summary

The addition of Dexmedetomidine as an adjuvant to Ropivacaine has been shown to significantly enhance the efficacy of regional anesthesia.[1][2] This synergy manifests as a prolonged duration of analgesia and sensory-motor blockade, a faster onset of action, and a reduction in postoperative opioid requirements.[1][2][3]

Table 1: Efficacy of Perineural Ropivacaine with and without Dexmedetomidine Adjuvant
ParameterRopivacaine AloneRopivacaine + DexmedetomidineMean Difference / Risk RatioStatistical SignificanceCitations
Duration of Postoperative Analgesia (hours) (Varies by procedure)Significantly LongerWMD: 4.14 hoursP < 0.00001[1][2][4]
Time to First Rescue Analgesic (minutes) ~259 - 512.3~338 - 698.2ProlongedP < 0.001[5][6]
Duration of Sensory Block (hours) (Varies by procedure)Significantly LongerWMD: 2.54 hoursP < 0.0001[1][2]
Duration of Motor Block (hours) (Varies by procedure)Significantly LongerWMD: 2.28 hoursP < 0.0001[1][2]
Onset of Sensory Block (minutes) ~7.4 - 12.4~5.2 - 8.9FasterP < 0.05[5][7]
Onset of Motor Block (minutes) ~12.8~7.5FasterP < 0.05[7]

WMD: Weighted Mean Difference

Table 2: Comparison of Adverse Effects
Adverse EffectRopivacaine AloneRopivacaine + DexmedetomidineRisk Ratio (RR)Statistical SignificanceCitations
Postoperative Nausea Higher IncidenceLower IncidenceRR: 0.47P = 0.006[1][2]
Postoperative Vomiting Higher IncidenceLower IncidenceRR: 0.21P = 0.001[1][2]
Shivering Higher IncidenceLower IncidenceSignificant ReductionP < 0.05[8]
Bradycardia Lower IncidenceHigher Incidence--[8]
Hypotension No significant differenceNo significant difference--[5]

Experimental Protocols

Clinical Assessment of Synergistic Analgesia (Randomized Controlled Trial)

This protocol outlines a typical methodology for evaluating the synergistic effects in a clinical setting, such as for a peripheral nerve block.

  • Patient Recruitment: Select a cohort of patients (e.g., ASA physical status I-II) scheduled for a specific surgery (e.g., upper limb surgery) requiring a nerve block (e.g., supraclavicular brachial plexus block).[3]

  • Randomization: Divide participants into two or more groups in a randomized, double-blind fashion.

    • Control Group (R): Receives regional anesthesia with Ropivacaine alone (e.g., 30 mL of 0.5% Ropivacaine).[3]

    • Treatment Group (RD): Receives regional anesthesia with Ropivacaine plus Dexmedetomidine (e.g., 30 mL of 0.5% Ropivacaine with 50-100 µg Dexmedetomidine).[3][9]

  • Block Administration: Perform the nerve block using ultrasound guidance to ensure accurate needle placement and drug delivery.

  • Data Collection & Outcome Measurement:

    • Onset Time: Record the time to onset of sensory block (tested by pinprick or loss of cold sensation) and motor block (assessed using a modified Bromage scale or similar).[3][7]

    • Duration of Blockade: Measure the total duration of sensory and motor blockade from the time of onset until full recovery.[1][2]

    • Postoperative Analgesia: Record the time from block onset to the patient's first request for supplemental analgesia.[1][4] Pain intensity is assessed at regular intervals using a Visual Analog Scale (VAS) or Numeric Rating Scale (NRS).[7]

    • Adverse Effects: Monitor and record the incidence of adverse effects such as nausea, vomiting, bradycardia, hypotension, and excessive sedation.[1][2]

  • Statistical Analysis: Compare the outcomes between groups using appropriate statistical tests (e.g., t-test for continuous data, chi-square test for categorical data). A P-value of <0.05 is typically considered statistically significant.[8]

Preclinical Assessment of Drug Synergy (Isobolographic Analysis)

Isobolographic analysis is a rigorous quantitative method used in preclinical studies to determine whether the effect of a drug combination is synergistic, additive, or antagonistic.[10][11]

  • Dose-Response Curves: First, establish the dose-effect relationship for each drug administered individually.[12] This involves administering various doses of Ropivacaine and Dexmedetomidine separately to determine the dose required to produce a specific level of effect (e.g., 50% maximal analgesic effect, or ED50).

  • Isobologram Construction:

    • Plot the ED50 dose of Ropivacaine on the x-axis and the ED50 dose of Dexmedetomidine on the y-axis.

    • Draw a straight line connecting these two points. This is the "line of additivity."[12] Points on this line represent dose combinations that are expected to produce an additive effect.

  • Combination Testing: Prepare and administer combinations of the two drugs, typically in fixed ratios (e.g., 1:1, 1:3, 3:1 of their ED50 fractions).[12]

  • Determine Experimental ED50: For each fixed-ratio combination, conduct a dose-response experiment to determine the total dose of the mixture that produces the same 50% effect.

  • Data Interpretation:

    • Plot the experimentally determined ED50 dose pairs on the isobologram.

    • Synergism: If the experimental data point falls significantly below the line of additivity, it indicates synergism (i.e., lower doses are needed to achieve the effect than predicted).[12]

    • Antagonism: If the point lies significantly above the line, the interaction is antagonistic.

    • Additivity: If the point falls on or near the line, the interaction is additive.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_0 Phase 1: Preparation & Randomization cluster_1 Phase 2: Intervention cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Analysis P Patient/Subject Recruitment R Randomization P->R G1 Group A: Ropivacaine Alone R->G1 G2 Group B: Ropivacaine + Dexmedetomidine R->G2 D1 Measure Onset & Duration of Block G1->D1 G2->D1 D2 Assess Postoperative Analgesia (VAS/NRS) D1->D2 D3 Monitor Adverse Effects D2->D3 A Statistical Comparison of Outcomes D3->A C Conclusion on Synergistic Effect A->C

Caption: General experimental workflow for comparing Ropivacaine vs. Ropivacaine + Dexmedetomidine.

Synergistic Signaling Pathway

G cluster_0 Presynaptic Terminal cluster_1 Neuronal Axon Dex Dexmedetomidine Alpha2 α2-Adrenergic Receptor Dex->Alpha2 Binds Ih Inhibition of Ih Current Alpha2->Ih SubP Reduced Substance P Release Alpha2->SubP NodeBlock Blocked Action Potential Propagation Ih->NodeBlock SubP->NodeBlock Ropi Ropivacaine NaChan Voltage-Gated Na+ Channel Ropi->NaChan Blocks NaChan->NodeBlock Analgesia SYNERGISTIC ANALGESIA (Prolonged & Enhanced Nerve Block) NodeBlock->Analgesia

Caption: Proposed mechanism for the synergistic analgesic action of Ropivacaine and Dexmedetomidine.

Mechanism of Synergistic Action

The enhanced analgesic effect of combining Ropivacaine and Dexmedetomidine stems from their distinct but complementary mechanisms of action.

  • Ropivacaine: As a local anesthetic, Ropivacaine primarily functions by blocking voltage-gated sodium channels within the neuronal membrane.[13] This action inhibits the rapid influx of sodium ions necessary for the depolarization of the nerve membrane, thereby preventing the generation and propagation of action potentials.

  • Dexmedetomidine: As a highly selective α2-adrenergic receptor agonist, Dexmedetomidine contributes to analgesia through multiple pathways.[14][15] When administered perineurally, it acts on α2-receptors on peripheral nerves.[5] This activation is believed to cause localized vasoconstriction, reducing the vascular absorption of Ropivacaine and keeping it at the nerve site for longer. Furthermore, studies suggest Dexmedetomidine directly suppresses nerve firing by inhibiting the hyperpolarization-activated cation (Ih) current, a key regulator of neuronal excitability.[16][17] It may also reduce the release of pro-nociceptive neurotransmitters like Substance P from C-fibers.[8][18]

The combination results in a more profound and prolonged nerve block than can be achieved with Ropivacaine alone.[1] Ropivacaine blocks the primary pathway for nerve signal transmission, while Dexmedetomidine enhances this effect by reducing anesthetic clearance and independently suppressing neuronal excitability. This synergistic interaction allows for lower effective doses, potentially reducing the risk of side effects.[1][2]

References

A Head-to-Head Comparison of Ropivacaine and Other Amide Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropivacaine is a long-acting amide local anesthetic notable for its clinical efficacy and improved safety profile compared to other agents in its class, particularly bupivacaine.[1][2] Like other local anesthetics, ropivacaine functions by reversibly inhibiting sodium ion influx in nerve fibers, which blocks the propagation of action potentials.[1][3][4] Structurally, it is the pure S-(-)-enantiomer of its parent compound, distinguishing it from racemic mixtures like bupivacaine.[1][4] This stereoselectivity, combined with its lower lipophilicity, is believed to contribute to its reduced potential for cardiotoxicity and central nervous system (CNS) toxicity.[1][5][6] This guide provides an objective, data-driven comparison of ropivacaine with other widely used amide local anesthetics, including bupivacaine, levobupivacaine, and lidocaine.

Comparative Data Overview

The selection of a local anesthetic is a multifactorial decision balancing potency, onset and duration of action, the desired degree of motor blockade, and, critically, the safety profile. The following tables summarize key quantitative data to facilitate a direct comparison between ropivacaine and its alternatives.

Table 1: Physicochemical Properties

The physicochemical properties of local anesthetics are fundamental determinants of their clinical performance. Properties such as pKa influence the onset of action, while lipid solubility is strongly correlated with potency and toxicity.[1] Protein binding affects the duration of action.[7]

AnestheticpKa (25°C)Lipid Solubility (logD)Protein Binding (%)Key Structural Difference
Ropivacaine 8.12.994[3]Propyl group on pipecolyl ring; S-enantiomer[8]
Bupivacaine 8.13.495[7]Butyl group on pipecolyl ring; Racemic mixture[8]
Levobupivacaine 8.13.4>97S-enantiomer of Bupivacaine
Lidocaine 7.92.470[7]Amine group is a diethylamine

Data compiled from various sources.

Table 2: Clinical Pharmacology and Efficacy

Clinical efficacy is characterized by the speed of onset, duration of nerve blockade, and relative potency. These parameters can vary depending on the site of administration and the concentration used.

AnestheticRelative Potency (vs Bupivacaine)Onset of ActionDuration of Sensory BlockDegree of Motor Block
Ropivacaine 0.6 - 1.0 (Dose-dependent)[1][8][9]Slower than Bupivacaine[10]Long[1]Less intense than Bupivacaine[1][6][11]
Bupivacaine 1.0 (Reference)Fast[10]Long[1]Pronounced[11]
Levobupivacaine ~1.0Similar to BupivacaineLong[12]Similar to Bupivacaine
Lidocaine ~0.25Very FastShort to IntermediateModerate

Potency can be context-dependent. For labor epidural analgesia, ropivacaine is about 60% as potent as bupivacaine.[8][9] At higher doses for surgical anesthesia, their potencies are more comparable.[1]

Table 3: Comparative Toxicity

The principal safety concern with long-acting amide local anesthetics is cardiotoxicity, which can manifest as arrhythmias and severe myocardial depression.[13][14][15] Ropivacaine was specifically developed to offer a wider safety margin.[1][2]

AnestheticRelative Cardiotoxicity (vs Bupivacaine)Relative CNS Toxicity (vs Bupivacaine)Notes
Ropivacaine Lower[1][2][5]Lower (1.5-2.5x higher convulsive threshold)[1][8]Lower lipophilicity and stereoselectivity contribute to safety.[1][5]
Bupivacaine High (Reference)[15]High (Reference)Cardiotoxicity is a major concern, especially with accidental intravascular injection.[4]
Levobupivacaine Lower than Bupivacaine[16][17]Lower than BupivacaineAs the S-enantiomer, it is less cardiotoxic than the racemic mixture.[16]
Lidocaine Significantly LowerLowerBupivacaine is ~16 times more toxic to the heart than lidocaine.[18]

Signaling Pathways and Logical Relationships

Visualizing the mechanisms of action and the relationships between these compounds can aid in understanding their clinical profiles.

Mechanism of Action and Toxicity

Local anesthetics exert their therapeutic effect by blocking voltage-gated sodium channels in neuronal membranes, preventing pain signal transmission. However, their toxicity stems from the same mechanism of action in off-target tissues, primarily the myocardium and the central nervous system.

cluster_Neuron Neuronal Axon (Therapeutic Effect) cluster_Cardiomyocyte Cardiomyocyte (Toxic Effect) LA Amide Local Anesthetic (Ropivacaine, Bupivacaine, etc.) Na_Channel_N Voltage-Gated Na+ Channel (Neuron) LA->Na_Channel_N Binds to intracellular site Block_N Channel Blockade Na_Channel_N->Block_N Results in No_AP No Action Potential Propagation Block_N->No_AP Analgesia Analgesia No_AP->Analgesia LA_Tox High Systemic Concentration Na_Channel_C Voltage-Gated Na+ Channel (Heart) LA_Tox->Na_Channel_C Binds to intracellular site Block_C Prolonged Blockade (Fast-in, Slow-out) Na_Channel_C->Block_C Results in Arrhythmia Arrhythmias & Myocardial Depression Block_C->Arrhythmia Toxicity Cardiotoxicity Arrhythmia->Toxicity

Caption: Mechanism of local anesthetic action and cardiotoxicity.

Structural and Property Relationships

The clinical differences between ropivacaine and bupivacaine are largely driven by minor structural changes and stereochemistry. Ropivacaine has a propyl group on its pipechol ring, whereas bupivacaine has a butyl group.[8] This, along with ropivacaine being a pure S-enantiomer, reduces its lipophilicity.

cluster_props Physicochemical & Clinical Properties Bup Bupivacaine (Racemic Mixture) Lipid Higher Lipophilicity Bup->Lipid Potency Higher Potency Bup->Potency Tox Higher Cardiotoxicity Bup->Tox Motor Pronounced Motor Block Bup->Motor Rop Ropivacaine (S-Enantiomer) LowLipid Lower Lipophilicity Rop->LowLipid LowTox Lower Cardiotoxicity Rop->LowTox LowMotor Reduced Motor Block Rop->LowMotor Lev Levobupivacaine (S-Enantiomer) Lev->LowTox (vs. Bupivacaine)

Caption: Property relationships of long-acting amide anesthetics.

Experimental Protocols

The following outlines common methodologies used to compare the efficacy and toxicity of amide local anesthetics.

In Vivo Efficacy Assessment: Rodent Sciatic Nerve Block Model

This model is frequently used to determine the onset, duration, and intensity of sensory and motor blockade.

  • Animal Preparation: Adult rats or mice are anesthetized with a general anesthetic (e.g., isoflurane).[19] The area over the sciatic notch is shaved and prepared.

  • Drug Administration: A precise volume of the local anesthetic solution (e.g., ropivacaine, bupivacaine) is injected adjacent to the sciatic nerve, often guided by a nerve stimulator to ensure accurate placement.

  • Sensory Block Assessment: The sensory block is evaluated by applying a noxious stimulus (e.g., tail-pinch or hot-plate test) to the paw of the injected limb at set time intervals. The lack of a withdrawal reflex indicates a successful block.

  • Motor Block Assessment: Motor function is typically assessed using a scoring system that evaluates the animal's ability to move and bear weight on the affected limb.

  • Data Analysis: The onset time is recorded as the time from injection to the absence of a withdrawal reflex. The duration is the time until the reflex returns. Dose-response curves are generated to compare the potency (ED50) of different agents.

In Vitro Cardiotoxicity Assessment: Isolated Cardiomyocyte Model

This method allows for the direct measurement of a drug's effect on heart cells, isolating it from systemic physiological effects.[20]

  • Cell Culture: Primary cardiomyocytes are isolated from neonatal rats or derived from human induced pluripotent stem cells (hiPSC-CMs).[20][21] The cells are cultured until they form a spontaneously beating syncytium.

  • Drug Application: The cultured cardiomyocytes are exposed to increasing concentrations of the local anesthetics being compared (e.g., ropivacaine, bupivacaine, lidocaine).

  • Functional Assessment:

    • Contractility: Cell contractility and beating rate are measured using video-based edge detection or multielectrode arrays.[21]

    • Electrophysiology: Patch-clamp techniques are used to measure the drug's effect on specific ion channels, particularly voltage-gated sodium (NaV1.5) and calcium channels, to determine the mechanism of toxicity.[16]

    • Viability/Cytotoxicity: Assays such as MTT or LDH release are used to quantify cell death at different drug concentrations.

  • Data Analysis: Concentration-response curves are generated to determine the IC50 (the concentration that inhibits 50% of the contractile function) or CC50 (the concentration that causes 50% cytotoxicity). A higher IC50 or CC50 value indicates lower toxicity. Studies have shown that bupivacaine more severely dysregulates calcium dynamics in cardiomyocytes than ropivacaine.[13][21]

Experimental Workflow for Preclinical Evaluation

The development and comparison of local anesthetics follow a structured preclinical workflow to establish both efficacy and safety before human trials.

cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: Preclinical In Vivo Models start New Amide Anesthetic (e.g., Ropivacaine Analog) ion_channel Ion Channel Binding Assays (Na+, K+, Ca2+ channels) start->ion_channel cytotox Cardiomyocyte & Neuronal Cytotoxicity Assays (IC50) ion_channel->cytotox efficacy Efficacy Models (e.g., Rat Sciatic Nerve Block) - Onset, Duration, Potency cytotox->efficacy toxicity Systemic Toxicity Models (e.g., IV Infusion in Dogs/Sheep) - CNS & CV Thresholds efficacy->toxicity compare Compare Data with Standard Anesthetics (Bupivacaine, Lidocaine) toxicity->compare end Proceed to Human Trials compare->end If Favorable Safety/Efficacy Profile

Caption: Preclinical evaluation workflow for novel local anesthetics.

Conclusion

Ropivacaine presents a distinct clinical profile compared to other amide local anesthetics. Its primary advantages lie in its improved safety margin, with a reduced risk of severe cardiotoxicity and CNS toxicity compared to bupivacaine.[1][2] This enhanced safety is attributed to its formulation as a pure S-enantiomer and its lower lipid solubility.[1] While it may be slightly less potent than bupivacaine at lower concentrations, its efficacy for surgical anesthesia is comparable.[1] A notable clinical feature is its tendency to produce a less intense motor block, which is advantageous for postoperative and labor analgesia where patient mobility is desired.[1][6] For researchers and drug developers, ropivacaine serves as a key example of how stereochemical and physicochemical modifications can be rationally designed to optimize the therapeutic index of a drug class.

References

A Comparative Guide to In Vitro and In Vivo Correlation of Ropivacaine Sustained-Release Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various sustained-release formulations for the local anesthetic Ropivacaine. The focus is on the correlation between in vitro drug release profiles and in vivo pharmacokinetic and pharmacodynamic outcomes, supported by experimental data from recent studies. The aim is to offer a comprehensive resource for professionals engaged in the development and evaluation of long-acting local anesthetics.

Introduction: The Need for Sustained-Release Ropivacaine

Ropivacaine is a widely used amide-type local anesthetic valued for its favorable safety profile, particularly its lower cardiotoxicity compared to bupivacaine.[1] However, its relatively short duration of action often necessitates repeated administrations or continuous infusions for prolonged postoperative pain management, which can be impractical and increase the risk of systemic toxicity.[2][3][4] To overcome this limitation, various sustained-release formulations have been developed to prolong the local anesthetic effect, improve patient compliance, and minimize side effects.[3] These platforms include liposomes, polymer-based microspheres, and in situ forming hydrogels.

Establishing a correlation between the in vitro release characteristics of these formulations and their in vivo performance is a critical aspect of their development. An In Vitro-In Vivo Correlation (IVIVC) can serve as a surrogate for in vivo bioavailability studies, streamline formulation optimization, and ensure batch-to-batch consistency.[5][6] This guide compares several prominent Ropivacaine delivery systems, presenting their performance data and the methodologies used for their evaluation.

Comparison of Sustained-Release Formulations

The primary goal of these advanced formulations is to provide a controlled and extended release of Ropivacaine at the target site, thereby prolonging the duration of the nerve block. Below is a comparative summary of different platforms.

Data Presentation

The following tables summarize quantitative data on the physicochemical characteristics, in vitro release profiles, and in vivo performance of various Ropivacaine sustained-release formulations.

Table 1: Formulation Characteristics

Formulation Type Carrier Material Particle Size (µm) Drug Loading (%) Encapsulation Efficiency (%) Reference
PLGA Microspheres Poly(lactic-co-glycolic acid) 11.19 ± 1.24 28.37 ± 1.15 98.15 ± 3.98 [7][8]
PLGA Microspheres (+ Betamethasone) Poly(lactic-co-glycolic acid) 14.8 ± 1.2 Not Reported High [1][9][10]
Liposomes (Combined System) Hydrogenated soy-phosphatidylcholine:cholesterol Not Specified 2% Ropivacaine Not Reported [11]
Hydrogel κ-carrageenan/alginate 0.5 to 5 (Pore Size) Not Reported Not Applicable [2][12]

| Nanocrystals | Self-assembling peptide | 2.96 ± 0.04 | Not Reported | Not Applicable |[4] |

Table 2: In Vitro Release Profile Comparison

Formulation Type Release Method Release Duration Key Findings Reference
PLGA Microspheres Sample-and-Separate >20 days Low initial burst release (10.96 ± 5.37%).[7][8] [7][8]
PLGA Microspheres (+ Betamethasone) Not Specified 16 days Exhibited sustained and long-term release properties.[1][9][10] [1][9][10]
Liposomes (Combined System) Dialysis System 72 hours Significantly longer release compared to conventional liposomes (~45 h) and plain Ropivacaine (~4 h).[11] [11]
Hydrogel (k-CN/AGT) Not Specified >10 hours Demonstrated controlled in vitro release kinetics.[2][12] [2][12]

| Hydrogel (Thermo-sensitive) | Not Specified | >24 hours | Showed sustained-release properties.[3] |[3] |

Table 3: In Vivo Pharmacokinetic & Pharmacodynamic Comparison

Formulation Type Animal Model Anesthetic/Analgesic Duration Key Pharmacokinetic/Pharmacodynamic Findings Reference
PLGA Microspheres Rats >20 days (detectable concentration) A linear relationship was established between in vitro release and in vivo absorption.[7][8] [7][8]
PLGA Microspheres (+ Betamethasone) Mice (Sciatic Nerve Block) Extended duration vs. standard RPC PLGA MS The formulation extended the drug effect time and prolonged the duration of local anesthesia.[1][9][10] [1][9][10]
Liposomes (Combined System) Mice (Subcutaneous Infiltration) Up to 9 hours Increased anesthesia duration significantly compared to plain Ropivacaine.[11] [11]
Liposomes (LMVV) Rats (Sciatic Nerve Block) Longer than plain Ropivacaine Reduced systemic exposure due to slow release from the liposomal system.[13] [13]
Hydrogel (k-CN/AGT) Not Specified Up to 10 hours Persisted for up to 10 hours, suggesting a prolonged duration of action compared to solution.[12] [12]
Hydrogel (Thermo-sensitive) Rats (Sciatic Nerve Block) 17.7 ± 0.7 hours (thermal-sensory) Significantly longer blockade compared to Ropivacaine HCl (5.7 ± 0.8 hours).[3] [3]

| Nanocrystals | Rat (Sciatic Nerve Block) | >35 hours (6% formulation) | Drug release rate became slower as particle size increased, with medium-sized particles showing optimal duration.[4] |[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections describe the key experimental protocols cited in the comparative data.

A. In Vitro Drug Release Studies

The objective of in vitro release testing is to measure the rate and extent of drug release from the formulation under controlled laboratory conditions that can, ideally, simulate in vivo conditions.

  • Dialysis Method (for Liposomes and Hydrogels):

    • Apparatus: A two-compartment dialysis system separated by a semi-permeable cellulose membrane (e.g., MWCO 12,000–14,000 Da).[11]

    • Procedure: The formulation (e.g., 1 mL of liposomal Ropivacaine) is placed in the upper/donor compartment.[11] The lower/receptor compartment is filled with a large volume (e.g., 100 mL) of a release medium, such as 50 mM HEPES buffer (pH 7.4), to maintain sink conditions.[11]

    • Sampling: The system is maintained at a constant temperature (e.g., 25°C or 37°C). At predetermined time intervals, samples are withdrawn from the receptor compartment.[11][14] An equal volume of fresh buffer is added to maintain a constant volume.[14]

    • Analysis: The concentration of Ropivacaine in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry (at 260 nm) or High-Performance Liquid Chromatography (HPLC).[11][15]

  • Sample-and-Separate Method (for Microspheres):

    • Apparatus: Vials or tubes containing the microsphere formulation suspended in a release medium (e.g., phosphate-buffered saline, pH 7.4).

    • Procedure: The vials are placed in a shaking water bath or incubator at 37°C to simulate physiological temperature.

    • Sampling: At specific time points, the samples are centrifuged to separate the microspheres from the supernatant (release medium). The supernatant is collected for analysis.

    • Analysis: The amount of Ropivacaine released into the supernatant is quantified by HPLC or another validated method.

B. In Vivo Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) of Ropivacaine following administration of the sustained-release formulation.

  • Animal Model: Wistar rats or mice are commonly used.[1][13]

  • Administration: A single dose of the Ropivacaine formulation (e.g., 10 mg/kg) is administered via subcutaneous or perineural injection.[1]

  • Blood Sampling: Blood samples (approx. 0.5 mL) are collected from the caudal vein or another appropriate site into heparinized tubes at multiple time points (e.g., 0.5, 1, 2, 4, 6, 12, 24, 48, 72, 96 hours) post-administration.[1]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

  • Bioanalysis: Plasma concentrations of Ropivacaine are quantified using a validated analytical method, typically Liquid Chromatography with Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[15][16]

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and t1/2 (half-life) are calculated using non-compartmental analysis.[16]

C. In Vivo Pharmacodynamic (Efficacy) Studies

These studies evaluate the anesthetic and/or analgesic effect of the formulation and its duration.

  • Sciatic Nerve Block Model (Rats/Mice):

    • Animal Model: Wistar rats or mice.[13]

    • Procedure: Animals are anesthetized, and the sciatic nerve is located. The test formulation is injected in close proximity to the nerve.[13]

    • Sensory Block Assessment (Hot Plate or Pinprick Test): The latency of paw withdrawal from a thermal stimulus (hot plate) or response to a mechanical stimulus (pinprick) is measured at regular intervals. A lack of response indicates a successful sensory block.

    • Motor Block Assessment: Motor function is evaluated using a scoring system (e.g., 4-point scale) or by observing the animal's ability to walk or grip.[17] The time to onset and duration of both sensory and motor blocks are recorded.

  • Subcutaneous Infiltration Model (Mice):

    • Animal Model: Mice.[11][18]

    • Procedure: The anesthetic formulation is injected subcutaneously over the abdomen.[18]

    • Efficacy Assessment (Vocalization to Electrical Stimulus): An electrical stimulus is applied to the infiltrated area, and the vocalization response is monitored as a measure of analgesia.[18] The duration of anesthesia is defined as the time until the animal responds to the stimulus.[18]

Visualization of Experimental and Logical Workflows

Diagrams created using Graphviz illustrate key processes in the development and evaluation of sustained-release formulations.

IVIVC_Workflow cluster_invitro In Vitro Development cluster_invivo In Vivo Evaluation cluster_correlation Correlation Modeling Formulation_Dev Formulation Development (e.g., 2-3 Formulations with different release rates) In_Vitro_Release In Vitro Release Testing (Dissolution Profiling) Formulation_Dev->In_Vitro_Release Characterize Correlation Develop IVIVC Model (e.g., Level A: Plot % Absorbed vs. % Dissolved) In_Vitro_Release->Correlation In Vitro Data In_Vivo_Study In Vivo Study (e.g., Cross-over design in animal model or humans) PK_Analysis Pharmacokinetic Analysis (Plasma Concentration vs. Time) In_Vivo_Study->PK_Analysis Collect Samples Deconvolution Deconvolution Analysis (Calculate In Vivo Absorption/Input Rate) PK_Analysis->Deconvolution Model Data Deconvolution->Correlation In Vivo Data Validation Validate Model (Predict In Vivo profile from In Vitro data) Correlation->Validation Test

Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Formulation_Evaluation_Workflow cluster_invivo Preclinical In Vivo Evaluation Start Concept: Sustained-Release Ropivacaine Formulation Formulation Formulation & Optimization (e.g., PLGA Microspheres) Start->Formulation PhysicoChem Physicochemical Characterization (Size, Drug Loading, EE%) Formulation->PhysicoChem InVitro In Vitro Release Study (Dialysis or Sample/Separate) PhysicoChem->InVitro PK_Study Pharmacokinetic Study (Rats) - Blood Sampling - LC-MS/MS Analysis InVitro->PK_Study Proceed if release profile is promising Correlation Establish In Vitro-In Vivo Correlation (IVIVC) InVitro->Correlation PD_Study Pharmacodynamic Study (Mice) - Sciatic Nerve Block - Sensory & Motor Testing PK_Study->PD_Study PK_Study->Correlation Toxicity Biocompatibility & Toxicity PD_Study->Toxicity Conclusion Lead Candidate Selection for Clinical Trials Toxicity->Conclusion If safe & effective Correlation->Conclusion

Caption: Experimental workflow for evaluating a new Ropivacaine formulation.

References

Evaluating the differential sensory and motor blockade of Ropivacaine versus other local anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Evaluation of Ropivacaine Versus Other Local Anesthetics

Ropivacaine, a long-acting amide local anesthetic, has garnered significant attention for its purported ability to produce a more selective sensory blockade over motor blockade. This characteristic, often referred to as a differential block, is of considerable clinical interest as it may facilitate earlier patient mobilization and reduce motor-related side effects. This guide provides a comprehensive comparison of ropivacaine's performance against other commonly used local anesthetics—bupivacaine, levobupivacaine, and lidocaine—supported by experimental data and detailed methodologies.

Mechanism of Action: A Shared Pathway

Local anesthetics exert their effects by blocking nerve impulse propagation through the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[1][2] The unionized form of the anesthetic penetrates the lipid-rich nerve sheath and membrane. Once inside the axoplasm, the molecule equilibrates into its ionized (cationic) form, which then binds to a specific receptor site within the sodium channel pore.[1][3] This binding prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the generation of an action potential.[1][2] The result is a reversible blockade of nerve conduction. The degree of blockade is dependent on the concentration and volume of the local anesthetic, as well as the size and myelination of the nerve fibers.

Fig. 1: Mechanism of Local Anesthetic Action on Voltage-Gated Sodium Channels.

Comparative Performance Data

The following tables summarize quantitative data from various clinical studies, comparing the onset and duration of sensory and motor blockade for ropivacaine against bupivacaine, levobupivacaine, and lidocaine in different regional anesthetic procedures.

Ropivacaine vs. Bupivacaine
Anesthetic ProcedureDrug and ConcentrationOnset of Sensory Block (min)Onset of Motor Block (min)Duration of Sensory Block (min)Duration of Motor Block (min)Reference
Epidural Anesthesia (Postoperative Pain)0.2% Ropivacaine10.52 ± 0.71-251.80 ± 15.77-[4]
0.2% Bupivacaine10.46 ± 0.68-253.10 ± 17.46-[4]
Thoracic Epidural Anesthesia (Mastectomy)0.5% Ropivacaine12.90 ± 2.04---[5]
0.5% Bupivacaine19.27 ± 5.51---[5]
Interscalene Block (with Lidocaine)0.375% Ropivacaine + 1% Lidocaine-Slower than BupivacaineLonger than BupivacaineLonger than Bupivacaine[4]
0.25% Bupivacaine + 1% Lidocaine-Faster than RopivacaineShorter than RopivacaineShorter than Ropivacaine[4]

Data are presented as mean ± standard deviation where available.

Ropivacaine vs. Levobupivacaine
Anesthetic ProcedureDrug and ConcentrationOnset of Sensory Block (min)Onset of Motor Block (min)Duration of Sensory Block (hours)Duration of Motor Block (hours)Reference
Supraclavicular Brachial Plexus Block0.75% Ropivacaine11.5815.747.727.16[6]
0.5% Levobupivacaine9.4213.8810.249.04[6]
Supraclavicular Brachial Plexus Block0.5% Ropivacaine----[7]
0.5% LevobupivacaineFaster than RopivacaineFaster than RopivacaineLonger than RopivacaineLonger than Ropivacaine[7]
Axillary Brachial Plexus Block0.5% Ropivacaine (150mg)-9.0 ± 5.39.2 ± 3.1-[8]
0.33% Levobupivacaine (99mg)-12.4 ± 7.811.3 ± 4.1-[8]

Data are presented as mean or mean ± standard deviation where available.

Ropivacaine vs. Lidocaine
Anesthetic ProcedureDrug and ConcentrationOnset of Sensory Block (min)Onset of Motor Block (min)Recovery of Sensory Block (min)Recovery of Motor BlockReference
Intravenous Regional Anesthesia0.2% Ropivacaine4.04No significant difference6.52No significant difference[9]
0.5% Lidocaine3.08No significant difference4.64No significant difference[9]
Intravenous Regional Anesthesia0.2% Ropivacaine--ProlongedProlonged[10]
0.5% Lidocaine--ShorterShorter[10]
Intravenous Regional Anesthesia1.8 mg/kg RopivacaineComplete within 25 minComplete within 30 minSlowest recoverySlowest recovery[11]
3 mg/kg LidocaineComplete within 25 minComplete within 30 minFaster recoveryFaster recovery[11]

Data are presented as mean where available. Recovery of block refers to the time taken for sensation or motor function to return after tourniquet release in IVRA.

Experimental Protocols

A standardized approach to evaluating sensory and motor blockade is crucial for meaningful comparisons between local anesthetics. The following outlines a typical experimental workflow for a clinical trial comparing these agents in a peripheral nerve block.

G cluster_protocol Clinical Trial Workflow Start Patient Recruitment (ASA I-II) InformedConsent Informed Consent Start->InformedConsent Randomization Randomization InformedConsent->Randomization GroupA Group A (e.g., Ropivacaine) Randomization->GroupA Drug 1 GroupB Group B (e.g., Bupivacaine) Randomization->GroupB Drug 2 Block Nerve Block Administration (Ultrasound-guided) GroupA->Block GroupB->Block Assessment Sensory & Motor Block Assessment (e.g., Pinprick, Bromage Scale) Block->Assessment Periodic Intervals Data Data Collection (Onset, Duration) Assessment->Data Analysis Statistical Analysis Data->Analysis End Conclusion Analysis->End

Fig. 2: Experimental Workflow for Comparing Local Anesthetics.
Key Methodological Components:

  • Patient Selection: Studies typically enroll adult patients with American Society of Anesthesiologists (ASA) physical status I or II who are scheduled for a surgical procedure amenable to regional anesthesia.

  • Randomization and Blinding: To minimize bias, studies are often designed as prospective, randomized, and double-blinded. This means that neither the patient nor the investigator assessing the block knows which local anesthetic is being administered.[4]

  • Drug Administration: The local anesthetic is administered using a specific regional anesthesia technique, such as epidural, spinal, or a peripheral nerve block (e.g., brachial plexus, femoral). The use of ultrasound guidance or a nerve stimulator is common to ensure accurate needle placement.[6]

  • Sensory Blockade Assessment: The onset and duration of sensory blockade are frequently evaluated using methods such as the pinprick test, where the patient's ability to perceive a sharp stimulus is assessed in the relevant dermatomes.[12][13] Loss of sensation to cold is another common method.[14]

  • Motor Blockade Assessment: Motor blockade is often graded using a modified Bromage scale, which assesses the patient's ability to move their limbs.[12][15] For upper extremity blocks, grip strength may be measured.[10][11]

  • Data Collection: The time to onset of sensory and motor blockade, the duration of the block, and any adverse effects are meticulously recorded.

  • Statistical Analysis: Appropriate statistical tests are used to compare the outcomes between the different local anesthetic groups.

Discussion of Findings

The compiled data suggest that ropivacaine often exhibits a favorable profile in terms of differential sensory and motor blockade, particularly when compared to bupivacaine. In epidural analgesia for postoperative pain, ropivacaine has been shown to provide a similar duration of sensory analgesia to bupivacaine but with a lower incidence of motor block.[4] This is a significant advantage in clinical settings where early ambulation is desired.

When compared with levobupivacaine, the differences are less pronounced. Some studies suggest that levobupivacaine may have a faster onset and longer duration of both sensory and motor blockade.[6][7] However, other studies using different concentrations and techniques have found ropivacaine to have a faster onset of motor block.[8]

In intravenous regional anesthesia, ropivacaine has been shown to provide a longer duration of sensory and motor blockade recovery compared to lidocaine, potentially offering prolonged postoperative analgesia.[9][10][11]

Conclusion

Ropivacaine demonstrates a distinct pharmacological profile characterized by a greater separation of sensory and motor blockade compared to bupivacaine. This differential effect, while less consistent when compared to levobupivacaine, positions ropivacaine as a valuable option in regional anesthesia, particularly when preservation of motor function is a clinical priority. The choice between ropivacaine and other local anesthetics should be guided by the specific clinical scenario, the desired duration and intensity of both sensory and motor blockade, and the anesthetic technique employed. Further research with standardized methodologies will continue to refine our understanding of the subtle but clinically significant differences between these agents.

References

Safety Operating Guide

Ropivacaine (Standard) proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Ropivacaine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including gloves and eye protection.[1][2] Handle Ropivacaine in a well-ventilated area to avoid inhalation of any dust or aerosols.[2][3]

Step-by-Step Disposal Protocol

The disposal of Ropivacaine and associated materials must always comply with local, state, and national regulations for chemical and pharmaceutical waste.[4][5][6]

Step 1: Identify and Segregate Ropivacaine Waste

  • Categorize waste into three types:

    • Unused or Expired Ropivacaine: Pure chemical, solutions, or injections.

    • Contaminated Materials: Items such as gloves, absorbent pads, empty vials, syringes without needles, and labware that have come into direct contact with Ropivacaine.

    • Spill Cleanup Debris: Absorbent materials used to clean spills.

Step 2: Preparing Waste for Disposal

  • Unused/Expired Ropivacaine:

    • Keep the chemical in its original container whenever possible.[4] Do not mix with other chemical waste.[4]

    • For solutions, especially those in opened single-dose containers, they should be considered waste and discarded promptly.[7]

  • Contaminated Materials:

    • Place all contaminated solid waste (e.g., gloves, wipes, vials) into a designated, clearly labeled, and sealed waste container.[8]

    • Empty containers should be treated as the product itself and not reused.[1][4]

  • Spill Cleanup:

    • For liquid spills, absorb the material with an inert, non-combustible substance (e.g., vermiculite, sand, or earth).[1][8] Do not use combustible materials like paper towels if there is a fire risk.

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3] It is recommended to use a vacuum with a HEPA filter.[3]

    • Place all cleanup debris into a labeled, sealed container for disposal.[3][8]

Step 3: Final Disposal

  • Dispose of the sealed waste containers through an approved chemical or hazardous waste disposal service.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and approved waste contractors.

  • Never dispose of Ropivacaine or its containers in the regular trash or pour it down the drain.[1] This is crucial to prevent environmental contamination of waterways.[1][5][8]

Data on Ropivacaine Formulations

The following table summarizes common formulations of Ropivacaine that may be encountered in a laboratory setting. This provides context for the types of waste that require disposal.

Formulation TypeCommon ConcentrationsKey Characteristics
Ropivacaine HCl Injection 0.2% (2 mg/mL), 0.5% (5 mg/mL), 0.75% (7.5 mg/mL), 1% (10 mg/mL)[9][10][11]Sterile, isotonic solution. Often preservative-free and intended for single-dose use.[7][12]
Ropivacaine Powder <= 100% (Pure Substance)[13]Solid, crystalline powder. Requires careful handling to avoid dust formation.[3]

Experimental Protocols

No specific experimental protocols for the chemical neutralization or deactivation of Ropivacaine are provided in standard safety data sheets. The universally accepted protocol is physical containment and disposal via a licensed waste management authority.[3] The primary focus is on preventing environmental release and occupational exposure.[5][8]

Disposal Workflow Diagram

The logical workflow for the proper disposal of Ropivacaine is illustrated below. This diagram outlines the decision-making process from waste identification to final disposal.

G start Identify Ropivacaine Waste waste_type Categorize Waste Type start->waste_type liquid Unused/Expired Solution or Liquid Spill waste_type->liquid Liquid solid Unused/Expired Powder or Solid Spill waste_type->solid Solid contaminated Contaminated Materials (Vials, Gloves, PPE) waste_type->contaminated Contaminated Items absorb Absorb with Inert Material liquid->absorb sweep Sweep/Vacuum Carefully (Avoid Dust) solid->sweep contain_waste Place in Labeled, Sealed Waste Container contaminated->contain_waste absorb->contain_waste sweep->contain_waste contain_orig Keep in Original Container dispose Dispose via Institutional EHS / Approved Waste Contractor contain_waste->dispose

Caption: Workflow for the safe disposal of Ropivacaine waste.

References

Personal protective equipment for handling Ropivacaine (Standard)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ropivacaine. It outlines standard personal protective equipment (PPE), safe handling procedures, and proper disposal methods to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling Ropivacaine, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE may vary based on the specific laboratory procedures and risk assessments.[1]

PPE CategoryItemStandard/Specification
Eye Protection Safety glasses or gogglesMust meet EN166, ANSI Z87.1 or international equivalent.[2]
Hand Protection Impervious glovesMust meet standards such as EN374, ASTM F1001 or equivalent.[2][3]
Body Protection Protective disposable gownShould be made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4]
Respiratory Protection Appropriate respiratorRequired if airborne levels are exceeded. Must meet standards like EN140, EN143, ASTM F2704-10 or equivalent.[2]

Occupational Exposure Limits

Occupational Exposure Limits (OELs) are established to protect personnel from the adverse effects of exposure to chemical substances.

Organization/CountryLimit
SloveniaOEL - TWA: 2 mg/m³

Safe Handling and Operational Plan

Adherence to proper handling procedures is critical to prevent accidental exposure and contamination.

Engineering Controls:

  • Use process containment, local exhaust ventilation, or other engineering controls to maintain airborne levels within acceptable limits.[5]

General Handling Precautions:

  • Avoid contact with eyes, skin, and clothing.[6]

  • Do not breathe vapor or mist.[6]

  • Wash hands thoroughly after handling.[6]

  • Keep the substance in its original, tightly closed container when not in use.[6]

  • Do not eat, drink, or smoke in areas where Ropivacaine is handled.[4]

Accidental Release Measures:

  • Evacuate the area and keep unnecessary personnel away.[6]

  • Wear appropriate personal protective equipment (see PPE section).

  • Avoid breathing vapor or mist and prevent contact with the spilled material.[6]

  • Contain the spill using non-combustible absorbent material.

  • Collect the absorbed material and place it in a labeled, sealed container for disposal.[2]

First Aid Procedures

In the event of exposure, immediate first aid is crucial.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek medical attention if irritation persists.[6]

  • Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water.[5] Use soap and seek medical attention if symptoms occur.[5][6]

  • Inhalation: Move the person to fresh air and keep them at rest in a comfortable breathing position.[6] If breathing is difficult or stops, provide artificial respiration or oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]

Disposal Plan

Proper disposal of Ropivacaine and its containers is essential to prevent environmental contamination and potential harm.

General Disposal Guidelines:

  • Dispose of waste material in accordance with national and local regulations.[3]

  • Do not mix with other waste; keep chemicals in their original containers.[3]

  • Handle uncleaned containers as you would the product itself.[3]

Disposal of Unused Medicine: If a drug take-back program is not available, follow these steps for disposal in household trash:

  • Remove the medicine from its original container.

  • Mix the medicine with an undesirable substance like dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[7]

  • Place the mixture in a sealed container, such as a resealable plastic bag.[7]

  • Dispose of the sealed container in the household trash.[7]

  • Scratch out all personal information on the empty packaging before disposing of it.[8]

Workflow for Safe Handling of Ropivacaine

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B Proceed with caution C Weighing and Solution Preparation B->C D Experimental Procedure C->D E Decontaminate Work Area D->E H Segregate Chemical Waste D->H Generate Waste F Doff PPE Correctly E->F G Wash Hands Thoroughly F->G I Dispose According to Regulations H->I

Caption: Workflow for the safe handling and disposal of Ropivacaine.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.